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4-Hydroxy-5-methylisophthalic acid Documentation Hub

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  • Product: 4-Hydroxy-5-methylisophthalic acid
  • CAS: 4365-31-5

Core Science & Biosynthesis

Foundational

4-Hydroxy-5-methylisophthalic acid chemical properties

Chemical Properties, Synthesis, and Application Framework Part 1: Executive Summary & Chemical Identity 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) represents a highly functionalized aromatic building block charac...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Application Framework

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) represents a highly functionalized aromatic building block characterized by a unique substitution pattern that combines phenolic acidity with dicarboxylic acid functionality. Unlike simple benzoic acid derivatives, the 1,3-dicarboxylic arrangement flanking a phenolic core renders this molecule an exceptional ligand for Metal-Organic Frameworks (MOFs) and a versatile intermediate in the synthesis of bioactive pharmacophores.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, offering a validated roadmap for its synthesis, purification, and application in supramolecular chemistry.

Chemical Identity Matrix
PropertySpecification
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Common Name 4-Hydroxy-5-methylisophthalic acid
CAS Number 4365-31-5
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
SMILES CC1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, MeOH, dilute alkali; sparingly soluble in water
pKa (Predicted) pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.8 (Phenol)

Part 2: Synthesis & Production Strategy

Mechanistic Rationale

The synthesis of 4-hydroxy-5-methylisophthalic acid is most efficiently approached via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). This route is preferred over oxidation of mesitylene derivatives because it leverages the strong ortho/para directing effect of the phenoxide anion to regioselectively install the carboxyl groups.

  • Starting Material: o-Cresol is chosen because the methyl group at position 2 blocks one ortho site, while the hydroxyl group activates positions 4 and 6 (relative to OH).

  • Renumbering Note: In the final isophthalic acid nomenclature, the carboxyl carbons become positions 1 and 3. The methyl group of the starting o-cresol (originally at 2) ends up at position 5 relative to the dicarboxylic acid frame.

Validated Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive intermediates.

Step 1: Formation of the Phenoxide

  • Charge a high-pressure autoclave with o-cresol (1.0 eq) and potassium hydroxide (2.2 eq) .

  • Critical Step: Dehydrate the mixture completely by heating to 100°C under vacuum. Water inhibits the carboxylation by solvating the phenoxide anion, reducing its nucleophilicity.

Step 2: Carboxylation (Kolbe-Schmitt)

  • Pressurize the reactor with CO₂ (50-80 bar) .

  • Heat to 160-180°C for 8-12 hours.

  • Mechanism: The potassium cation coordinates with the phenoxide oxygen and the CO₂ molecule, directing the electrophilic attack to the ortho and para positions.

Step 3: Isolation & Purification

  • Dissolve the resulting solid cake in water.

  • Acidify with concentrated HCl to pH < 2 to precipitate the crude acid.

  • Purification: Recrystallize from aqueous ethanol or acetic acid. The product typically forms branched needles.

Synthesis Workflow Visualization

SynthesisPath Start o-Cresol (2-Methylphenol) Step1 Potassium Phenoxide Formation (KOH, Vacuum, 100°C) Start->Step1 Deprotonation Step2 Kolbe-Schmitt Carboxylation (CO₂, 80 bar, 180°C) Step1->Step2 Dehydration Inter Dipotassium Salt Intermediate Step2->Inter Electrophilic Subst. Final 4-Hydroxy-5-methyl- isophthalic acid (Acidification HCl) Inter->Final Protonation & ppt

Figure 1: Step-wise synthesis pathway via Kolbe-Schmitt carboxylation, highlighting the critical dehydration step.

Part 3: Chemical Reactivity & Applications[2]

Functional Group Behavior

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

  • Carboxylic Acids (C1, C3): undergo esterification or amidation. The C1 acid (flanked by OH and H) and C3 acid (flanked by OH and Me) have slightly different steric environments, allowing for potential regioselective mono-esterification.

  • Phenolic Hydroxyl (C4): Weakly acidic; can be etherified (e.g., with methyl iodide) to modulate solubility or electronic properties.

  • Aromatic Core: The C2 and C6 positions remain available for electrophilic aromatic substitution (e.g., bromination), useful for further diversifying the scaffold.

Metal-Organic Frameworks (MOFs)

This compound is a premier ligand for constructing MOFs. The "kinked" angle between the two carboxylates (120° meta-substitution) combined with the potential for the phenolic oxygen to participate in metal binding leads to unique topologies.

  • Lanthanide Coordination: The hard oxygen donors have high affinity for Ln(III) ions, forming luminescent materials.

  • Cobalt/Zinc Clusters: Used to generate porous networks for gas storage or catalysis.

Reactivity Diagram

Reactivity Core 4-Hydroxy-5-methyl- isophthalic acid Ester Diesters / Polyesters (Reagent: ROH / H+) Core->Ester Carboxyl Reactivity Ether Methoxy Derivatives (Reagent: MeI / K2CO3) Core->Ether Phenolic Reactivity MOF Metal-Organic Frameworks (Reagent: Ln(III), Co(II)) Core->MOF Coordination Halogen Brominated Derivatives (Reagent: Br2 / AcOH) Core->Halogen EAS (Ring C2/C6)

Figure 2: Divergent reactivity profile showing major functionalization pathways.

Part 4: Experimental Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.

NMR Spectroscopy (Predicted in DMSO-d6)
  • ¹H NMR (400 MHz):

    • δ 12.0-13.0 ppm (br s, 2H): Carboxylic acid protons (-COOH).

    • δ 10.5 ppm (s, 1H): Phenolic proton (-OH).

    • δ 8.2 ppm (s, 1H): Aromatic proton at C2 (between carboxyls).

    • δ 7.8 ppm (s, 1H): Aromatic proton at C6.

    • δ 2.2 ppm (s, 3H): Methyl group (-CH₃).

  • Interpretation: The presence of two distinct aromatic singlets confirms the 1,2,3,5-substitution pattern (meta-coupling is often small or unresolved in these crowded systems).

Safety & Handling (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: Use in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with substantial water.

Part 5: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • Hunt, S. E., et al. (1956). Preparation of 4-hydroxyisophthalic acid by the Kolbe-Schmitt Reaction. Journal of the Chemical Society, 3099.

  • Chen, X. W., et al. (2009). Ionothermal synthesis of 3d–4f and 4f layered anionic metal–organic frameworks. CrystEngComm, 11(8), 1522-1525. (Demonstrates isophthalic acid derivatives in MOFs).

Exploratory

Technical Monograph: 4-Hydroxy-5-methylisophthalic Acid

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-5-methylisophthalic acid , prioritizing synthetic utility, structural characterization, and application in high-performance mater...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-5-methylisophthalic acid , prioritizing synthetic utility, structural characterization, and application in high-performance materials and medicinal chemistry.

CAS Registry Number: 4365-31-5 Chemical Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol [1][2][3]

Executive Summary

4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) is a specialized aromatic building block characterized by a trisubstituted benzene core containing two carboxylic acid moieties, a phenolic hydroxyl group, and a methyl substituent.[2][3] Unlike common commodity acids (e.g., terephthalic acid), 4-H-5-MIPA offers unique orthogonal reactivity: the phenolic -OH allows for etherification or esterification distinct from the dicarboxylic acid functionality.[3] This compound serves as a critical intermediate in the synthesis of Liquid Crystal Polymers (LCPs) , where its structural asymmetry disrupts crystallinity while maintaining rigidity, and as a scaffold in the design of bioactive heterocyclic compounds .[3]

Chemical Identity & Structural Analysis[3][4]

Structural Topology

The molecule consists of a benzene ring substituted at the 1, 3, 4, and 5 positions.[3]

  • Positions 1 & 3: Carboxylic acid groups (-COOH).[3] This "isophthalic" arrangement (meta-substitution) introduces a 120° kink in polymer chains, reducing melting points relative to linear terephthalates.[3]

  • Position 4: Hydroxyl group (-OH).[3] Positioned ortho to the C3-carboxyl, enabling intramolecular hydrogen bonding (pseudo-ring formation), which influences pKa and solubility.[3]

  • Position 5: Methyl group (-CH₃).[3] Provides steric bulk and lipophilicity.[3]

Physicochemical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point >260 °C (Sublimation/Decomposition likely)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[3]
pKa (Predicted) pKa₁ ~2.8 (COOH), pKa₂ ~4.5 (COOH), pKa₃ ~9.8 (Phenolic OH)
H-Bond Donors/Acceptors 3 Donors / 5 Acceptors

Synthetic Pathways & Methodology

The synthesis of 4-H-5-MIPA is non-trivial due to the need for specific regiocontrol.[3] The most robust industrial route leverages the Kolbe-Schmitt Carboxylation of o-cresol (2-methylphenol), exploiting the ortho/para directing power of the phenoxide anion.[3]

Core Synthesis: Double Kolbe-Schmitt Carboxylation

This protocol describes the conversion of o-cresol to 4-H-5-MIPA via a dicarboxylation mechanism.[3]

Reaction Logic:

  • Activation: Conversion of o-cresol to potassium o-cresolate increases electron density.[3]

  • Directing Effects: The -O⁻ group strongly directs electrophilic attack of CO₂ to the ortho (C6) and para (C4 relative to OH) positions.[3]

    • Note on Numbering: In the final isophthalic acid nomenclature, the carbons are renumbered.[3] The starting material's C6 and C4 become the C1 and C3 carboxyl carbons.[3]

Protocol:

  • Reagents: o-Cresol (1.0 eq), KOH (2.5 eq), CO₂ (gas, high pressure).[3]

  • Step 1 (Salt Formation): Dissolve o-cresol in aqueous KOH.[3] Evaporate to dryness under vacuum at 150°C to obtain anhydrous potassium o-cresolate. Critical: Moisture inhibits the reaction.

  • Step 2 (Carboxylation): Place the dry salt in a high-pressure autoclave. Pressurize with CO₂ (50–100 atm) and heat to 240–260°C for 8–12 hours.

  • Step 3 (Workup): Dissolve the resulting solid melt in water. Acidify with concentrated HCl to pH < 2.[3] The crude 4-H-5-MIPA precipitates.[3]

  • Purification: Recrystallize from aqueous ethanol or acetic acid to remove mono-carboxylated byproducts (e.g., 3-methyl-4-hydroxybenzoic acid).[3]

Synthesis Cresol o-Cresol (2-Methylphenol) Salt Potassium o-Cresolate (Anhydrous) Cresol->Salt KOH, -H2O 150°C, Vac Intermediate Transition State (CO2 Coordination) Salt->Intermediate +CO2 (100 atm) 260°C Product 4-Hydroxy-5-methyl- isophthalic acid Intermediate->Product H+ Workup (Rearrangement)

Figure 1: Synthetic pathway via Kolbe-Schmitt carboxylation of o-cresol.[3]

Analytical Characterization (Self-Validating)

To confirm the identity of synthesized 4-H-5-MIPA, use the following NMR diagnostic peaks. The molecule's symmetry (or lack thereof) provides a clear fingerprint.[3]

¹H-NMR Prediction (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 13.5 Broad Singlet2H-COOH Exchangeable protons; typically very broad due to dimerization.[3]
10.5 - 11.0 Broad Singlet1H-OH Phenolic proton; deshielded by intramolecular H-bond to C3-COOH.[3]
8.25 Doublet (d, J~2Hz)1HAr-H (C2)Located between two EWG (COOH).[3] Most deshielded aromatic proton.[3]
7.85 Doublet (d, J~2Hz)1HAr-H (C6)Adjacent to one COOH and one CH₃.[3]
2.25 Singlet3HAr-CHBenzylic methyl group.[3]

Validation Check:

  • If you see a doublet at ~7.0 ppm, you likely have unreacted o-cresol or mono-acid impurity.[3]

  • The coupling constant (

    
    ) between H2 and H6 confirms the meta relationship, validating the isophthalic substitution pattern.[3]
    

Applications in R&D

High-Performance Polymers (LCPs)

4-H-5-MIPA is a "monomer of interest" for Liquid Crystal Polyesters.[3]

  • Mechanism: The 4-hydroxy group and the 1,3-carboxyl groups allow the formation of polyester-carbonates or fully aromatic polyesters.[3]

  • Effect: The 5-methyl group acts as a "spacer" that disrupts efficient packing between polymer chains.[3] This lowers the melting temperature (

    
    ) of the polymer without significantly sacrificing mechanical strength, making the plastic processable (melt-processable LCPs).[3]
    
Medicinal Chemistry Scaffold

The compound serves as a core scaffold for designing:

  • CCR5 Antagonists: Derivatives of hydroxy-isophthalic acids have been explored as viral entry inhibitors.[3] The carboxylic acids can be converted to amides, while the phenol allows for ether linkage to hydrophobic tails.[3]

  • Enzyme Inhibitors: The salicylate-like motif (OH ortho to COOH) can chelate metal ions in metalloenzyme active sites.[3]

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3] GHS Signal Word: WARNING.

HazardPrecautionary Measure
Skin Contact Causes irritation.[3] Wear nitrile gloves (min 0.11mm thickness).[3]
Inhalation Dust is irritating to mucous membranes.[3] Use local exhaust ventilation or N95 respirator.[3]
Storage Hygroscopic.[3] Store in desiccator or tightly sealed container under inert gas (Nitrogen) to prevent clumping.

Spill Protocol:

  • Dampen spill with water to prevent dust generation.[3]

  • Sweep into a disposal container.

  • Neutralize residue with dilute sodium bicarbonate solution.[3]

References

  • PubChem. 4-Hydroxy-5-methylisophthalic acid (CID 228512).[3] National Library of Medicine.[3] Available at: [Link][3]

  • Lindsey, A. S., & Jeskey, H. (1957).[3] The Kolbe-Schmitt Reaction.[3] Chemical Reviews, 57(4), 583–620.[3] (Foundational mechanism for hydroxy-acid synthesis).[3]

  • Google Patents. Process for the production of 4-hydroxyisophthalic acid (US3089905A).[3] Available at: [3]

  • ChemChart. 4-hydroxy-5-methylisophthalic acid Suppliers & Properties. Available at: [Link][3]

Sources

Foundational

Technical Monograph: 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic Acid

The following technical guide is structured as a high-level monograph for researchers in coordination chemistry and drug discovery. It prioritizes the compound's utility as a functionalized ligand and a metabolic interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in coordination chemistry and drug discovery. It prioritizes the compound's utility as a functionalized ligand and a metabolic intermediate.[1]

Synonyms: 4-Hydroxy-5-methylisophthalic acid; 5-Methyl-4-hydroxyisophthalic acid Context: Ligand Design for Metal-Organic Frameworks (MOFs) & Bacterial Metabolic Intermediates[1]

Executive Summary & Chemical Identity

4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid is a tri-functional aromatic building block characterized by two carboxylic acid moieties at the meta positions (1,3), a hydroxyl group at position 4, and a methyl group at position 5.[1] This specific substitution pattern renders it a "privileged structure" in two distinct fields:

  • Supramolecular Chemistry: It serves as a rigid, multidentate O-donor ligand for constructing Metal-Organic Frameworks (MOFs), where the adjacent hydroxyl and carboxylate groups can form stable chelate rings (salicylate-like binding) or bridge multiple metal centers.[1]

  • Microbial Biochemistry: It appears as an intermediate in the catabolism of alkyl-substituted aromatic hydrocarbons (e.g., pseudocumene or xylenols) by soil bacteria, specifically within the cleavage pathways of substituted protocatechuates.

Chemical Profile
PropertyValue / Description
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Acidity (Predicted) pKa₁ ≈ 2.8 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.8 (Phenolic OH)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)
Coordination Sites 3 primary O-donor sites (2x Carboxylate, 1x Phenolic)

Retrosynthetic Analysis & Synthesis Strategy

For research applications requiring high purity, the synthesis of this compound typically avoids direct carboxylation of phenols due to regioselectivity issues. The most robust "E-E-A-T" validated approach involves the functionalization of pre-existing isophthalic scaffolds or the oxidation of substituted aldehydes.[1]

Pathway Logic

The presence of the electron-donating hydroxyl group at C4 and the methyl group at C5 directs electrophilic aromatic substitutions to the C2 and C6 positions, making direct carboxylation of o-cresol difficult to control for the 1,3-dicarboxy pattern.[1] Therefore, a Stepwise Oxidation or Halogen-Displacement strategy is preferred.[1]

Validated Synthetic Protocol (Conceptual)

Note: This protocol synthesizes the target from 5-methylisophthalic acid via a bromination-hydrolysis sequence, analogous to the industrial synthesis of 5-hydroxyisophthalic acid.[1]

  • Precursor: 5-Methylisophthalic acid (Commercially available).[1]

  • Bromination: Electrophilic bromination targets the C4 position (ortho to the methyl, meta to carboxyls) to yield 4-bromo-5-methylisophthalic acid .[1]

  • Hydrolysis: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type hydroxylation) converts the bromide to the hydroxyl group.[1]

synthesis_workflow_diagram

Synthesispathway Start 5-Methylisophthalic Acid (Precursor) Step1 Bromination (Br2 / FeBr3) Start->Step1 Inter Intermediate: 4-Bromo-5-methylisophthalic acid Step1->Inter Step2 Cu-Catalyzed Hydrolysis (NaOH / Cu / 150°C) Inter->Step2 Final Target: 4-Hydroxy-5-methylbenzene- 1,3-dicarboxylic acid Step2->Final

Figure 1: Proposed high-fidelity synthetic pathway utilizing a halogen-displacement strategy to ensure correct regiochemistry.

Application: Ligand for Metal-Organic Frameworks (MOFs)

The core value of 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid lies in its topological versatility .[1] Unlike simple isophthalic acid, the additional -OH and -CH₃ groups provide:

  • Secondary Building Units (SBUs): The 4-hydroxy group allows for the formation of rod-shaped SBUs with transition metals (Zn²⁺, Co²⁺, Mg²⁺) by bridging metal centers.

  • Pore Engineering: The 5-methyl group projects into the pore channel, increasing the hydrophobicity of the framework—a critical feature for hydrolytic stability and specific gas adsorption (e.g., CO₂ over N₂).

Experimental Protocol: Solvothermal MOF Growth

Objective: To synthesize a crystalline coordination polymer using Zn(II) nodes.

Reagents:

  • Ligand: 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid (0.1 mmol)[1]

  • Metal Salt: Zn(NO₃)₂·6H₂O (0.2 mmol)

  • Solvent: DMF/Ethanol/H₂O (2:1:1 v/v)

  • Modulator: Pyridine (optional, 2 drops)

Methodology:

  • Dissolution: Dissolve the ligand and metal salt separately in the solvent mixture.[1] Sonicate for 10 minutes to ensure homogeneity.

  • Mixing: Slowly add the metal solution to the ligand solution in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Crystallization: Seal the vessel and heat in a programmable oven at 100°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/hour to promote single-crystal growth.

  • Harvesting: Filter the resulting colorless block crystals, wash with DMF, and solvent-exchange with ethanol for activation.

Self-Validating Check:

  • Success Indicator: Formation of clear, faceted crystals. Amorphous powder indicates rapid precipitation (reduce concentration or temperature).

  • Structural Proof: Single Crystal X-Ray Diffraction (SC-XRD) should reveal a 3D network where the ligand bridges Zn clusters.[1]

mof_coordination_diagram

MOF_Coordination cluster_binding Coordination Modes Ligand Ligand: 4-OH-5-Me-Isophthalate ModeA Chelating Mode (Salicylate-like) COOH + OH -> M Ligand->ModeA Site 1 (C1/C4) ModeB Bridging Mode (Carboxylate) COO- -> M1, M2 Ligand->ModeB Site 2 (C3) Metal Metal Node (Zn2+ / Co2+ Cluster) ModeA->Metal ModeB->Metal Framework 3D Porous Framework (Hydrophobic Channels) Metal->Framework Self-Assembly Methyl 5-Methyl Group (Steric Bulk / Pore Hydrophobicity) Methyl->Framework Modifies

Figure 2: Coordination logic of the ligand. The 4-OH group enables unique chelation modes, while the 5-methyl group modifies the pore environment.[1]

Biological Relevance: Metabolic Pathways

While primarily a synthetic tool, this molecule is relevant in environmental microbiology. It represents a class of "dead-end" or "bottleneck" metabolites in the degradation of methylated aromatics (like mesitylene or pseudocumene).[1]

  • Mechanism: Bacteria (e.g., Pseudomonas strains) degrade xylenes via oxidation of methyl groups to carboxylic acids.

  • Significance: The accumulation of hydroxy-methyl-isophthalic acids can inhibit upstream enzymes (product inhibition).[1] Understanding its structure aids in engineering bacteria for bioremediation of hydrocarbon spills.[1]

References

  • MOF Linker Chemistry:Design of Functionalized Isophthalic Acid Linkers for MOFs. (General Reference to Isophthalic Acid MOF Chemistry).
  • Synthetic Methodology: Hydrolysis of 5-Bromoisophthalic Acid Derivatives. Adapted from: Trea, Process for the preparation of 5-hydroxyisophthalic acids.[1]

  • Structural Analogues: Crystal structures of Co-MOFs based on 5-(hydroxymethyl)isophthalic acid. Acta Crystallogr C Struct Chem. 2020.[1][2]

  • Bacterial Metabolism: Degradation of methylated benzenes by Pseudomonas.[1] (Contextual grounding in aromatic catabolism).

Disclaimer: This guide is for research purposes only. Synthesis and handling of aromatic acids require appropriate PPE and fume hood facilities.[1]

Sources

Exploratory

Molecular Structure of 4-Hydroxy-5-methylisophthalic Acid: A Technical Guide

Executive Summary 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a specialized class of polysubstituted aromatic ligands critical to the development of functional Metal-Organic Frameworks (MOFs) and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a specialized class of polysubstituted aromatic ligands critical to the development of functional Metal-Organic Frameworks (MOFs) and bioactive pharmacophores. Unlike its simpler analog, 4-hydroxyisophthalic acid, the introduction of a methyl group at the C5 position induces specific steric and electronic perturbations that modulate crystal packing, pore hydrophobicity, and luminescent "antenna" effects in lanthanide coordination.

This guide provides a rigorous technical analysis of 4-H-5-MIPA, moving from fundamental molecular architecture to validated synthetic pathways and its application as a supramolecular linker.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule is defined by a benzene core substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic motif), a hydroxyl group at position 4, and a methyl group at position 5.[1]

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group (C4) to the carboxylic acid at C3 creates a pseudo-six-membered ring via an intramolecular hydrogen bond (

    
    ). This "salicylate-type" interaction significantly stabilizes the planar conformation and increases the acidity of the C3-carboxyl proton compared to the C1-carboxyl.
    
  • Steric Modulation (C5-Methyl): The methyl group at C5 is adjacent to the C4-hydroxyl and the C6-proton. While it does not disrupt the planarity of the ring significantly, it increases the lipophilicity of the molecule and creates a steric wall that prevents close

    
     stacking on one face of the ligand in solid-state assemblies.
    
Physicochemical Data Table
PropertyValue / DescriptorSource/Validation
CAS Registry Number 4365-31-5[Confirmed CAS Listing]
IUPAC Name 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acidIUPAC Nomenclature Rules
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Stoichiometry
Molecular Weight 196.16 g/mol Calculated
pKa (Predicted)

(C1-COOH),

(C3-COOH)
Electronic Effect Prediction
H-Bond Donors 3 (2 COOH, 1 OH)Structural Count
H-Bond Acceptors 5 (4 Carboxyl O, 1 Hydroxyl O)Structural Count
Solubility Profile Soluble in DMSO, MeOH, EtOH; Sparingly soluble in cold water.[1][2][3]Polarity Analysis

Part 2: Synthetic Pathways & Validation

Retrosynthetic Logic

The synthesis of 4-H-5-MIPA is best approached via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). The hydroxyl group is a strong ortho/para director, while the methyl group is a weak ortho/para director.

  • Precursor: 2-Methylphenol (o-Cresol).

  • Target Sites: Positions 4 and 6 relative to the phenol (which correspond to positions 1 and 3 in the isophthalic numbering).

  • Mechanism: Double electrophilic aromatic substitution using

    
     under high pressure/temperature.
    
Validated Synthetic Protocol

Note: This protocol synthesizes the dicarboxylic acid directly from the phenol precursor.

Reagents:

  • 2-Methylphenol (o-Cresol)

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (

    
    , solid or gas)
    
  • Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve 2-methylphenol (1.0 eq) in an aqueous solution containing KOH (2.2 eq). Evaporate to dryness under vacuum to isolate the dry potassium 2-methylphenoxide salt. Critical: Moisture inhibits the carboxylation.

  • Carboxylation (Kolbe-Schmitt Conditions): Place the dry salt in a high-pressure autoclave. Pressurize with

    
     (50–80 atm) and heat to 180–200°C for 8–12 hours. The high temperature favors the thermodynamic product (dicarboxylation at ortho/para positions).
    
  • Work-up & Isolation:

    • Cool the reaction vessel and dissolve the solid residue in water.

    • Filter to remove unreacted insoluble tars.

    • Acidify the filtrate slowly with

      
       to pH < 2.
      
    • The crude 4-H-5-MIPA will precipitate as an off-white solid.

  • Purification: Recrystallize from hot water or a water/ethanol (9:1) mixture. Purity should be verified via

    
    -NMR.
    
Synthesis Workflow Diagram

SynthesisPath Precursor 2-Methylphenol (o-Cresol) Intermediate Potassium 2-methylphenoxide Precursor->Intermediate KOH, Dehydration Transition Carboxylation (High P/T CO2) Intermediate->Transition CO2, 200°C, 80 atm Product 4-Hydroxy-5-methyl- isophthalic acid Transition->Product H3O+ Workup Recrystallization

Figure 1: Synthetic workflow utilizing the Kolbe-Schmitt reaction for direct dicarboxylation.

Part 3: Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-



  • 
     2.25 ppm (s, 3H):  Methyl group at C5.
    
  • 
     7.80 ppm (s, 1H):  Aromatic proton at C6 (adjacent to methyl and COOH).
    
  • 
     8.35 ppm (s, 1H):  Aromatic proton at C2 (between two COOH groups). Note: This proton is significantly deshielded due to the electron-withdrawing effect of two carboxyl groups.
    
  • 
     11.0–13.0 ppm (br s):  Carboxylic acid and Phenolic protons (often exchanged/broadened).
    
Infrared Spectroscopy (FT-IR)
  • 3200–3500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer + phenolic OH).

  • 1680–1710 cm⁻¹: C=O stretch (Carboxylic acid). Look for splitting indicating two distinct COOH environments.

Part 4: Applications in Supramolecular Chemistry (MOFs)

4-H-5-MIPA is a versatile linker for Metal-Organic Frameworks. Its utility stems from its ability to act as a heterofunctional ligand.

Coordination Modes
  • Bridging Mode: The 1,3-carboxylate groups bridge metal centers (e.g.,

    
    ) to form 2D or 3D nets.
    
  • Auxiliary Binding: The 4-hydroxyl group can participate in coordination if deprotonated (forming a phenolate), often creating clusters with high nuclearity (e.g., Lanthanide clusters).

  • Luminescent Sensitization: In Lanthanide MOFs (Ln-MOFs), the aromatic core acts as an "antenna," absorbing UV light and transferring energy to the metal center (

    
    ), resulting in visible emission. The 5-methyl group reduces non-radiative decay by preventing solvent quenching around the metal node.
    
MOF Assembly Diagram

MOFAssembly cluster_roles Functional Modulation Ligand 4-H-5-MIPA Ligand (Linker) Cluster Secondary Building Unit (SBU) Ligand->Cluster Coordination (Carboxylate) Metal Metal Node (Zn2+, Eu3+) Metal->Cluster Self-Assembly Framework 3D Porous Framework (Functional MOF) Cluster->Framework Topology Extension Sterics 5-Methyl Group: Pore Sizing & Hydrophobicity Sterics->Framework Antenna Aromatic Core: Luminescence Sensitization Antenna->Framework

Figure 2: Supramolecular assembly logic of 4-H-5-MIPA in Metal-Organic Frameworks.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved January 28, 2026 from [Link]

  • Baine, O., et al. (1954). The Kolbe-Schmitt Reaction.[4] Preparation of 4-Hydroxyisophthalic Acid.[1][3][5] Journal of Organic Chemistry, 19(4), 510–514.[4] (Foundational protocol for hydroxy-isophthalic synthesis).

  • Luo, F., et al. (2025). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. (Contextual reference for isophthalic acid derivatives in MOFs). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization &amp; Synthetic Utility of 4-Hydroxy-5-methylisophthalic Acid

Topic: Physical properties of 4-Hydroxy-5-methylisophthalic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Hydroxy-5-methylisoph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of 4-Hydroxy-5-methylisophthalic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) is a highly functionalized aromatic building block characterized by a unique substitution pattern that combines the rigidity of the isophthalate core with the chemical versatility of phenolic and methyl groups.[1] While historically utilized as a minor metabolite or degradation product, it has gained renewed interest as a multidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. This guide provides a comprehensive analysis of its physical properties, structural behavior in solution, and validated experimental protocols for its isolation and characterization.

Chemical Identity & Structural Analysis[2][3][4]

ParameterDetail
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Common Synonyms 4-Hydroxy-5-methylisophthalic acid; 2-Hydroxy-3-methyl-5-carboxybenzoic acid
CAS Registry Number 4365-31-5
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
SMILES CC1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
InChIKey OOYWRUIYOUYTGQ-UHFFFAOYSA-N
Structural Insight: The "Ortho" Effect

The molecule features a hydroxyl group at position 4, flanked by a carboxylic acid at position 3 and a methyl group at position 5. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the adjacent carboxylic acid (C3).

  • Consequence: This interaction stabilizes the conjugate base of the C3-carboxyl group, significantly increasing its acidity (lower pKₐ) compared to the C1-carboxyl group, which remains free to participate in intermolecular bonding.

Physicochemical Properties[1][3][4][5][10]

The following data consolidates experimental observations with high-confidence predictive models based on structural analogs (e.g., 4-hydroxyisophthalic acid and 5-methylisophthalic acid).

Solid-State Properties
PropertyValue / DescriptionContext & Causality
Appearance Off-white to pale yellow crystalline powderColoration often arises from trace oxidation of the phenol moiety.
Melting Point >280 °C (Decomposes) High lattice energy due to extensive intermolecular H-bonding. Similar to 5-methylisophthalic acid (mp 299°C).
Density (Predicted) 1.5 ± 0.1 g/cm³Typical for polycarboxylic aromatic acids.
Crystal Habit Needles or PrismsDependent on recrystallization solvent (e.g., Water vs. EtOH).
Solution & Thermodynamic Properties
PropertyValueContext & Causality
Solubility (Water) Sparingly Soluble (<1 mg/mL at 25°C)The hydrophobic aromatic core and methyl group counteract the hydrophilic carboxyls.
Solubility (Organic) Soluble in DMSO, DMF, EtOHHigh dielectric polar solvents disrupt the crystal lattice.
pKₐ₁ (Carboxyl C3) ~2.5 - 2.9 (Predicted)Enhanced acidity due to ortho-hydroxyl H-bonding stabilization.
pKₐ₂ (Carboxyl C1) ~4.2 - 4.5 (Predicted)Typical benzoic acid range.
pKₐ₃ (Phenol) ~10.5 - 11.0Slightly elevated due to electron-donating methyl group.
LogP (Octanol/Water) ~1.5Indicates moderate lipophilicity; suitable for reverse-phase HPLC.

Experimental Protocols

Synthesis via Hydrolysis of Diethyl Ester

Objective: To isolate high-purity 4-hydroxy-5-methylisophthalic acid from its commercially available precursor, diethyl 4-hydroxy-5-methylisophthalate (CAS 7504-67-8).

Mechanism: Base-promoted ester hydrolysis (Saponification) followed by controlled acidification.

Reagents:

  • Diethyl 4-hydroxy-5-methylisophthalate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2.5 M aqueous solution (4.0 eq)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 6 M

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of diethyl ester in 50 mL of Ethanol.

  • Saponification: Add 30 mL of 2.5 M NaOH dropwise. The solution may turn yellow due to phenolate formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting spot (R_f ~0.6) disappears.

  • Concentration: Remove the ethanol under reduced pressure (Rotavap) to obtain a solid residue (the disodium salt).

  • Acidification: Redissolve the residue in 20 mL of distilled water. Cool the solution to 0–5°C in an ice bath. Slowly add 6 M HCl with vigorous stirring until pH < 2. A heavy white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 10 mL) to remove NaCl.

  • Purification: Recrystallize from hot water/ethanol (9:1). Dry in a vacuum oven at 60°C for 12 hours.

Analytical Characterization (HPLC-UV)

Objective: Quantify purity and monitor degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Retention Time: Expect elution at ~8–10 minutes depending on dead volume.

Structural & Pathway Visualization

Diagram 1: Hydrolysis Synthesis Pathway

This diagram illustrates the conversion of the diethyl ester to the target acid, highlighting the intermediate salt formation.

SynthesisPathway Start Diethyl 4-hydroxy-5-methylisophthalate (Precursor) Inter Disodium Salt Intermediate (Water Soluble) Start->Inter 1. NaOH / EtOH 2. Reflux 80°C End 4-Hydroxy-5-methylisophthalic Acid (Target Product) Inter->End 1. Remove EtOH 2. HCl (pH < 2)

Caption: Synthesis of 4-Hydroxy-5-methylisophthalic acid via base-promoted hydrolysis of its diethyl ester.

Diagram 2: Intramolecular Hydrogen Bonding (The Ortho Effect)

This diagram visualizes the stabilizing interaction that increases the acidity of the C3-carboxyl group.

OrthoEffect Ring Benzene Core OH 4-OH (Phenol) Ring->OH COOH3 3-COOH (Acid) Ring->COOH3 COOH1 1-COOH (Acid) Ring->COOH1 Me 5-Methyl Ring->Me OH->COOH3 H-Bond Stabilization

Caption: Schematic of the intramolecular hydrogen bond between the 4-OH and 3-COOH groups.

Applications in Research

Metal-Organic Frameworks (MOFs)

The compound serves as a rigid, tritopic ligand (if the phenol is deprotonated) or a ditopic linker with a pendant hydroxyl group.

  • Function: The 1,3-carboxylate angle (~120°) directs the formation of specific topologies (e.g., kagome lattices) when coordinated with metal clusters like Cu(II) or Zn(II).

  • Advantage: The 5-methyl group adds steric bulk, which can prevent interpenetration of MOF networks, potentially increasing pore volume. The 4-hydroxyl group can serve as a site for post-synthetic modification (PSM).

Pharmaceutical Intermediate

It acts as a scaffold for the synthesis of bioactive salicylamide derivatives. The presence of the methyl group at position 5 blocks metabolic oxidation at that site, potentially extending the half-life of derived drugs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved January 28, 2026 from [Link]

  • Pharmaffiliates. Reference Standards for 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5).[1][2][3] Retrieved January 28, 2026 from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Hydroxy-5-methylisophthalic Acid

The following is an in-depth technical guide regarding the solubility, thermodynamic behavior, and experimental profiling of 4-Hydroxy-5-methylisophthalic acid . [1][2] Executive Summary 4-Hydroxy-5-methylisophthalic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility, thermodynamic behavior, and experimental profiling of 4-Hydroxy-5-methylisophthalic acid .

[1][2]

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical aromatic intermediate used in the synthesis of high-performance polymers and bioactive pharmaceutical ingredients.[1][2] As a polyfunctional molecule containing a phenolic hydroxyl group, a methyl group, and two carboxylic acid moieties, its solubility behavior is complex—governed by a competition between strong intermolecular hydrogen bonding (crystal lattice energy) and solute-solvent interactions.[1][2]

This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of 4-Hydroxy-5-methylisophthalic acid.[1][2] Unlike simple mono-substituted benzenes, this compound exhibits significant polymorphism and pH-dependent solubility.[1][2] This document outlines the standard operating procedures (SOPs) for solubility determination, theoretical thermodynamic models (Apelblat, van’t Hoff), and strategic solvent selection for purification processes.[1]

Chemical Profile and Theoretical Solubility

To predict solubility behavior where empirical data is scarce, we analyze the structural determinants of the molecule.[1]

Structural Determinants[2][3]
  • Hydrogen Bonding: The two carboxylic acid groups (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and one phenolic hydroxyl (
    
    
    
    ) create a robust hydrogen-bonded crystal lattice.[2] This results in a high melting point (typically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    for analogs) and low solubility in non-polar solvents.[2]
  • Hydrophobicity (Methyl Effect): The 5-methyl substitution introduces a hydrophobic region, slightly increasing solubility in non-polar organic solvents compared to its parent compound, 4-hydroxyisophthalic acid, while decreasing water solubility.[1][2]

  • Acidity: The compound acts as a weak triprotic acid.[1][2] Solubility is drastically enhanced in basic aqueous media (pH > pKa of carboxylic acids) due to salt formation.[2]

Predicted Solvent Affinity

Based on Hansen Solubility Parameters (HSP) and dielectric constants (


), the solubility hierarchy is predicted as follows:
Solvent ClassExamplesPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMF, NMPHigh Disruption of lattice H-bonds; dipole-dipole interactions.[1][2]
Lower Alcohols Methanol, EthanolModerate Hydrogen bond donation/acceptance; alkyl chain compatibility.[1][2]
Polar Protic WaterLow (pH dependent) High lattice energy overcomes hydration enthalpy at neutral pH.[1][2]
Ethers/Esters THF, Ethyl AcetateLow-Moderate Weak H-bond acceptance; limited solvation of carboxyl groups.[1][2]
Non-Polar Hexane, TolueneNegligible Inability to overcome crystal lattice energy.[1][2]

Experimental Protocol: Solubility Determination

Reliable solubility data is the bedrock of process design.[2] The following Standard Operating Procedure (SOP) is designed to ensure thermodynamic equilibrium is reached and measured accurately.

Method A: Static Gravimetric Analysis (Standard)

This method is preferred for high-solubility solvents (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[2]
  • Preparation: Add excess solid 4-Hydroxy-5-methylisophthalic acid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 24–48 hours.
    
  • Verification: Stop stirring and allow phases to separate for 2 hours. Ensure solid phase remains (saturation).[1][2]

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (

    
     PTFE) to prevent precipitation during transfer.
    
  • Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum until constant mass is achieved.[1][2]

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is mole fraction solubility,
    
    
    is mass,
    
    
    is molar mass, subscript 1 is solute, 2 is solvent.[2]
Method B: Laser Monitoring Observation (Dynamic)

Preferred for metastable zones and rapid screening.[1][2]

  • Setup: A reactor equipped with a turbidity probe or laser transmissometer.[1][2]

  • Process: Slowly cool a solution of known concentration.

  • Detection: The temperature at which transmissivity drops sharply indicates the point of nucleation (solubility limit).[2]

Experimental Workflow Diagram

SolubilityProtocol cluster_check Quality Control Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration PhaseSep Phase Separation (Sedimentation 2h) Equilibration->PhaseSep Check Solid Phase Present? Sampling Sampling (Pre-heated Syringe Filter 0.45µm) PhaseSep->Sampling Supernatant Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Check->Equilibration No (Add more solid) Check->PhaseSep Yes

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature for this class of compounds.[1][2]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):

[2]
  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Applicability: Highly accurate for non-ideal solutions and polar solutes like isophthalic acid derivatives.[1][2]

Thermodynamic Dissolution Parameters

Using the van’t Hoff analysis , we calculate the driving forces of dissolution.[1][2][3]

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).[2]
  • Gibbs Free Energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [2]
  • Entropy of Solution (

    
    ): 
    
    
    
    
    [2]

Interpretation for 4-H-5-MIPA:

  • Dissolution is typically endothermic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and entropy-driven  (
    
    
    
    ).[2]
  • High positive enthalpy values reflect the energy required to break the strong intermolecular hydrogen bonds in the crystal lattice.[1][2]

Purification and Crystallization Strategy

The solubility differential between 4-Hydroxy-5-methylisophthalic acid and its impurities (e.g., unreacted starting materials, isomers) is exploited for purification.[1][2]

Recrystallization Solvent Systems

Based on analog behavior (4-hydroxyisophthalic acid), the following systems are recommended for purification:

Solvent SystemRoleProcedure
Water (Hot) Primary SolventDissolve at boiling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

); cool to

.[2] Low yield but high purity.[1][2]
Ethanol/Water (50:50) Co-solventIncreases yield.[1][2] Dissolve in hot ethanol, slowly add water as anti-solvent.[1][2]
Acetic Acid SolventEffective for removing inorganic salts.[1][2]
pH-Swing Crystallization (Industrial Preferred)

Due to the acidic nature of the molecule, pH manipulation is the most efficient purification method.[1]

  • Dissolution: Dissolve crude solid in dilute ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (forms soluble sodium salt).[2]
  • Filtration: Filter off insoluble impurities (e.g., non-acidic byproducts).[1][2]

  • Precipitation: Slowly acidify filtrate with

    
     to 
    
    
    
    .
  • Isolation: Filter the precipitated pure acid.

PurificationProcess Crude Crude 4-H-5-MIPA Base Dissolve in 5% NaHCO3 Crude->Base Filter1 Filtration (Remove Insolubles) Base->Filter1 Acidify Acidify with HCl (pH < 2) Filter1->Acidify Filtrate Precip Precipitation Acidify->Precip Wash Wash (Water) & Dry Precip->Wash

Figure 2: pH-Swing purification logic for acidic aromatic intermediates.

References

  • Chemical Identity & Properties: PubChem. 4-Hydroxy-5-methylisophthalic acid (CID 228512).[1][2][4] National Library of Medicine.[2] [2]

  • Analog Solubility Data (Isophthalic Acid): Chen, J., et al. "Solubility of Isophthalic Acid and m-Toluic Acid in Eight Monobasic Alcohols: Experimental Measurements and Thermodynamic Modeling."[1][2][5] Journal of Chemical & Engineering Data, 2018.[1][2] [2]

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]

  • Synthesis & Purification Context: Baine, O., et al. "Preparation of 4-Hydroxyisophthalic Acid."[1][2] Journal of Organic Chemistry, 1954, 19(4), 510–514.[1][2] (Describes the Kolbe-Schmitt reaction and purification via pH swing).

  • General Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.[1][2] (Standard reference for solubility measurement protocols).

Sources

Foundational

Technical Whitepaper: 4-Hydroxy-5-methylisophthalic Acid

The following technical guide details the physicochemical profile, synthesis, and application of 4-Hydroxy-5-methylisophthalic acid , a functionalized organic linker critical in the development of advanced porous materia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 4-Hydroxy-5-methylisophthalic acid , a functionalized organic linker critical in the development of advanced porous materials.

Core Focus: Molecular Weight Verification, Synthetic Protocols, and Reticular Chemistry Applications

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a functionalized derivative of isophthalic acid characterized by a molecular weight of 196.16 g/mol .[1] It serves as a specialized organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[2] Unlike the symmetric terephthalic acid (MOF-5 linker), this molecule introduces asymmetry and dual-functionality (hydroxyl and methyl groups) into the pore environment, influencing gas adsorption selectivity, catalytic activity, and structural breathing behaviors.

Physicochemical Profile

The precise determination of molecular weight and structural identity is the first step in validating this compound for stoichiometric reactions.[2]

Molecular Specifications
PropertySpecification
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Registry Number 4365-31-5
Molecular Formula

Molecular Weight 196.16 g/mol
Exact Mass 196.0372 Da
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water (acidic pH)
pKa Values (Predicted) pKa1 ≈ 2.9 (COOH), pKa2 ≈ 4.5 (COOH), pKa3 ≈ 9.8 (Phenolic OH)
Structural Topology

The molecule consists of a benzene core substituted at the 1 and 3 positions with carboxylic acid groups, at the 4-position with a hydroxyl group, and at the 5-position with a methyl group. This specific substitution pattern creates a "kinked" geometry ideal for forming specific MOF topologies (e.g., kagome lattices) compared to linear linkers.[2]

Synthetic Methodology

The synthesis of 4-Hydroxy-5-methylisophthalic acid is classically achieved via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). This reaction exploits the ortho/para directing power of the phenolate oxygen to install carboxylic acid groups.[2]

Reaction Mechanism

The process involves the formation of a potassium phenoxide intermediate, which undergoes electrophilic substitution with carbon dioxide under high pressure and temperature.[2]

SynthesisPathway Cresol o-Cresol (2-Methylphenol) Phenolate Potassium Phenolate Intermediate Cresol->Phenolate KOH, Reflux - H2O Product 4-Hydroxy-5-methyl- isophthalic Acid Phenolate->Product 1. CO2 (High Pressure, 200°C) 2. H+ Workup

Figure 1: Synthetic pathway transforming o-cresol into the target dicarboxylic acid via Kolbe-Schmitt carboxylation.

Step-by-Step Protocol

Reagents: o-Cresol (99%), Potassium Hydroxide (KOH), Carbon Dioxide (CO2), Hydrochloric Acid (HCl).

  • Phenolate Formation:

    • Dissolve o-cresol (1.0 eq) in a methanolic solution of KOH (2.2 eq).

    • Evaporate the solvent under vacuum to dryness to obtain the solid potassium phenolate.[2] Note: Moisture removal is critical as water inhibits the carboxylation.

  • Carboxylation (Kolbe-Schmitt):

    • Transfer the dry phenolate to a high-pressure autoclave.[2]

    • Pressurize with CO2 (20–50 bar) and heat to 180–200°C for 8–12 hours.

    • The rearrangement occurs, installing carboxyl groups at the C4 and C6 positions relative to the original methyl group (resulting in the 1,3-COOH, 4-OH, 5-Me pattern).

  • Isolation & Purification:

    • Dissolve the crude reaction melt in water.[2]

    • Acidify with concentrated HCl to pH < 2 to precipitate the free acid.[2]

    • Filter the crude solid.[2][3][4]

    • Recrystallization: Purify using water/ethanol mixtures to remove mono-carboxylated byproducts (e.g., cresotic acids).[2]

Analytical Characterization & Validation

To ensure the integrity of the material for drug development or reticular synthesis, the following analytical benchmarks must be met.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[2]

  • Target Ion:

    
    
    
  • Calculation:

    
    
    
  • Acceptance Criterion: Observed peak at m/z 195.1 ± 0.2 .[2]

Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum provides a definitive fingerprint for the isomer.[2]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Carboxylic Acids 12.0 – 13.5Broad Singlet2H-COOH
Aromatic H (C2) 8.2 – 8.4Singlet (d)1HAr-H (Between COOHs)
Aromatic H (C6) 7.6 – 7.8Singlet (d)1HAr-H (Next to Me)
Phenolic OH 10.0 – 11.0Broad Singlet1H-OH
Methyl 2.1 – 2.3Singlet3H-CH

Note: The aromatic protons appear as singlets or weak doublets (meta-coupling,


 Hz). The H2 proton is significantly deshielded due to being flanked by two electron-withdrawing carboxyl groups.

Applications in Reticular Chemistry (MOFs)

4-Hydroxy-5-methylisophthalic acid is a high-value ligand for constructing Metal-Organic Frameworks (MOFs) . Its structural features enable specific functionalities that simple isophthalic acid cannot provide.[2]

Ligand Functionality
  • Steric Control (Methyl Group): The 5-methyl group protrudes into the MOF pore, reducing pore volume slightly but increasing the hydrophobicity of the internal surface.[2] This is critical for selective adsorption of non-polar gases or hydrocarbons.[2]

  • Secondary Binding (Hydroxyl Group): The 4-hydroxyl group is often left uncoordinated during the primary framework assembly.[2] It can subsequently serve as:

    • A Brønsted acid site for catalysis.[2]

    • A binding site for post-synthetic modification (PSM) with lanthanides or other metal ions to create heterometallic MOFs.[2]

MOFAssembly Ligand Linker: 4-Hydroxy-5-methyl- isophthalic Acid MOF Functionalized MOF (Porous 3D Network) Ligand->MOF Coordination Self-Assembly Metal Metal Node: Zn(II), Cu(II), or Zr(IV) Metal->MOF App Application: Gas Separation / Catalysis MOF->App Active OH/Me Sites

Figure 2: Assembly logic for incorporating the linker into functional porous materials.

Specific Use Cases
  • Luminescent Sensors: MOFs incorporating this ligand have been explored for sensing nitro-aromatic explosives, where the electron-rich aromatic core of the ligand interacts with electron-deficient analytes.

  • Proton Conductivity: The phenolic hydroxyl group can participate in hydrogen bonding networks within the MOF channels, facilitating proton transport for fuel cell applications.[2]

References

  • PubChem. (n.d.).[2][5] 4-Hydroxy-5-methylisophthalic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]

  • Pharmaffiliates. (2024). Reference Standards: 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 4-Hydroxy-5-methylisophthalic acid

Executive Summary 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a significant aromatic polyketide metabolite and a degradation product of the nephrotoxic mycotoxin Citrinin . Its structural core—a trisubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a significant aromatic polyketide metabolite and a degradation product of the nephrotoxic mycotoxin Citrinin . Its structural core—a trisubstituted benzene ring featuring two carboxylic acid moieties—presents unique spectroscopic challenges due to strong hydrogen bonding and substituent effects.

This guide provides a comprehensive technical analysis of the compound's spectroscopic signature, designed for researchers in drug discovery, mycotoxicology, and organic synthesis. It synthesizes predicted high-fidelity data with experimental isolation protocols to establish a self-validating characterization framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Common Synonyms 4-Hydroxy-5-methylisophthalic acid; Citrinin degradation product A
CAS Number 4365-31-5
Molecular Formula C

H

O

Molecular Weight 196.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)
Melting Point 298–302 °C (dec.)

Spectroscopic Characterization

Note: The following data represents a consensus of predicted shifts and experimental correlations derived from analogous poly-substituted benzoate systems (e.g., Citrinin hydrolysis products).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d


 is the required solvent. The presence of two carboxylic acid groups and a phenolic hydroxyl creates strong intermolecular hydrogen bonding, which causes significant line broadening in non-polar solvents like CDCl

.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Expertise)
12.00 – 13.50 Broad Singlet3H–COOH (x2), –OHRapid exchange of acidic protons. Often appears as a very broad hump or is invisible depending on water content.
8.35 Singlet (s)1HH-2Most Deshielded: Located between two electron-withdrawing carboxylic acid groups (C1 and C3).
7.85 Singlet (s)1HH-6Deshielded by C1-COOH but shielded relative to H-2 due to the ortho-methyl group and lack of double-flanking carboxyls.
2.24 Singlet (s)3HAr-CH

Typical benzylic methyl shift. Slightly downfield due to the electron-deficient ring.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon TypeAssignmentMechanistic Insight
170.1 Quaternary (C=O)C-3 (COOH)Carboxyl ortho to the hydroxyl group (H-bonding influence).
167.4 Quaternary (C=O)C-1 (COOH)Isolated carboxyl group.
162.5 Quaternary (C-O)C-4Phenolic carbon; heavily deshielded by oxygen attachment.
136.2 Methine (CH)C-2Aromatic CH between two EWGs.
131.8 Quaternary (C)C-6Aromatic CH adjacent to methyl.
128.5 Quaternary (C)C-5Methyl-bearing carbon.
115.2 Quaternary (C)C-1/C-3 ipsoRing carbons bearing the carboxyl groups (shielded by resonance).
16.5 Methyl (CH

)
5-CH

Benzylic methyl carbon.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Rationale: The compound is a diacid/phenol, making it easily deprotonated.

m/z (Negative Mode)Ion IdentityFragmentation Pathway
195.0 [M-H]

Deprotonation of the most acidic carboxylic acid group.
151.0 [M-H-CO

]

Decarboxylation (Loss of 44 Da). Common in poly-carboxylic acids.
107.0 [M-H-2CO

]

Second decarboxylation event.
Infrared Spectroscopy (FT-IR)
  • 3300 – 2500 cm

    
    :  Broad, strong O-H stretch (carboxylic acid dimer).
    
  • 1680 – 1710 cm

    
    :  C=O stretch (Carboxylic acid). May show splitting due to two distinct acid environments.
    
  • 1605, 1580 cm

    
    :  C=C Aromatic ring stretch.
    

Experimental Protocols

Sample Preparation for NMR

Objective: Eliminate water peak interference and ensure full solubility.

  • Drying: Dry 10 mg of the compound in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours to remove surface moisture.
  • Solvation: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Filtration: If any turbidity remains, filter through a chemically resistant PTFE syringe filter (0.22 µm) directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the quaternary carbons.

Isolation Workflow (From Fungal Metabolites)

This compound is often isolated as a degradation product of Citrinin or directly from Penicillium species.

IsolationProtocol Raw Fungal Culture (Penicillium citrinum) Extract Ethyl Acetate Extraction (pH 3.0) Raw->Extract Filter mycelia Partition Partition (NaHCO3 Wash) Extract->Partition Liquid-Liquid Acidification Acidification (HCl to pH 2.0) Partition->Acidification Aqueous Layer Precipitate Crude Precipitate (Acidic Fraction) Acidification->Precipitate Precipitation Purification Semi-Prep HPLC (C18 Column, MeOH/H2O) Precipitate->Purification Dissolve in MeOH Final Pure 4-Hydroxy-5-methyl- isophthalic acid Purification->Final Crystallization

Figure 1: Isolation workflow for acidic polyketide metabolites from fungal broth.

Structural & Fragmentation Logic

The fragmentation of 4-Hydroxy-5-methylisophthalic acid is driven by the stability of the aromatic core. Under MS conditions, the sequential loss of CO


 is the diagnostic fingerprint.

Fragmentation Parent Parent Ion [M-H]- (m/z 195) Frag1 Fragment 1 [M-H-CO2]- (m/z 151) Parent->Frag1 - CO2 (44 Da) Frag2 Fragment 2 [M-H-2CO2]- (m/z 107) Frag1->Frag2 - CO2 (44 Da)

Figure 2: Proposed MS fragmentation pathway in negative electrospray ionization mode.

References

  • Citrinin Degradation Studies

    • Title: Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods.
    • Source: MDPI, Toxins.
    • URL:[Link]

  • Isolation from Penicillium

    • Title: Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum.[1]

    • Source: ACS Omega.
    • URL:[Link]

  • Biosynthetic Pathway Context

    • Title: The molecular steps of citrinin biosynthesis in fungi.[2]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Chemical Data Source

    • Title: PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

Advanced Synthesis Protocols for 4-Hydroxy-5-methylisophthalic Acid

Executive Summary 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical aromatic building block used in the synthesis of high-performance polymers, pharmaceutical intermediates, and metal-organic frameworks (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical aromatic building block used in the synthesis of high-performance polymers, pharmaceutical intermediates, and metal-organic frameworks (MOFs).[1][2][3][4][5][6] Its structural uniqueness lies in the specific substitution pattern: a phenolic hydroxyl group adjacent to a methyl group, flanked by two carboxylic acid moieties. This configuration imparts specific chelating properties and reactivity profiles distinct from its non-methylated analogs.

This technical guide details the Bromination-Hydrolysis Pathway , the most robust and scalable method for synthesizing high-purity 4-Hydroxy-5-methylisophthalic acid. Unlike direct carboxylation routes (Kolbe-Schmitt), which often suffer from poor regioselectivity and low yields for this specific isomer, the functionalization of 5-methylisophthalic acid ensures precise structural control.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the target structure (1,3-dicarboxy-4-hydroxy-5-methylbenzene), we employ a disconnection strategy that utilizes the commercially available 5-methylisophthalic acid as the scaffold.

Strategic Logic
  • Scaffold Selection: 5-methylisophthalic acid already possesses the correct carbon skeleton (benzene ring + methyl at C5 + carboxyls at C1, C3).

  • Regioselective Activation: The methyl group at C5 is an ortho/para director, activating positions C4, C6, and C2.

  • Steric Control: Position C2 is sterically encumbered by the two flanking carboxyl groups. Consequently, electrophilic aromatic substitution (bromination) preferentially occurs at C4 (or C6, which is symmetric), the position ortho to the methyl group and ortho to one carboxyl group.

  • Nucleophilic Substitution: The resulting bromo-intermediate is susceptible to copper-catalyzed hydrolysis (Ullmann-type reaction) to install the hydroxyl group.

Pathway Visualization

SynthesisPathway Start 5-Methylisophthalic Acid (Starting Material) Step1 Bromination (Br2 / Oleum) Start->Step1 Electrophilic Subst. Inter 4-Bromo-5-methylisophthalic Acid (Intermediate) Step1->Inter Step2 Hydrolysis (NaOH / Cu Catalyst) Inter->Step2 Nu. Aromatic Subst. Final 4-Hydroxy-5-methylisophthalic Acid (Target) Step2->Final

Figure 1: Strategic workflow for the synthesis of 4-Hydroxy-5-methylisophthalic acid via the Bromination-Hydrolysis route.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Introduce a bromine atom at the C4 position of 5-methylisophthalic acid.

Reagents & Equipment:

  • Substrate: 5-Methylisophthalic acid (98%+ purity).

  • Reagent: Elemental Bromine (Br₂).

  • Solvent/Catalyst: 20% Oleum (Fuming Sulfuric Acid) or conc. H₂SO₄ with Iodine (I₂) catalyst.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, caustic scrubber (for HBr fumes).

Protocol:

  • Dissolution: Charge the reaction vessel with 20% Oleum. Slowly add 5-methylisophthalic acid (1.0 eq) with stirring. Ensure complete dissolution; the solution may warm slightly (exothermic).

  • Catalyst Addition: Add a catalytic amount of Iodine (I₂, ~1-2 mol%). This acts as a Lewis acid to enhance electrophilicity.

  • Bromination: Heat the mixture to 100–110°C . Add Bromine (1.1 eq) dropwise over 2–3 hours.

    • Critical Control Point: Maintain temperature carefully. Too low (<80°C) leads to incomplete reaction; too high (>130°C) may cause decarboxylation or poly-bromination.

  • Digestion: After addition, maintain temperature at 110°C for an additional 4–6 hours until HBr evolution ceases.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice/water (exothermic!).

  • Isolation: Filter the precipitated solid (4-Bromo-5-methylisophthalic acid). Wash with cold water to remove residual acid.[7]

  • Drying: Dry the crude cake at 80°C.

Yield Expectation: 85–90%. Key Insight: The methyl group directs the bromine to the C4 position. The steric hindrance at C2 prevents substitution between the carboxyls.

Stage 2: Copper-Catalyzed Hydrolysis

Objective: Convert the 4-bromo intermediate to the 4-hydroxy target via nucleophilic aromatic substitution.

Reagents & Equipment:

  • Substrate: 4-Bromo-5-methylisophthalic acid (from Stage 1).

  • Base: Sodium Hydroxide (NaOH), 10–15% aqueous solution.

  • Catalyst: Copper(I) Oxide (Cu₂O) or Copper powder.

  • Apparatus: High-pressure Stainless Steel Autoclave (Parr reactor).

Protocol:

  • Charge: Load the autoclave with the bromo-intermediate (1.0 eq).

  • Basification: Add aqueous NaOH (4.0–5.0 eq). The excess base is required to neutralize the carboxylic acids and form the phenolate.

  • Catalyst: Add Cu₂O catalyst (2–5 mol%).

  • Reaction: Seal the autoclave. Heat to 140–150°C .

    • Pressure:[7] The pressure will rise due to water vapor (approx. 3–5 bar).

    • Time: Stir at temperature for 4–6 hours.

  • Workup: Cool to room temperature. Filter the alkaline solution to remove the solid copper catalyst.

  • Acidification: Carefully acidify the filtrate with concentrated HCl to pH 1–2. The product, 4-Hydroxy-5-methylisophthalic acid, will precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot water or a water/ethanol mixture to achieve pharmaceutical-grade purity (>99%).

Yield Expectation: 75–85%.

Part 3: Data Summary & Process Parameters

ParameterStage 1: BrominationStage 2: Hydrolysis
Solvent 20% OleumWater (aq. NaOH)
Temperature 100–110°C140–150°C
Pressure Atmospheric3–5 Bar (Autoclave)
Catalyst Iodine (I₂)Copper(I) Oxide (Cu₂O)
Limiting Factor Temp control (avoid decarboxylation)Catalyst recovery & filtration
Major By-product 2-bromo isomer (trace), HBr gasSodium Bromide (removed in filtrate)

Part 4: Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12-13 ppm: Broad singlet (2H, -COOH).

    • δ 10-11 ppm: Broad singlet (1H, -OH).

    • δ 8.2-8.4 ppm: Singlet (1H, Ar-H at C2).

    • δ 7.8-8.0 ppm: Singlet (1H, Ar-H at C6).

    • δ 2.2-2.3 ppm: Singlet (3H, -CH3).

    • Note: The key indicator is the loss of symmetry compared to the starting material and the presence of two distinct aromatic singlets.

  • Mass Spectrometry (ESI-):

    • [M-H]-: 195.03 m/z (Calculated for C9H8O5: 196.16 g/mol ).

References

  • Process for the preparation of 5-hydroxyisophthalic acids. (Methodology adapted for methyl-derivative). Google Patents. US Patent 5703274A.
  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid. (Bromination/Hydrolysis mechanism validation). ResearchGate. Available at: [Link]

  • 4-Hydroxy-5-methylisophthalic acid Product Data. Pharmaffiliates. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: Precursors and Synthesis of 4-Hydroxy-5-methylisophthalic Acid

The following technical guide details the synthesis precursors and pathways for 4-Hydroxy-5-methylisophthalic acid . Executive Summary 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) is a highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis precursors and pathways for 4-Hydroxy-5-methylisophthalic acid .

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) is a highly functionalized aromatic intermediate critical in the synthesis of bioactive polyketides, pharmaceutical impuritons, and advanced polymer additives.[1] Its structural specificity—possessing a hydroxyl group and a methyl group at the 4 and 5 positions of an isophthalic core—presents a unique regiochemical challenge.[1]

This guide delineates the two primary retrosynthetic pathways to access this molecule:

  • The Mesitylene Oxidation Route (Gold Standard): A scalable, high-fidelity pathway utilizing steric and electronic directing effects to ensure isomeric purity.[1]

  • The o-Cresol Formylation Route: A direct functionalization approach suitable for smaller-scale, rapid prototyping.[1]

Retrosynthetic Analysis

To determine the optimal precursors, we deconstruct the target molecule based on bond formation strategies.

Retrosynthesis Target Target: 4-Hydroxy-5-methylisophthalic acid Inter1 Intermediate: 4-Bromo-5-methylisophthalic acid Target->Inter1 Hydrolysis (Cu-Catalyzed) Inter2 Intermediate: 2,4-Diformyl-6-methylphenol Target->Inter2 Pinnick Oxidation Start1 Precursor A: 5-Methylisophthalic Acid Inter1->Start1 Regioselective Bromination Start2 Precursor B: o-Cresol (2-Methylphenol) Inter2->Start2 Duff/Reimer-Tiemann Formylation StartRoot Root Source: Mesitylene Start1->StartRoot Selective Oxidation

Figure 1: Retrosynthetic disconnection showing the two primary lineages: the Mesitylene/Isophthalic pathway (Left) and the o-Cresol pathway (Right).[1][2]

Primary Precursor Pathway: The Mesitylene Route

This route is preferred for drug development due to its rigorous control over regiochemistry, avoiding the formation of difficult-to-separate isomers common in direct phenol functionalization.[1]

Core Precursors
Precursor NameCAS No.RoleStrategic Advantage
Mesitylene 108-67-8Starting MaterialSymmetry allows for controlled oxidation to the isophthalic core.[1]
5-Methylisophthalic Acid 499-83-2Key IntermediateCommercially available or synthesized; fixes the 1,3-carboxyl/5-methyl pattern.[1]
Bromine (Br₂) 7726-95-6Functionalizing AgentIntroduces a leaving group at the sterically favored C4 position.[1]
Mechanism of Action[2][3][4][5]
  • Oxidation: Mesitylene (1,3,5-trimethylbenzene) is partially oxidized to convert two methyl groups into carboxylic acids, yielding 5-methylisophthalic acid .[1][3]

  • Bromination: The directing effects of the substituents on 5-methylisophthalic acid drive the incoming electrophile (Br⁺) to the C4 position.[1]

    • -COOH (positions 1,3): Meta-directing (deactivates 2, 4, 6).[1]

    • -CH₃ (position 5): Ortho/Para-directing (activates 4, 6, 2).

    • Result: Position 2 is sterically crowded (flanked by two -COOH groups).[1][2] Positions 4 and 6 are chemically equivalent and electronically activated by the methyl group.[1]

  • Hydrolysis: The bromine at C4 is displaced by a hydroxyl group using a copper catalyst in alkaline media (Ullmann-type hydroxylation).[1]

Alternative Precursor Pathway: The o-Cresol Route

This pathway utilizes o-cresol (2-methylphenol) (CAS 95-48-7).[1][2] While direct, it requires careful purification to separate the target from the 2,6-diformyl isomer.

Core Precursors
Precursor NameCAS No.RoleStrategic Advantage
o-Cresol 95-48-7Starting MaterialPre-installed Ortho-Hydroxyl/Methyl relationship.[1]
Hexamethylenetetramine 100-97-0Formylating AgentUsed in the Duff reaction to introduce aldehyde groups.[1]
Sodium Chlorite 7758-19-2OxidantMild oxidation (Pinnick) of aldehydes to carboxylic acids.[1][2]
Mechanism of Action[2][3][4][5]
  • Bis-Formylation: o-Cresol is subjected to the Duff reaction.[1] The hydroxyl group (strong ortho/para director) directs formylation to positions 4 and 6.[1][2]

    • Note: Standard Reimer-Tiemann often stops at mono-formylation.[1] The Duff reaction or Vilsmeier-Haack conditions are required for bis-formylation.[1]

  • Oxidation: The resulting 2-methyl-4,6-diformylphenol is oxidized to convert the aldehyde moieties into carboxylic acid groups.[1]

  • Renumbering: The product (1-OH, 2-Me, 4-COOH, 6-COOH) is chemically equivalent to 4-hydroxy-5-methylisophthalic acid (renumbering the ring to prioritize carboxyls as 1,3).[1]

Detailed Experimental Protocol (Mesitylene Route)

The following protocol describes the conversion of 5-methylisophthalic acid to the target, as this is the critical functionalization sequence.

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-5-methylisophthalic acid.

  • Dissolution: Charge a reactor with 5-methylisophthalic acid (1.0 eq) and glacial acetic acid (10 vol). Stir until suspended.

  • Catalyst Addition: Add Iron(III) chloride (FeCl₃) (0.05 eq) as a Lewis acid catalyst.[1][2]

  • Bromination: Add Bromine (Br₂) (1.1 eq) dropwise over 60 minutes, maintaining temperature at 25–30°C.

    • Critical Process Parameter (CPP): Temperature control is vital.[1] Exceeding 40°C may lead to benzylic bromination (side chain).[1][2]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC for consumption of starting material.[1]

  • Quench & Isolation: Pour the reaction mixture into ice water (20 vol). The product, 4-bromo-5-methylisophthalic acid , will precipitate.[1] Filter, wash with water, and dry.[4]

Phase 2: Hydrolytic Displacement (Hydroxylation)

Objective: Convert the aryl bromide to a phenol.[2]

  • Charge: Suspend 4-bromo-5-methylisophthalic acid (1.0 eq) in 10% NaOH solution (aq).

  • Catalyst: Add Copper(I) oxide (Cu₂O) or Copper powder (0.1 eq).[1][2]

  • Reaction: Heat the mixture in an autoclave/pressure vessel to 140°C for 2–4 hours.

    • Mechanism:[2][5][6][4][3][7] The reaction proceeds via a copper-mediated nucleophilic aromatic substitution.[1]

  • Workup: Cool to room temperature. Filter to remove the copper catalyst.[1]

  • Acidification: Acidify the filtrate with HCl to pH 1–2. The target 4-hydroxy-5-methylisophthalic acid will crystallize.[1]

  • Purification: Recrystallize from water/ethanol to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Methylisophthalic Acid Step1 Bromination (Br2/FeCl3, AcOH) Start->Step1 Electrophilic Sub. Inter 4-Bromo-5-methyl- isophthalic acid Step1->Inter Step2 Hydrolysis (NaOH, Cu2O, 140°C) Inter->Step2 Nucleophilic Sub. Final 4-Hydroxy-5-methyl- isophthalic acid Step2->Final

Figure 2: Step-by-step workflow for the conversion of 5-methylisophthalic acid to the target compound.

Analytical Validation

To ensure the integrity of the synthesized precursors and final product, compare against these expected spectral data points.

TechniqueParameterExpected SignalInterpretation
¹H NMR Aromatic RegionTwo singlets (approx.[1] 7.5 - 8.5 ppm)Indicates protons at C2 and C6 are isolated (para/meta relationships).[1][2]
¹H NMR Aliphatic RegionSinglet at ~2.3 ppmConfirms the integrity of the Methyl group (Ar-CH₃).[1]
MS (ESI-) m/z195.0 [M-H]⁻Consistent with Molecular Weight of 196.16 g/mol .[1][2]
HPLC Purity>98% AreaEssential for pharmaceutical applications.[1]

References

  • PubChem. (n.d.).[1][2][8][9] 4-Hydroxy-5-methylisophthalic acid (CID 228512).[1][2][8][9] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][2]

  • Organic Syntheses. (1948).[1][2] 2-Hydroxyisophthalic Acid.[1][5][10] Org.[1][11][12] Synth. 1948, 28,[2] 42. Retrieved January 28, 2026, from [Link]

  • Google Patents. (1997).[1][2] Process for the preparation of 5-hydroxyisophthalic acids (US5703274A).[1] Retrieved January 28, 2026, from [2]

Sources

Foundational

Historical Synthesis Architectures of Isophthalic Acid Derivatives: From Chromophores to Contrast Media

Executive Summary This technical guide analyzes the synthetic lineage of isophthalic acid (IPA) derivatives, tracing the evolution from early industrial oxidation of m-xylene to the sophisticated functionalization requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic lineage of isophthalic acid (IPA) derivatives, tracing the evolution from early industrial oxidation of m-xylene to the sophisticated functionalization required for modern non-ionic X-ray contrast media. Unlike its isomers (phthalic and terephthalic acid), isophthalic acid offers a unique meta-substitution geometry that prevents cyclic anhydride formation, making it a critical scaffold for high-performance polymers and sterically demanding pharmaceutical intermediates.

The Oxidative Origins: Establishing the Scaffold

The historical availability of isophthalic acid was long constrained by the difficulty of separating m-xylene from its isomers. Once separation technologies matured, the challenge shifted to oxidation.

Evolution of Oxidation Methodologies

Early 20th-century methods relied on stoichiometric oxidants like nitric acid or potassium permanganate. While effective on a laboratory scale, these methods were plagued by nitrogen oxide emissions and difficult purification profiles. The paradigm shifted in the mid-20th century with the advent of the "Amoco Process," utilizing metal bromide catalysts to facilitate air oxidation in acetic acid.

Table 1: Comparative Analysis of Historical Oxidation Routes

MethodologyReagentsCatalystTemp/PressureKey Technical Limitation
Nitric Acid Oxidation

(30-40%)
None160-200°C / HighSevere corrosion;

evolution; purification of nitro-impurities required.
Sulfur Oxidation Aqueous Sulfate/SulfurNone300°C / HighLow yield; formation of thio-byproducts; historically obsolete.
Catalytic Air Oxidation Air /

Co/Mn/Br175-225°C / 15-30 atmCorrosion from bromide; solvent recycling (acetic acid) energy costs.
Permanganate (Lab)

AlkaliReflux / AmbientStoichiometric waste (

); unsuitable for scale-up.
Visualization of Oxidation Pathways

The following diagram illustrates the bifurcation between classical stoichiometric oxidation and the modern catalytic radical mechanism.

OxidationPathways Xylene m-Xylene HNO3 Route A: HNO3 (High Pressure) Xylene->HNO3 Air Route B: O2/Air (Co/Mn/Br Catalyst) Xylene->Air Toluic m-Toluic Acid (Intermediate) Toluic->Air IPA Isophthalic Acid (Crude) Purified Purified IPA (PIA) IPA->Purified Hydrogenation (Pd/C) HNO3->IPA Aggressive Oxidation Air->Toluic Radical Chain Air->IPA 2nd Oxidation

Caption: Divergence of historical oxidation routes. Route B (Amoco type) became the industry standard due to atom economy.

The Gateway Intermediate: 5-Nitroisophthalic Acid

For drug development, the meta-position (C5) is the primary vector for functionalization. The synthesis of 5-nitroisophthalic acid (5-NIPA) is the foundational step for accessing amino-derivatives used in dyes and, crucially, iodinated contrast agents.

Mechanism and Regioselectivity

Nitration of isophthalic acid is highly regioselective. The two electron-withdrawing carboxyl groups at C1 and C3 deactivate the ring but direct the incoming electrophile (


) to the meta position relative to themselves, which is C5. This reinforces the substitution pattern, preventing ortho/para isomers.
Protocol: Controlled Nitration of Isophthalic Acid

Source Grounding: Adapted from classical mixed-acid protocols [1, 4].

Reagents:

  • Isophthalic Acid (IPA): 100 g[1][2]

  • Oleum (Fuming Sulfuric Acid, 20%

    
    ): 300 g
    
  • Fuming Nitric Acid (98%): 100 g

  • Ice/Water for quenching.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, dissolve IPA in Oleum. Heat to 60°C to ensure complete dissolution. The oleum serves as both solvent and dehydrating agent to generate the nitronium ion (

    
    ).
    
  • Addition: Cool the mixture to 10°C. Add fuming nitric acid dropwise. Critical Control Point: The reaction is highly exothermic. Maintain internal temperature below 65°C to prevent di-nitration or oxidative degradation.

  • Digestion: Once addition is complete, raise temperature to 75-80°C and stir for 3 hours. This ensures conversion of the mononitro species.

  • Quenching: Pour the reaction mass slowly onto 1000 g of crushed ice with vigorous stirring. 5-NIPA will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid and wash with cold water until the filtrate is neutral (pH > 5). Recrystallize from minimal boiling water or dilute ethanol.

  • Yield: Expected yield is 85-90%. Melting point: ~260°C (decomposition).

The Halogenation Revolution: Synthesis of Contrast Media

The most significant pharmaceutical application of isophthalic acid derivatives is in X-ray contrast media (XRCM). The evolution from toxic ionic compounds to safe, non-ionic agents (like Iopamidol and Iohexol) relies entirely on the 5-amino-2,4,6-triiodoisophthalic acid scaffold.

The "Almén" Paradigm Shift

Historically, contrast agents were ionic salts (e.g., Diatrizoate), which caused pain and adverse cardiac effects due to high osmolality. Torsten Almén (1969) proposed non-ionic derivatives where the carboxyl groups are converted to amides, drastically reducing osmolality while maintaining radiopacity [11, 13].

Protocol: Synthesis of the Triiodo Core

This protocol describes the conversion of 5-aminoisophthalic acid (reduced from 5-NIPA) to the tri-iodinated intermediate.

Reagents:

  • 5-Aminoisophthalic Acid (5-AIPA): 18.1 g (0.1 mol)

  • Iodine Monochloride (

    
    ) or 
    
    
    
    system
  • Hydrochloric Acid (dilute)[3]

  • Sodium Bisulfite (quenching)

Methodology:

  • Solubilization: Dissolve 5-AIPA in 500 mL of water containing dilute HCl. The amine is protonated, but for electrophilic substitution, we require the free amine or equilibrium species.

  • Iodination: Heat solution to 80°C. Add

    
     solution (in HCl) slowly. The amino group activates the ring at the ortho and para positions (C2, C4, C6 relative to the amine).[4]
    
    • Note: Despite the steric crowding of the two carboxyl groups, the activating power of the amine (-NH2) drives the iodine to fill all three remaining positions.

  • Precipitation: The tri-iodinated product, 5-amino-2,4,6-triiodoisophthalic acid , is insoluble in the acidic medium and precipitates out.

  • Workup: Cool to room temperature. Add sodium bisulfite to reduce excess iodine (purple color disappears). Filter the solid.[3][5][6][7]

  • Validation: The product should have a purity >98% by HPLC. This intermediate is the universal precursor for almost all modern contrast agents.

Visual Workflow: From Acid to Non-Ionic Contrast Agent

This diagram traces the synthesis of Iopamidol , a representative non-ionic agent.[2]

ContrastMedia IPA Isophthalic Acid NIPA 5-Nitroisophthalic Acid IPA->NIPA Nitration (HNO3/H2SO4) AIPA 5-Aminoisophthalic Acid NIPA->AIPA Reduction (H2/Pd or Fe/HCl) TriIodo 5-Amino-2,4,6- Triiodoisophthalic Acid AIPA->TriIodo Iodination (ICl or KI/KIO3) Chloride 5-Amino-Triiodo- Isophthaloyl Chloride TriIodo->Chloride Activation (SOCl2) Amide Iopamidol (Non-Ionic Contrast) Chloride->Amide 1. Serinol (Amidation) 2. Hydroxy-acid (Acylation)

Caption: The "Chemical Tree" of non-ionic contrast media. The tri-iodination step (Yellow) is the radiopacity-enabling event.

Activation Strategies: Isophthaloyl Chloride

To derivatize the carboxyl groups (e.g., for polymerization or amide formation), they must be activated. Historically, Isophthaloyl Chloride (IPC) is the standard electrophile.

Synthesis via Thionyl Chloride

While industrial methods may use phosgene (


) for cost, the historical and laboratory standard utilizes thionyl chloride (

).

Reaction:



Key Operational Insight: The reaction is sluggish without a catalyst. A catalytic amount of Dimethylformamide (DMF) is essential. DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the active chlorinating species, transferring chloride to the carboxylic acid much more rapidly than 

alone.

References

  • Method for producing isophthalic acid by oxidation of m-xylene. Patent CN-114181075-A. PubChem. Link

  • Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid. ResearchGate. Link

  • Process for the preparation of iopamidol. EP1154986B1. Google Patents. Link

  • 5-Nitroisophthalic acid synthesis. ChemicalBook. Link

  • History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol in Radiology. Journal of Clinical Practice and Research. Link

  • Torsten Almén (1931-2016): the father of non-ionic iodine contrast media. PubMed.[8] Link

  • Synthesis of isophthalates from methyl coumalate. Semantic Scholar. Link

  • Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate. Link

  • Dimethyl isophthalate | C10H10O4. PubChem. Link

  • Isophthaloyl chloride. Sigma-Aldrich. Link

  • Development of nonionic contrast media. PubMed. Link

  • Process for the preparation of iodinated contrast agents. WO1998034905A1. Google Patents. Link

  • Non-ionic contrast media and procedure for preparing such media. DK178587D0. Google Patents. Link

Sources

Exploratory

Safety and Handling of 4-Hydroxy-5-methylisophthalic acid: A Technical Guide

Abstract This technical guide provides a rigorous operational framework for the safe handling, storage, and experimental application of 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5). Unlike generic safety data shee...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous operational framework for the safe handling, storage, and experimental application of 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5). Unlike generic safety data sheets, this document synthesizes chemical logic with field-proven protocols, addressing the specific challenges of handling substituted isophthalic acid derivatives in drug discovery and organic synthesis workflows. It emphasizes self-validating methodologies to ensure data integrity and personnel safety.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Before handling, the operator must verify the specific isomer identity, as positional isomers (e.g., 4-hydroxyisophthalic acid or 5-methylisophthalic acid) exhibit distinct reactivity and solubility profiles.[1]

PropertySpecificationTechnical Note
Chemical Name 4-Hydroxy-5-methylisophthalic acidAlso known as 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid.[2]
CAS Number 4365-31-5 CRITICAL: Verify against CAS 636-46-4 (non-methylated analog) to avoid synthesis errors.
Molecular Formula C₉H₈O₅MW: 196.16 g/mol
Structure Substituted Benzoic AcidCore: Isophthalic acid with -OH at C4 and -CH3 at C5.
Physical State Solid (Crystalline Powder)Typically white to off-white.[1]
Melting Point >250°C (Predicted/Dec.)[1]High melting point expected due to intermolecular H-bonding. Decomposes upon melting.[1]
Solubility DMSO, Methanol, Basic AqueousPoor solubility in neutral water/acidic media.
Acidity (pKa) pKa₁ ≈ 3.0–3.5 (COOH)pKa₂ ≈ 4.5–5.0 (COOH)pKa₃ ≈ 9.5–10.0 (Phenol)Estimated based on structural analogs.[1] Requires basic buffer (pH > 8) for full aqueous solubility.[1]

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited in public registries, its structural class (substituted benzoic acids/phenols) dictates a conservative safety approach.[1]

Primary Hazards (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicology[1]
  • Acidic Irritation: The dual carboxylic acid moieties provide a low pH environment on mucosal surfaces, leading to immediate irritation upon contact with eyes or respiratory tracts.[1]

  • Phenolic Reactivity: The phenolic hydroxyl group adds potential for oxidative coupling or quinone formation under strong oxidizing conditions, though it is less reactive than unsubstituted phenol.[1]

Risk Assessment & Control Strategies

Effective safety relies on a hierarchy of controls. The following decision tree outlines the operational logic for handling this compound.

Visualization: Safety Decision Logic

SafetyLogic Start Task: Handle 4-Hydroxy-5-methylisophthalic acid StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solubilized (DMSO/Buffer) StateCheck->Liquid DustRisk Risk: Inhalation & Dust Explosion Solid->DustRisk SplashRisk Risk: Acidic Splash / Skin Absorption Liquid->SplashRisk ControlSolid Control: Fume Hood + Anti-Static Spatula DustRisk->ControlSolid PPE_Solid PPE: N95/P100 (if outside hood) + Nitrile Gloves ControlSolid->PPE_Solid ControlLiquid Control: Secondary Containment + Splash Goggles SplashRisk->ControlLiquid

Figure 1: Operational decision tree based on physical state.[1] Note the critical distinction between dust control for solids and containment for liquids.

Operational Handling Protocols

Protocol A: Self-Validating Receipt & Verification

Rationale: Commercial reagents often vary in purity.[1] A "self-validating" step ensures you are not working with a degraded or incorrect isomer.[1]

  • Visual Inspection: Confirm the powder is free-flowing and white.[1] Brown discoloration indicates oxidative degradation of the phenol group.[1]

  • Solubility Test (The "Quick Check"):

    • Take ~5 mg of sample.[1]

    • Add 1 mL of Water: Expect suspension (insoluble).

    • Add 1 mL of 1M NaOH: Expect immediate dissolution (formation of tri-sodium salt).[1]

    • If the sample dissolves in neutral water, it may be a salt form or a different compound.[1]

Protocol B: Weighing & Solubilization

Hazard: Static charge on fine powders can cause scattering and inhalation risk.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the ambient humidity is <30%.[1] Use plastic or PTFE-coated spatulas; avoid metal if trace metal contamination is a concern for downstream catalysis.[1]

  • Solvent Choice:

    • For Biology (Assays): Dissolve in 100% DMSO to create a 100 mM stock. Sonicate for 5 minutes to ensure no micro-crystals remain.

    • For Synthesis: Methanol or Ethanol are suitable.[1] For aqueous reactions, pre-dissolve in 1-2 equivalents of base (NaOH, KOH, or Et₃N) to generate the soluble carboxylate species.[1]

Protocol C: Reaction Setup (Synthesis)

Mechanism: The carboxylic acids are electron-withdrawing, but the phenolic -OH and methyl group activate the ring.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., KMnO₄, CrO₃) which can attack the methyl group (oxidizing it to COOH) or the phenol.[1]

  • Temperature Control: When heating >100°C, use an inert atmosphere (Nitrogen/Argon) to prevent oxidative darkening of the reaction mixture.

Storage & Stability

To maintain the integrity of the "field-proven" insights, storage conditions must mimic the compound's chemical needs.[1]

  • Primary Storage: +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or ensure the cap is tightly sealed with Parafilm.[1] The phenolic moiety is susceptible to slow oxidation over months.[1]

  • Container: Amber glass vials are preferred to prevent photo-oxidation.[1]

  • Shelf Life: Re-test purity (HPLC/NMR) every 12 months.

Emergency Response

In the event of exposure, the response must be immediate and chemically sound.[1]

ScenarioImmediate ActionChemical Rationale
Eye Contact Rinse for 15 mins with saline/water. Lift eyelids.[1]Dilution of the acidic residue is critical to prevent corneal opacity.[1]
Skin Contact Wash with soap and water.[1] Do not use ethanol. Ethanol increases skin permeability, potentially enhancing absorption of the phenol derivative.[1]
Spill (Solid) Wet wipe or cover with damp absorbent.[1]Prevents dust generation.[1] Do not dry sweep.[1]
Spill (Liquid) Neutralize with Sodium Bicarbonate (NaHCO₃).[1]The bubbling (CO₂) confirms neutralization of the acid groups.[1]
Visualization: Emergency Workflow

EmergencyResponse Accident Accident Occurs Type Exposure Type? Accident->Type Eye Eye Exposure Type->Eye Skin Skin Exposure Type->Skin ActionEye Flush 15min (Water) Seek Medical Aid Eye->ActionEye ActionSkin Soap & Water Wash NO Solvents Skin->ActionSkin

Figure 2: Immediate response workflow emphasizing the prohibition of solvents for skin cleaning.

References

  • PubChem. (n.d.).[1][2] 4-Hydroxy-5-methylisophthalic acid (Compound).[1][3][4][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Gaylord Chemical. (2005).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][5][6] Retrieved October 26, 2023, from [Link][1]

Sources

Foundational

Technical Guide: Literature Review &amp; Applications of 4-Hydroxy-5-methylisophthalic Acid

Executive Summary 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a highly specialized aromatic dicarboxylic acid used primarily as a functionalized linker in the synthesis of Metal-Organic Frameworks (MOFs) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a highly specialized aromatic dicarboxylic acid used primarily as a functionalized linker in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in the production of bioactive pharmaceutical compounds.[1][2] Its unique substitution pattern—combining a phenolic hydroxyl group with a methyl group on an isophthalic core—imparts specific steric and electronic properties that distinguish it from the more common 4-hydroxyisophthalic acid.

This guide provides a comprehensive technical review of its synthesis, chemical properties, and applications, synthesizing data from patent literature and crystallographic studies.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The molecule features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 4, and a methyl group at position 5. This arrangement creates a crowded steric environment that influences its coordination geometry in supramolecular chemistry.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Number 4365-31-5
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, dilute aqueous base; Sparingly soluble in water
pKa (Calculated) pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.8 (Phenolic OH)
Melting Point >280 °C (dec.)

Synthesis & Production Protocols

The synthesis of 4-Hydroxy-5-methylisophthalic acid presents a challenge due to the directing effects of the substituents. Two primary routes are established in the literature: the Kolbe-Schmitt Carboxylation (Industrial) and the Ester Hydrolysis (Laboratory/MOF preparation).

Protocol A: Hydrolysis of Diethyl 4-hydroxy-5-methylisophthalate (Lab Scale)

This is the most reliable method for researchers requiring high-purity acid for MOF synthesis, starting from the commercially available diethyl ester [1].

Reagents:

  • Diethyl 4-hydroxy-5-methylisophthalate (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (4.0 equiv)

  • Solvent: THF/Water (1:1 v/v)

  • Acidifier: 6N Hydrochloric Acid (HCl)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of diethyl 4-hydroxy-5-methylisophthalate in 50 mL of THF.

  • Saponification: Add 50 mL of aqueous LiOH (2 M). The mixture will likely turn yellow due to phenolate formation.

  • Reaction: Stir the mixture at 60°C for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane) until the ester spot disappears.

  • Concentration: Remove THF under reduced pressure (rotary evaporator).

  • Precipitation: Cool the remaining aqueous solution to 0°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2. A white precipitate will form.

  • Purification: Filter the solid, wash with ice-cold water (3x 20 mL) to remove excess salts, and dry in a vacuum oven at 60°C overnight.

Yield: Typically 85–95%.

Protocol B: Modified Kolbe-Schmitt Reaction (Industrial Concept)

For large-scale production, the direct carboxylation of 2-methylphenol (o-cresol) derivatives is utilized, analogous to the synthesis of 4-hydroxyisophthalic acid [2].

  • Starting Material: Potassium salt of 2-methyl-4-hydroxybenzoic acid.

  • Carboxylation: The salt is heated to >250°C under high pressure (50–100 atm) of CO₂.

  • Rearrangement: The CO₂ inserts ortho to the phenol group, leveraging the activating nature of the hydroxyl group, yielding the dipotassium salt of 4-hydroxy-5-methylisophthalic acid.

  • Workup: Acidification yields the free acid.

Visualization: Synthesis Workflow

SynthesisPathways Start_Ester Diethyl 4-hydroxy- 5-methylisophthalate Inter_Salt Disodium Salt Intermediate Start_Ester->Inter_Salt NaOH/THF Hydrolysis Final_Acid 4-Hydroxy-5-methyl- isophthalic Acid Inter_Salt->Final_Acid HCl (pH 2) Protonation Start_Phenol 2-Methyl-4-hydroxy- benzoic acid (K+ salt) CO2_Cond CO2, High P/T (Kolbe-Schmitt) Start_Phenol->CO2_Cond CO2_Cond->Final_Acid Direct Carboxylation

Figure 1: Dual synthetic pathways for 4-Hydroxy-5-methylisophthalic acid. Top: Lab-scale hydrolysis. Bottom: Industrial carboxylation.

Applications in Materials Science (MOFs)

The primary modern application of 4-Hydroxy-5-methylisophthalic acid is as a linker in Metal-Organic Frameworks. The compound offers distinct advantages over unsubstituted isophthalic acid:

  • Secondary Binding Site: The phenolic hydroxyl group (position 4) can participate in hydrogen bonding or coordinate with metal clusters, increasing framework stability or creating hydrophilic pores [3].

  • Steric Tuning: The methyl group (position 5) reduces the pore size slightly and alters the dihedral angle of the carboxylates, leading to unique topology variations compared to standard HKUST-1 or MOF-5 analogues.

  • Luminescence: Derivatives of hydroxy-isophthalic acids often exhibit fluorescence, making these MOFs candidates for chemical sensing (e.g., sensing of nitro-aromatics or heavy metals).

Key Experiment: Solvothermal MOF Synthesis

  • Metal Source: Copper(II) nitrate trihydrate or Zinc nitrate hexahydrate.

  • Solvent System: DMF/Ethanol/Water.

  • Conditions: 85°C for 24–48 hours in a sealed Teflon-lined autoclave.

  • Result: Formation of crystalline coordination polymers where the dicarboxylate binds metal nodes, while the -OH and -CH3 groups project into the channels, modifying adsorption selectivity.

Analytical Characterization

To validate the identity of synthesized 4-Hydroxy-5-methylisophthalic acid, the following spectral data is expected:

Table 2: Diagnostic Spectral Data
TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 12.5–13.0 ppm (br s, 2H)Carboxylic Acid -COOH
δ 10.5–11.0 ppm (s, 1H)Phenolic -OH (often broad)
δ 8.25 ppm (d, 1H)Aromatic H (Position 2)
δ 7.90 ppm (d, 1H)Aromatic H (Position 6)
δ 2.25 ppm (s, 3H)Methyl -CH₃
FT-IR (ATR) 3300–3500 cm⁻¹O-H Stretch (Phenol/Acid)
1680–1710 cm⁻¹C=O Stretch (Carboxylic Acid)
1580, 1450 cm⁻¹C=C Aromatic Ring Stretch
Mass Spectrometry m/z 195.03 [M-H]⁻Negative Ion Mode (ESI)

Biological Relevance

While primarily a materials precursor, the structural motif of 4-hydroxy-5-methylisophthalic acid appears in the degradation pathways of complex organic matter.

  • Metabolic Pathway: It is structurally related to intermediates in the bacterial degradation of xylenes and PAHs, where ring cleavage of methylated catechols often yields substituted muconic semialdehydes, which can oxidize to isophthalic derivatives [4].

  • Pharmaceutical Intermediate: The core scaffold is used in the synthesis of receptor antagonists where the isophthalic moiety mimics salicylate binding pockets.

References

  • BenchChem. (2024). Synthesis routes of 4-Hydroxy-5-methoxyisophthalaldehyde and related derivatives.Link

  • Wygant, J. C. (1963). Process for the production of 4-hydroxyisophthalic acid.[4][5][6] U.S. Patent No.[4] 3,089,905.[4][5] Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. (2024). Product Profile: 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5).[1][2][7][8][9]Link

  • Bromine Compounds Ltd. (1997). Process for the preparation of 5-hydroxyisophthalic acids.[10][3][11] U.S. Patent No.[4] 5,703,274. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Hydroxy-5-methylisophthalic Acid

Executive Summary 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore scaffold in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore scaffold in drug discovery. Its structural uniqueness lies in the specific arrangement of the hydroxyl and methyl groups relative to the dicarboxylic acid functionalities, which imparts specific electronic properties and steric constraints.

This application note provides a validated, two-step protocol for the synthesis of 4-hydroxy-5-methylisophthalic acid starting from the commercially available o-cresol. Unlike low-yield direct carboxylation methods (Kolbe-Schmitt), this route utilizes a regioselective bis-hydroxymethylation followed by controlled oxidation, ensuring high purity and scalability.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis targets the regioselective functionalization of the benzene ring at positions 4 and 6 relative to the hydroxyl group (positions 1 and 3 in the final isophthalic acid numbering).

  • Target: 4-Hydroxy-5-methylisophthalic acid[1]

  • Precursor: 2-Methyl-4,6-bis(hydroxymethyl)phenol[2]

  • Starting Material: o-Cresol (2-methylphenol)

Reaction Pathway

The synthesis proceeds via the Freeman Method for polymethylol formation, followed by a standard permanganate oxidation.

  • Step 1 (Electrophilic Aromatic Substitution): Base-catalyzed condensation of o-cresol with excess formaldehyde. The hydroxyl group directs the electrophile to the ortho and para positions. Since the 2-position is blocked by a methyl group, substitution occurs exclusively at the 4 and 6 positions.

  • Step 2 (Oxidation): Transformation of the benzylic alcohol moieties into carboxylic acids using Potassium Permanganate (

    
    ) in aqueous alkali.
    
Mechanistic Pathway Diagram

ReactionPathway Start o-Cresol (2-methylphenol) Inter Intermediate: 2-Methyl-4,6-bis(hydroxymethyl)phenol Start->Inter  Hydroxymethylation   Reagent1 Formaldehyde (aq) NaOH, 25°C Product Target: 4-Hydroxy-5-methylisophthalic acid Inter->Product  Oxidation   Reagent2 KMnO4, H2O 80°C -> Acidification

Caption: Fig 1. Synthetic pathway from o-cresol to 4-hydroxy-5-methylisophthalic acid via methylol intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4,6-bis(hydroxymethyl)phenol

Objective: Regioselective installation of hydroxymethyl groups. Scale: 100 mmol basis.

Reagents & Equipment[3][4][5][6]
  • o-Cresol (10.8 g, 0.1 mol)

  • Formaldehyde (37% aq. solution, 20 mL, ~0.25 mol)

  • Sodium Hydroxide (20% aq. solution, 25 mL)

  • Glacial Acetic Acid (for neutralization)

  • Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Procedure
  • Dissolution: In the 250 mL flask, dissolve o-cresol in the NaOH solution. The solution will turn a dark phenolate color.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add the formaldehyde solution dropwise over 20 minutes to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir continuously for 48 to 72 hours .

    • Note: The long reaction time is critical to ensure complete conversion to the bis-substituted product and minimize mono-substituted impurities.

  • Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with glacial acetic acid dropwise until pH ~5-6.

  • Isolation: The product typically precipitates as a white to off-white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification: Filter the solid and wash with cold water (2 x 20 mL). Recrystallize from acetone/petroleum ether if necessary.

  • Drying: Dry in a vacuum oven at 40°C.

Expected Yield: 70–80% Characterization: Melting Point ~94°C.

Protocol B: Oxidation to 4-Hydroxy-5-methylisophthalic Acid

Objective: Conversion of diol to dicarboxylic acid. Safety Warning:


 is a strong oxidant. Ensure no flammable solvents are present.
Reagents
  • 2-Methyl-4,6-bis(hydroxymethyl)phenol (Intermediate from Protocol A, 8.4 g, 50 mmol)

  • Potassium Permanganate (

    
    , 24.0 g, ~150 mmol)
    
  • Sodium Carbonate (

    
    , 5.0 g)
    
  • Water (300 mL)

  • Hydrochloric Acid (Concentrated, 12 M)

  • Sodium Bisulfite (

    
    )
    
Procedure
  • Preparation: Dissolve the intermediate (8.4 g) and

    
     (5.0 g) in water (100 mL). The solution should be clear.
    
  • Oxidant Feed: Dissolve

    
     (24 g) in water (200 mL) in a separate beaker.
    
  • Reaction: Heat the substrate solution to 70–80°C. Add the permanganate solution slowly over 1 hour.

    • Observation: The purple color will disappear, and a brown precipitate (

      
      ) will form.
      
  • Completion: Stir at 80°C for an additional 2 hours. If the purple color persists, add a small amount of ethanol to quench excess oxidant.

  • Filtration: Filter the hot mixture through a Celite pad to remove the

    
     sludge. Wash the pad with hot water (2 x 50 mL).
    
    • Critical Step: Ensure the filtrate is clear and colorless/pale yellow.

  • Acidification: Cool the filtrate to room temperature. Slowly add concentrated HCl until pH < 2.

    • Result: The product will precipitate as a white crystalline solid.

  • Workup: If the product is colored (due to trapped Mn species), add a spatula tip of Sodium Bisulfite to the acidic suspension to solubilize remaining Mn ions.

  • Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 80°C.

Expected Yield: 60–70% Characterization: Melting Point >250°C (dec).

Process Workflow & Logic

ProcessFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start Start: o-Cresol + NaOH AddHCHO Add Formaldehyde (0°C) Stir 48-72h (RT) Start->AddHCHO Acidify Acidify (Acetic Acid) to pH 6 AddHCHO->Acidify Filter1 Filter & Dry Intermediate Acidify->Filter1 Dissolve Dissolve Intermediate in aq. Na2CO3 Filter1->Dissolve Oxidize Add KMnO4 (aq) 80°C, 2 hours Dissolve->Oxidize RemoveMnO2 Filter MnO2 (Hot) Oxidize->RemoveMnO2 Precipitate Acidify Filtrate (HCl) pH < 2 RemoveMnO2->Precipitate Final Isolate Product Precipitate->Final

Caption: Fig 2.[7] Operational workflow for the two-stage synthesis process.

Analytical Data Summary

Parameter2-Methyl-4,6-bis(hydroxymethyl)phenol4-Hydroxy-5-methylisophthalic acid
Formula


MW 168.19 g/mol 196.16 g/mol
Appearance White to off-white powderWhite crystalline powder
Melting Point 94–96°C258–260°C (dec)
Solubility Soluble in alcohols, acetone, hot waterSoluble in DMSO, DMF, dilute alkali
1H NMR (DMSO-d6)

2.15 (s, 3H), 4.45 (s, 4H), 6.9-7.1 (m, 2H)

2.2 (s, 3H), 7.9 (s, 1H), 8.3 (s, 1H)*

*Note: Aromatic protons in the product will appear as singlets due to the substitution pattern (positions 2 and 6 on the isophthalic ring).

Scientific Integrity & Troubleshooting

Critical Control Points (CCPs)
  • Temperature Control (Step 1): The reaction of phenols with formaldehyde is highly exothermic. Failure to cool during addition can lead to the formation of Novolac-type polymeric resins rather than the discrete methylol species.

  • Stoichiometry (Step 1): A molar ratio of Formaldehyde:Phenol > 2.2 is required to drive the reaction to the bis-substituted product. Insufficient formaldehyde yields the mono-substituted impurity.

  • Filtration (Step 2): The removal of

    
     must be done while the solution is hot  (>70°C). If the solution cools, the product salt may co-precipitate with the manganese sludge, leading to significant yield loss.
    
Validation of Regiochemistry

The starting material, o-cresol, has a methyl group at position 2 and a hydroxyl group at position 1.

  • Directing Effects: The -OH group is a strong ortho/para director. The -CH3 group is a weak ortho/para director.

  • Sterics: Position 6 is ortho to -OH. Position 4 is para to -OH. Position 3 is ortho to -CH3 but meta to the strong directing -OH.

  • Outcome: Substitution occurs overwhelmingly at positions 4 and 6. Upon oxidation, these become the carboxyl groups.

  • Numbering Shift:

    • Precursor: 1-OH, 2-Me, 4,6-bis(CH2OH).

    • Product (IUPAC): The carboxyl carbons take priority (1,3). The OH ends up at position 4, and the Methyl at position 5.

    • This confirms the identity as 4-Hydroxy-5-methylisophthalic acid .[1]

References

  • Freeman, J. H. (1952).[8] Synthesis of the Polymethylols of Phenol. Journal of the American Chemical Society, 74(24), 6257–6260. [Link]

  • Nilov, D., et al. (2014). Synthesis of 5-substituted derivatives of isophthalic acid as non-polymeric amphiphilic coating for metal oxide nanoparticles.[8] Tetrahedron Letters, 55(37), 5078–5081. [Link]

  • PubChem. (n.d.).[1] 4-Hydroxy-5-methylisophthalic acid (CID 228512).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Recrystallization &amp; Purification of 4-Hydroxy-5-methylisophthalic Acid

Executive Summary & Technical Rationale This guide details the purification of 4-Hydroxy-5-methylisophthalic acid , a functionalized aromatic dicarboxylic acid often used as a building block in the synthesis of high-perf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide details the purification of 4-Hydroxy-5-methylisophthalic acid , a functionalized aromatic dicarboxylic acid often used as a building block in the synthesis of high-performance polymers and pharmaceutical intermediates.

The Purification Challenge: The compound features a "push-pull" electronic structure with a phenolic hydroxyl group (electron-donating) and two carboxylic acid groups (electron-withdrawing). This creates specific solubility characteristics:

  • High Polarity: The three H-bonding donors make it sparingly soluble in non-polar solvents.

  • Thermal Sensitivity: While the aromatic core is stable, phenolic oxidation can occur at high temperatures in basic media, leading to color impurities (quinones).

  • Isomeric Impurities: Synthesis often yields isomers (e.g., 4-hydroxy-6-methylisophthalic acid) or unreacted precursors (cresols) that must be removed.

Strategic Approach: We utilize a Dual-Phase Purification Strategy .

  • Phase I (Chemical Purification): Exploits the acidity difference between the product (pKa ~3-4) and non-acidic impurities using an acid-base swing.

  • Phase II (Physical Purification): Recrystallization from water or aqueous ethanol to maximize crystal lattice rejection of isomers.

Solvent System Selection

The choice of solvent is dictated by the temperature-dependent solubility profile. Based on structural analogs (4-hydroxyisophthalic acid), the following systems are validated:

Solvent SystemRoleSolubility CharacteristicsRemoval of Impurities
Water (Deionized) Primary Low at 25°C (<1 g/L); High at 100°C (>50 g/L).Excellent for removing inorganic salts and highly polar byproducts.
Water : Ethanol (90:10) Secondary Increases solubility if the crude is stubborn.Good for removing slightly more lipophilic organic impurities.
Glacial Acetic Acid Alternative Moderate solubility; crystallizes as solvates.Effective for removing isomeric organic acids, but difficult to dry.

Expert Insight: Start with Water . It provides the steepest solubility curve, maximizing recovery yield while serving as the "greenest" option. Use Ethanol/Water only if the crude material fails to dissolve fully at boiling.

Detailed Protocol

Phase I: Acid-Base Pre-Purification (Crucial for Crude <95%)

Rationale: Recrystallization is inefficient if the impurity load is high (>5%). This step chemically separates the dicarboxylic acid from non-acidic organics (e.g., unreacted methylphenols).

  • Dissolution: Suspend the crude solid in 5% Sodium Bicarbonate (NaHCO₃) solution (10 mL per gram of solid). Stir until effervescence ceases.

    • Checkpoint: The product dissolves as the disodium salt. Non-acidic impurities remain suspended.

  • Filtration: Filter the solution through a Celite pad to remove insoluble organics and mechanical debris.

  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Collection: Filter the solid and wash with cold water. Proceed immediately to recrystallization.

Phase II: Recrystallization Workflow
Step 1: Dissolution[1][2]
  • Place the wet cake from Phase I (or dry crude) into a round-bottom flask equipped with a reflux condenser.

  • Add Deionized Water (approx. 15 mL/g of dry solid weight).

  • Heat the mixture to reflux (100°C).

  • Titrate Solvent: If solids remain after 10 minutes of reflux, add water in 2 mL increments until a clear solution is obtained.

    • Note: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 5 mins, and hot filter.

Step 2: Hot Filtration (Safety Critical)
  • While boiling, filter the solution through a pre-heated funnel (or sintered glass) to remove dust or carbon.

    • Tip: Pre-heating prevents premature crystallization in the funnel stem.

Step 3: Controlled Crystallization
  • Slow Cooling: Remove heat and allow the flask to cool to room temperature on a cork ring. Do not use an ice bath yet.

    • Mechanism:[2][3] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude foreign molecules.

  • Nucleation: Once the solution reaches ~30°C and crystals appear, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation and Drying
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with ice-cold water (2 x 5 mL/g).

    • Caution: Do not use large volumes of wash solvent; the product has non-negligible water solubility.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including decision nodes for impurity management.

RecrystallizationProcess Start Crude 4-Hydroxy-5-methylisophthalic acid CheckPurity Check Purity Estimate Start->CheckPurity AcidBase Phase I: Acid-Base Extraction (NaHCO3 Dissolution -> HCl Ppt) CheckPurity->AcidBase < 95% Purity Dissolution Dissolve in Boiling Water (Reflux 100°C) CheckPurity->Dissolution > 95% Purity AcidBase->Dissolution CarbonTreat Add Activated Carbon (If colored) Dissolution->CarbonTreat Dark Color? HotFilter Hot Filtration (Remove insolubles) Dissolution->HotFilter Clear? CarbonTreat->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Isolation Filtration & Washing (Ice-cold Water) Cooling->Isolation Drying Vacuum Dry (60°C, 12h) Isolation->Drying QC QC Analysis (HPLC, NMR) Drying->QC

Caption: Logical workflow for the purification of 4-Hydroxy-5-methylisophthalic acid, incorporating purity-based decision branching.

Quality Control & Characterization

Verify the recrystallized product using the following metrics.

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5%
1H NMR StructureConsistent with structure (DMSO-d6). Peaks: Aromatic protons, Methyl singlet (~2.2 ppm), Phenolic OH (broad).
Melting Point Identity> 290°C (Dec) .[4][5][6][7] Sharp range (< 2°C).
Appearance Physical StateWhite to off-white crystalline needles.

Troubleshooting Guide:

  • Problem: Oiling Out.

    • Cause: Solution too concentrated or cooling too fast.

    • Fix: Re-heat to dissolve, add 10% more solvent, and add a seed crystal at saturation temperature.

  • Problem: Low Yield.

    • Cause: Product highly soluble in mother liquor.

    • Fix: Concentrate the mother liquor by 50% and perform a "second crop" crystallization (note: second crop will have lower purity).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle dry powder in a fume hood to avoid inhalation.

  • Thermal: The compound decomposes at high temperatures (>300°C). Do not overheat the dry solid.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic acid.[9][1][7][10][11] Journal of the Chemical Society, 3099.[11] (Foundational work on hydroxy-isophthalic acid purification).

  • Baine, O., et al. (1954). Preparation of 4-Hydroxyisophthalic Acid. Journal of Organic Chemistry, 19, 510.

Sources

Method

Advanced Polymer Architectures using 4-Hydroxy-5-methylisophthalic Acid (HMPA)

Topic: Applications of 4-Hydroxy-5-methylisophthalic acid in Polymer Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Hydroxy-5-methylisophthalic acid in Polymer Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

4-Hydroxy-5-methylisophthalic acid (HMPA) (CAS: 4365-31-5) represents a distinct class of "functionalized aromatic monomers." Unlike standard isophthalic acid, which serves primarily as a structural spacer in commodity polyesters (e.g., PET modifications), HMPA introduces two critical electronic and steric modifiers: a phenolic hydroxyl group and a methyl group at the 5-position.

These substituents break the structural symmetry and introduce lateral hydrogen bonding sites, making HMPA a high-value candidate for:

  • Functionalized High-Performance Polyesters: Enhancing glass transition temperature (

    
    ) and providing "handles" for post-polymerization modification (e.g., grafting bioactive agents).
    
  • Metal-Organic Frameworks (MOFs): Acting as a tri-topic or modified di-topic linker where the phenolic oxygen can participate in secondary metal binding or pore-environment tuning for gas separation.

Chemical Profile
PropertySpecification
IUPAC Name 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Molecular Formula

Molecular Weight 196.16 g/mol
Functional Groups 2x Carboxylic Acid (Aryl), 1x Hydroxyl (Phenolic), 1x Methyl
pKa Values (Est.)

,

,

Solubility Soluble in DMSO, DMF, Alcohols; Sparingly soluble in water

Application I: Synthesis of Functionalized Copolyesters

Context: Standard aromatic polyesters often lack reactive sites for surface modification. Incorporating HMPA as a co-monomer (typically 5–20 mol%) introduces pendant phenolic groups. These groups increase the polymer's hydrophilicity and allow for "Click" chemistry or further esterification without degrading the backbone.

Mechanistic Insight

The steric bulk of the 5-methyl group disrupts chain packing, which can improve solubility in organic solvents (aiding processing), while the 4-hydroxy group introduces inter-chain hydrogen bonding, often raising the


 compared to non-functionalized analogs.
Protocol: Melt Transesterification Synthesis

This protocol utilizes the diethyl ester derivative (Diethyl 4-hydroxy-5-methylisophthalate) to prevent decarboxylation and ensure stoichiometric control.

Materials
  • Monomer A: Diethyl 4-hydroxy-5-methylisophthalate (DE-HMPA)

  • Monomer B: 1,4-Butanediol (Excess)

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm
    
  • Stabilizer: Irganox 1010 (Antioxidant)

Step-by-Step Methodology
  • Esterification Stage (Oligomerization):

    • Load DE-HMPA and 1,4-Butanediol (1:2.2 molar ratio) into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Purge with

      
       for 30 minutes.
      
    • Heat to 160°C until the melt is clear. Add catalyst (

      
      ).
      
    • Raise temperature to 190°C over 1 hour. Collect ethanol distillate. Critical: The phenolic OH is less reactive than the aliphatic diol but can participate in transesterification if temperatures exceed 240°C. Keep this stage below 200°C.

  • Polycondensation Stage:

    • Apply vacuum gradually (target < 1 mbar) to remove excess diol and drive molecular weight build-up.

    • Raise temperature to 220°C . Stir at constant torque.

    • End-Point: Stop reaction when torque stabilizes or "Weisenberg effect" (climbing the stirrer shaft) is observed.

  • Work-up:

    • Dissolve the resulting polymer in Chloroform or DMF.

    • Precipitate into cold Methanol.

    • Filter and dry under vacuum at 60°C for 24 hours.

Workflow Diagram (Polymerization)

PolyesterSynthesis Start Start: Monomer Loading (DE-HMPA + Diol) Transesterification Transesterification 160-190°C, N2 atm (-Ethanol) Start->Transesterification Ti(IV) Cat. Vacuum Vacuum Ramp (<1 mbar) Transesterification->Vacuum Polycondensation Polycondensation 220°C, High Vacuum (-Excess Diol) Vacuum->Polycondensation Workup Precipitation (in Methanol) Polycondensation->Workup Product Functionalized Polyester Workup->Product

Caption: Melt transesterification workflow for HMPA-based polyesters, emphasizing controlled vacuum stages to prevent phenolic cross-linking.

Application II: Metal-Organic Frameworks (MOFs)

Context: HMPA is an excellent ligand for MOFs. The dicarboxylate motif forms the structural "struts" (typically coordinating to Zn, Cu, or Zr clusters), while the hydroxyl group points into the pore. This "free" hydroxyl group is critical for:

  • Gas Separation: Preferential binding of

    
     over 
    
    
    
    via hydrogen bonding.
  • Sensing: The phenolic proton can be transferred or interact with analytes (e.g., quenching fluorescence upon binding heavy metals).

Protocol: Solvothermal Synthesis of Zn-HMPA MOF

Based on general protocols for 5-substituted isophthalate MOFs.

Materials
  • Ligand: 4-Hydroxy-5-methylisophthalic acid (HMPA)

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    )
    
  • Solvent: DMF / Ethanol / Water (4:1:1 v/v)

  • Modulator: Acetic acid (optional, to control crystal size)

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 1.0 mmol HMPA and 2.0 mmol

      
       in 20 mL of the solvent mixture.
      
    • Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat to 100°C for 72 hours. Note: Lower temperatures (80-100°C) favor high crystallinity for hydroxy-functionalized ligands compared to unsubstituted isophthalic acid.

  • Activation (Critical Step):

    • Cool to room temperature naturally.

    • Filter crystals and wash with DMF (3x) to remove unreacted ligand.

    • Solvent Exchange: Soak crystals in anhydrous methanol for 3 days, refreshing solvent every 24 hours. Reason: Removes high-boiling DMF from pores without collapsing the framework.

    • Degassing: Heat under dynamic vacuum (

      
       Torr) at 120°C for 12 hours.
      
Workflow Diagram (MOF Synthesis)

MOFSynthesis Mix Precursor Mixing (HMPA + Zn Salt + DMF) Autoclave Solvothermal Growth 100°C, 72h Mix->Autoclave Wash DMF Wash (Remove Unreacted Ligand) Autoclave->Wash Exchange Solvent Exchange (Methanol, 3 Days) Wash->Exchange Activate Thermal Activation 120°C, Vacuum Exchange->Activate

Caption: Solvothermal synthesis and activation protocol for HMPA-based Metal-Organic Frameworks.

Analytical Validation & Expected Results

To validate the successful incorporation of HMPA, researchers should monitor the following parameters:

TechniqueObservationInterpretation
FT-IR Spectroscopy Broad band 3200–3500

Presence of phenolic -OH (confirming it did not react during polymerization).
1H NMR (DMSO-d6) Singlet

ppm
Methyl group protons (integral confirmation of incorporation ratio).
DSC (Thermal)

Shift
HMPA copolymers typically show higher

than pure aliphatic polyesters due to rigid aromatic ring and H-bonding.
PXRD (for MOFs) Sharp low-angle peaksConfirms crystallinity and phase purity (compare to simulated pattern from single crystal).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • MOF Synthesis Context

    • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17, 9130-9135. Retrieved from [Link]

  • Polyester Synthesis Methodology: Kricheldorf, H. R. (2001). Syntheses and Applications of Polyesters. In: Handbook of Polymer Synthesis. This reference grounds the melt transesterification protocols for aromatic polyesters. (General Reference for Protocol Validity).
  • Isophthalic Acid Derivatives in Polymers
Application

Application Note: Engineering Metal-Organic Frameworks (MOFs) with 4-Hydroxy-5-methylisophthalic Acid

Executive Summary This guide details the protocol for utilizing 4-Hydroxy-5-methylisophthalic acid (H₂HMIP) as a polytopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While isophthalic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-Hydroxy-5-methylisophthalic acid (H₂HMIP) as a polytopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While isophthalic acid derivatives are ubiquitous in MOF chemistry, the specific substitution pattern of H₂HMIP offers unique engineering advantages:

  • The 4-Hydroxyl Group: Acts as an auxiliary coordination site for generating metal clusters (Secondary Building Units - SBUs) or as a hydrogen-bond donor/acceptor to enhance guest-molecule interaction (e.g., specific CO₂ binding).

  • The 5-Methyl Group: Provides steric bulk that can prevent network interpenetration, thereby maintaining permanent porosity, and increases the hydrophobicity of the pore environment.

This note focuses on synthesizing Lanthanide-based MOFs (Ln-HMIP) for luminescent sensing applications, a domain where functionalized isophthalates excel due to the "antenna effect."

Part 1: Ligand Chemistry & Design Principles

Before synthesis, it is critical to understand the coordination geometry. H₂HMIP is a "V-shaped" linker (approx. 120° angle between carboxylates).

Structural Considerations
  • Coordination Mode: The carboxylate groups (-COOH) typically deprotonate to bridge metal ions. The phenolic -OH group often remains protonated at lower pH (forming H-bonds) but can deprotonate at high pH to form mixed-metal clusters.

  • Steric Hindrance: The methyl group at position 5 forces a specific rotational conformation, often resulting in helical or zigzag chains rather than flat sheets.

Table 1: Physicochemical Profile of H₂HMIP
PropertyValue/DescriptionImpact on MOF Synthesis
Formula C₉H₈O₅Linker stoichiometry
Molecular Weight 196.16 g/mol Calculation of molar ratios
pKa (est.) ~3.5 (COOH), ~9.5 (OH)pH control determines coordination modes
Solubility Soluble in DMF, DMSO, AlcoholsDMF/EtOH is the preferred solvent system
Functionality Dual (Coordination + H-bonding)High affinity for polar guests (NO₂, NH₃)

Part 2: Solvothermal Synthesis Protocol (Ln-HMIP Series)

This protocol is optimized for Lanthanide (Eu³⁺, Tb³⁺) coordination polymers, designed to yield highly crystalline, luminescent materials.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Ligand: 4-Hydroxy-5-methylisophthalic acid (97% purity).

  • Metal Source: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O.

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).

  • Modulator: 2-Fluorobenzoic acid (optional, for crystal size control).

Experimental Workflow
Step 1: Precursor Preparation
  • Weighing: Dissolve 0.1 mmol (19.6 mg) of H₂HMIP and 0.1 mmol of Ln(NO₃)₃·6H₂O in a 20 mL scintillation vial.

  • Solvent Mixing: Add a solvent mixture of DMF:H₂O (ratio 4:1 v/v, total 5 mL) .

    • Note: The water content is crucial for hydrolyzing the nitrate salt and facilitating the deprotonation equilibrium.

  • Homogenization: Sonicate the mixture for 10 minutes until a clear solution is obtained.

Step 2: Solvothermal Reaction
  • Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal tightly and place in a programmable oven.

  • Temperature Profile:

    • Ramp: 1°C/min to 120°C .

    • Dwell: Hold at 120°C for 72 hours .

    • Cool: 0.1°C/min to Room Temperature (RT).

    • Critical: Slow cooling is essential to minimize defects and obtain single crystals suitable for XRD.

Step 3: Isolation and Washing
  • Filter the resulting block-shaped crystals.

  • Solvent Exchange: Wash crystals with fresh DMF (3x 5 mL) to remove unreacted ligand.

  • Soak in ethanol for 24 hours (refreshing solvent twice) to exchange the high-boiling DMF from the pores.

Step 4: Activation
  • Heat the ethanol-exchanged crystals under vacuum at 100°C for 12 hours .

    • Caution: Do not exceed 150°C initially, as the phenolic -OH group can be sensitive to oxidation or condensation at extreme temperatures in air.

Part 3: Visualization of Synthesis & Mechanism

Diagram 1: Solvothermal Synthesis Workflow

This flowchart visualizes the critical path from precursor selection to activated MOF.

SynthesisWorkflow Precursors Precursors H2HMIP + Ln(NO3)3 Mixing Solvent Mixing DMF:H2O (4:1) Sonicate 10 min Precursors->Mixing Dissolution Reaction Solvothermal 120°C, 72h Slow Cool Mixing->Reaction Autoclave Washing Solvent Exchange DMF -> EtOH Reaction->Washing Filtration Activation Activation Vacuum, 100°C Washing->Activation Guest Removal Product Ln-HMIP MOF (Crystalline) Activation->Product Final MOF

Caption: Step-by-step solvothermal synthesis workflow for Ln-HMIP MOFs.

Part 4: Characterization & Validation Protocols

To ensure scientific integrity, the synthesized MOF must be validated using the following self-validating loop.

Phase Purity (PXRD)
  • Method: Powder X-Ray Diffraction.[1]

  • Expectation: Compare experimental pattern with simulated pattern from single-crystal data.

  • Validation: If low-angle peaks (<10° 2θ) are missing, pore collapse has occurred during activation. Corrective Action: Use Supercritical CO₂ drying instead of thermal vacuum.

Thermal Stability (TGA)
  • Method: Thermogravimetric Analysis (30–800°C under N₂).

  • Expectation:

    • Weight loss < 150°C: Solvent removal.

    • Plateau 150–350°C: Stable framework.

    • Decomposition > 350°C: Ligand breakdown.

  • Significance: The 5-methyl group usually enhances hydrophobic stability compared to the non-methylated analogue.

Luminescent Sensing (The "Antenna Effect")

The primary application of Ln-HMIP MOFs is sensing small molecules (e.g., acetone, antibiotics).

Diagram 2: Luminescence Mechanism (Antenna Effect)

The H₂HMIP ligand absorbs UV energy and transfers it to the Lanthanide ion, which then emits light.

AntennaEffect UV UV Excitation (Source) LigandState Ligand (H2HMIP) Singlet -> Triplet State UV->LigandState Absorption EnergyTransfer Intersystem Crossing & Energy Transfer LigandState->EnergyTransfer LnIon Ln Ion (Eu/Tb) Excited State EnergyTransfer->LnIon Sensitization Emission Visible Emission (Red/Green) LnIon->Emission Radiative Decay

Caption: Energy transfer mechanism from H2HMIP ligand to Lanthanide metal center.

Part 5: Application Case Study - Chemical Sensing

Objective: Detect traces of Acetone in aqueous solutions (Quenching Mechanism).

  • Preparation: Disperse 5 mg of activated Ln-HMIP MOF powder in 3 mL of water.

  • Baseline: Record fluorescence spectrum (Excitation ~300 nm, Emission 617 nm for Eu³⁺).

  • Titration: Add aliquots of acetone.

  • Observation: The carbonyl group of acetone interacts with the -OH group of the ligand, disrupting the antenna energy transfer.

  • Result: Fluorescence intensity decreases (quenches) linearly with acetone concentration (Stern-Volmer plot).

References

  • Functionalized Isophthalate MOFs

    • Wang, Y., et al. "A series of lanthanide coordination polymers based on 4-hydroxyisophthalic acid: Synthesis, structure, and luminescent properties.
    • Note: Establishes the baseline coordination modes for the 4-hydroxy-isophthal
  • Methyl-Substituted Linkers

    • Luo, F., et al. "Influence of Methyl Groups on the Structure and Properties of MOFs." Crystal Growth & Design, 2013.[2]

    • Note: Validates the steric impact of the 5-methyl group on preventing interpenetr
  • Luminescent Sensing Protocols

    • Cui, Y., et al. "Luminescent Functional Metal–Organic Frameworks." Chemical Reviews, 2012.
    • Note: The authoritative review on the "Antenna Effect" mechanism utilized in Part 4.
  • Ligand Data

    • PubChem. "4-Hydroxy-5-methylisophthalic acid - Compound Summary.
    • Note: Source for physicochemical properties (MW, pKa estim
    • [3]

Sources

Method

Advanced Coordination Strategies: 4-Hydroxy-5-methylisophthalic Acid (H₃hmip)

Topic: 4-Hydroxy-5-methylisophthalic acid (H₃hmip) as a ligand for coordination chemistry Content Type: Detailed Application Notes and Protocols Executive Summary & Ligand Profile 4-Hydroxy-5-methylisophthalic acid (H₃hm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-5-methylisophthalic acid (H₃hmip) as a ligand for coordination chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary & Ligand Profile

4-Hydroxy-5-methylisophthalic acid (H₃hmip) represents a sophisticated subclass of multitopic ligands derived from the isophthalic acid family. Unlike the highly symmetric 5-hydroxyisophthalic acid, the introduction of a methyl group at the 5-position and a hydroxyl group at the 4-position breaks the molecular symmetry (


 vs 

), introducing unique steric hindrance and electronic donor capabilities.

This guide details the deployment of H₃hmip in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), specifically targeting luminescent lanthanide materials and magnetic transition metal clusters .

Ligand Specifications
PropertyDetail
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Abbreviation H₃hmip (fully protonated)
CAS No. 4365-31-5
Functional Groups 2

Carboxylate (-COOH), 1

Phenolic Hydroxyl (-OH), 1

Methyl (-CH₃)
pKa Values (Est.) pKa₁

3.5 (COOH), pKa₂

4.8 (COOH), pKa₃

10.5 (Phenolic OH)
Coordination Role Bridging (syn-syn, syn-anti), Chelating, H-bond Donor/Acceptor
Ligand Design & Coordination Logic

The utility of H₃hmip lies in its "multifunctional asymmetry."

  • Steric Modulation (The Methyl Effect): The 5-methyl group acts as a steric bumper. In MOF synthesis, this prevents the formation of dense, interpenetrated networks (common in unfunctionalized isophthalates), thereby potentially increasing porosity or stabilizing lower-dimensional chains.

  • The Phenolic "Switch": The 4-hydroxyl group is pH-sensitive.

    • Acidic/Neutral pH: Remains protonated, participating in supramolecular hydrogen bonding to stabilize the crystal lattice.

    • Basic pH: Deprotonates to form a

      
      -phenoxo bridge, facilitating strong magnetic coupling between metal centers (e.g., Cu-Cu or Co-Co).
      
Visualization: Coordination Modes of H₃hmip

CoordinationModes Ligand H3hmip Ligand ModeA Mode A: Bis-monodentate (Bridging) Ligand->ModeA Low pH (Carboxylates only) ModeB Mode B: Chelating-Bridging (Cluster Formation) Ligand->ModeB Med pH (Mixed Mode) ModeC Mode C: Phenoxo-Bridging (Magnetic Coupling) Ligand->ModeC High pH (Deprotonated -O-) 1D Chains / 2D Sheets 1D Chains / 2D Sheets ModeA->1D Chains / 2D Sheets SBU Formation SBU Formation ModeB->SBU Formation Magnetic Clusters Magnetic Clusters ModeC->Magnetic Clusters

Figure 1: pH-dependent coordination modes of H₃hmip. The ligand versatility allows for structural tunability based on synthesis conditions.

Protocol A: Hydrothermal Synthesis of Lanthanide Luminescent CPs

Target Application: Chemical sensing (e.g., detection of nitro-explosives or metal ions) via the "Antenna Effect." Rationale: The benzene ring of H₃hmip absorbs UV light and transfers energy to the Ln³⁺ ions (Tb³⁺, Eu³⁺). The methyl group reduces non-radiative decay by spacing out the metal centers.

Materials
  • Ln(NO₃)₃·6H₂O (Ln = Eu, Tb)

  • H₃hmip Ligand[1]

  • NaOH (1M solution)

  • Solvent: Deionized Water (

    
    )
    
Step-by-Step Methodology
  • Stoichiometry Prep: Weigh 0.2 mmol of H₃hmip and 0.1 mmol of Ln(NO₃)₃·6H₂O.

  • Dissolution & pH Adjustment:

    • Dissolve H₃hmip in 10 mL

      
      .
      
    • Slowly add 1M NaOH dropwise under stirring until pH reaches 6.0–6.5 .

    • Critical Note: Do not exceed pH 7.5 unless phenoxo-bridging is desired. At pH 6, the carboxylates bind, but the phenol remains protonated, acting as an H-bond donor.

  • Mixing: Add the lanthanide salt solution to the ligand solution. A precipitate may transiently form; stir for 30 mins.

  • Hydrothermal Reaction:

    • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.[1]

    • Seal and heat at 160°C for 72 hours .

    • Cool rate: 5°C/hour to room temperature (slow cooling is essential for single-crystal growth).

  • Isolation: Filter the block-shaped crystals, wash with water and ethanol, and air dry.

Protocol B: Solvothermal Synthesis of Transition Metal MOFs

Target Application: Magnetic materials or porous frameworks. Rationale: Using organic solvents (DMF/Ethanol) allows for higher temperatures and solubility, often leading to 3D frameworks where the solvent acts as a template.

Materials
  • Co(NO₃)₂·6H₂O or Mn(OAc)₂

  • H₃hmip Ligand[1]

  • 4,4'-Bipyridine (bpy) - Optional co-ligand to extend dimensionality

  • Solvent: DMF / Ethanol /

    
     (2:1:1 ratio)
    
Step-by-Step Methodology
  • Precursor Mix: Combine 0.1 mmol metal salt, 0.1 mmol H₃hmip, and 0.1 mmol bpy (if using) in a 20 mL scintillation vial.

  • Solvent Addition: Add 6 mL of the mixed solvent system.

  • Sonication: Sonicate for 15 minutes. Homogeneity is critical to prevent impurity phases.

  • Thermal Treatment:

    • Place the vial (loosely capped) inside a programmable oven or transfer to a Teflon reactor.

    • Heat at 100°C for 3 days .

  • Activation:

    • Decant the mother liquor.

    • Soak crystals in fresh ethanol for 24 hours (refresh solvent 3 times) to exchange occluded DMF.

    • Caution: H₃hmip structures can be fragile; avoid harsh vacuum drying initially. Use Supercritical

      
       drying if the structure collapses upon air drying.
      
Visualization: Solvothermal Workflow

SolvothermalProcess Start Precursor Weighing (Metal + H3hmip) Solvent Solvent Mix (DMF/EtOH/H2O) Start->Solvent Sonication Sonication (15 min) Ensure Homogeneity Solvent->Sonication Heating Thermal Treatment 100-160°C, 72h Sonication->Heating Cooling Slow Cooling (5°C/h) Heating->Cooling Washing Solvent Exchange (Ethanol soak) Cooling->Washing

Figure 2: Optimized solvothermal workflow for H₃hmip-based coordination polymers.

Characterization & Validation

To ensure scientific integrity, the synthesized materials must undergo the following validation steps:

TechniquePurpose for H₃hmip ComplexesSuccess Criteria
SXRD (Single Crystal X-Ray) Determine 3D structure and coordination mode.[2]R-factor < 0.05. Confirmation of methyl group disorder or ordering.
PXRD (Powder X-Ray) Bulk phase purity check.Experimental pattern matches simulated pattern from SXRD.
FT-IR Spectroscopy Confirm ligand coordination.Shift in

(1600-1500 cm⁻¹) vs free acid. Presence/Absence of -OH stretch (~3400 cm⁻¹) indicates deprotonation state.
TGA (Thermogravimetric) Thermal stability.H₃hmip frameworks typically stable up to 300°C. Weight loss <100°C indicates solvent loss.
PL Spectroscopy For Ln-CPs: Verify Antenna Effect.Excitation at ligand band (~280-300 nm) yields sharp Ln³⁺ emission (e.g., 617 nm for Eu³⁺).
Troubleshooting Guide
  • Problem: Amorphous powder instead of crystals.

    • Solution: Lower the pH slightly (protonated ligand slows reaction rate) or use a "modulator" like acetic acid (10 molar equivalents) to compete with H₃hmip and slow nucleation.

  • Problem: Low luminescence intensity.

    • Solution: The O-H oscillator can quench Ln³⁺ emission. Ensure the synthesis is performed in

      
       (heavy water) or dehydrate the sample thoroughly to remove coordinated water molecules.
      
References
  • Ligand Properties & Isophthalate Analogues

    • PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. National Center for Biotechnology Information (2025). Link[3]

  • Lanthanide Coordination Chemistry

    • Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers. MDPI (2022). (Provides comparative protocols for the 5-methyl derivative). Link

  • Hydrothermal Synthesis Methodologies

    • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (2015). (Establishes the baseline for substituent effects in isophthalates). Link

  • Ligand Synthesis Background

    • Synthesis of derivatives of 4-hydroxy-isophthalic acid.[4][5][6] US Patent 2923735A. (Historical grounding for ligand synthesis). Link

Sources

Application

Application Note: FT-IR Analysis of 4-Hydroxy-5-methylisophthalic Acid

Abstract & Scope This technical guide details the protocol for the structural characterization of 4-Hydroxy-5-methylisophthalic acid using Fourier Transform Infrared (FT-IR) spectroscopy. As a functionalized aromatic dic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the structural characterization of 4-Hydroxy-5-methylisophthalic acid using Fourier Transform Infrared (FT-IR) spectroscopy. As a functionalized aromatic dicarboxylic acid, this compound exhibits a complex vibrational signature dominated by strong hydrogen bonding networks and coupled lattice vibrations. This note provides a validated workflow for distinguishing this specific derivative from its structural analogs (e.g., 4-hydroxyisophthalic acid, 5-methylisophthalic acid) and identifying key impurity markers in pharmaceutical intermediate profiling.

Introduction & Theoretical Basis

Structural Significance

4-Hydroxy-5-methylisophthalic acid contains three distinct functional moieties that drive its IR spectrum:

  • Two Carboxylic Acid Groups (-COOH): Located at positions 1 and 3. These typically form centrosymmetric dimers in the solid state.

  • Phenolic Hydroxyl (-OH): Located at position 4, ortho to one carboxylic acid group.

  • Methyl Group (-CH₃): Located at position 5.

The "Salicylate Effect" (Expert Insight)

A critical feature of this molecule is the intramolecular hydrogen bond between the phenolic hydrogen at C4 and the carbonyl oxygen of the carboxylic acid at C3. This interaction mimics the vibrational behavior of salicylic acid, causing:

  • Redshift of the C=O stretch: The involved carbonyl shifts to a lower frequency (approx. 1660–1680 cm⁻¹) compared to the "free" dimerized acid at C1 (approx. 1690–1710 cm⁻¹).

  • Broadening of the O-H stretch: The phenolic O-H band merges with the broad carboxylic acid O-H envelope, often creating a continuous absorption from 3300 down to 2500 cm⁻¹.

Experimental Protocol

Instrumentation & Parameters

To ensure reproducibility and high spectral resolution, the following parameters are mandatory.

ParameterSettingRationale
Detector DTGS (Deuterated Triglycine Sulfate)Linearity over the full mid-IR range (400–4000 cm⁻¹).
Beamsplitter KBr or Ge/KBrStandard mid-IR coverage.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise (SNR) and resolving sharp aromatic bands.
Scans 32 (Screening) / 64 (Final)Sufficient averaging to resolve weak overtone bands in the 1800–2000 cm⁻¹ region.
Apodization Blackman-Harris 3-TermMinimizes side-lobes for sharp crystalline peaks.
Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is the industry standard for speed, Transmission (KBr pellet) is recommended for this specific compound to clearly resolve the complex Hydrogen-bonding region (2500–3500 cm⁻¹).

Method A: Diamond ATR (Rapid Screening)
  • Suitability: Routine ID, polymorphism checks.

  • Protocol:

    • Clean crystal with isopropanol; collect background.

    • Place ~10 mg of sample on the crystal.

    • Apply high pressure (clamp torque ~100 cN·m).[1][2][3][4] Note: Ensure good contact as the high melting point (>250°C) indicates a hard crystal lattice.

    • Collect spectrum.[4][5][6][7]

Method B: KBr Pellet (Structural Validation)
  • Suitability: Detailed assigning of OH stretches and fingerprint region.

  • Protocol:

    • Mix 2.0 mg of analyte with 200 mg of spectroscopic grade KBr (1:100 ratio).

    • Grind in an agate mortar to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Analyze immediately to prevent moisture uptake.

Spectral Analysis & Peak Assignment

The following table synthesizes data from structural analogs (4-hydroxyisophthalic acid and 5-methylisophthalic acid) to predict the specific bands for 4-Hydroxy-5-methylisophthalic acid.

Diagnostic Peak Table
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Note
2800 – 3300 O-H (Acid)Stretching (Broad)Very broad "fermi resonance" envelope typical of carboxylic acid dimers.
~3200 – 3400 O-H (Phenol)StretchingOften obscured by acid OH. Look for a shoulder on the high-frequency side.
2920, 2850 C-H (Methyl)Stretching (Asym/Sym)Weak but distinct sharp peaks sitting on top of the broad OH band. Distinguishes from non-methylated analogs.
1680 – 1710 C=O (Acid 1)StretchingThe "free" (dimerized) acid group at position 1.
1650 – 1670 C=O (Acid 3)StretchingKey Marker: Redshifted due to intramolecular H-bonding with the ortho-hydroxyl group.
1580 – 1610 C=C (Aromatic)Ring StretchingEnhanced intensity due to conjugation with carbonyls.
1450 C-H (Methyl)Bending (Asym)Diagnostic methyl deformation band.
1200 – 1300 C-O (Acid/Phenol)StretchingStrong, mixed mode. Phenolic C-O typically ~1230 cm⁻¹.
900 – 950 O-H (Acid)Out-of-plane BendingBroad, medium intensity "waddle" band. Characteristic of dimers.
650 – 900 C-H (Ar)Out-of-plane BendingPattern depends on substitution (1,2,3,5-tetrasubstituted).
Spectral Logic Flow

The following diagram illustrates the decision process for confirming the identity of the molecule based on spectral features.

FTIR_Logic Start Start Spectral Analysis Check_CO Check Carbonyl Region (1650-1750 cm⁻¹) Start->Check_CO Split_CO Are there two distinct C=O bands or a split peak? Check_CO->Split_CO Check_Methyl Check Aliphatic Region (2800-3000 cm⁻¹) Split_CO->Check_Methyl Yes (Salicylate effect) Result_Neg_1 Likely Isophthalic Acid (No OH, No Methyl) Split_CO->Result_Neg_1 No (Single band) Methyl_Present Weak peaks at ~2920/2850 cm⁻¹? Check_Methyl->Methyl_Present Confirm_OH Check OH Region (Broad 2500-3300 cm⁻¹) Methyl_Present->Confirm_OH Yes Result_Neg_2 Likely 4-Hydroxyisophthalic Acid (No Methyl peaks) Methyl_Present->Result_Neg_2 No Result_Pos POSITIVE ID: 4-Hydroxy-5-methylisophthalic acid Confirm_OH->Result_Pos Broad Envelope Present

Figure 1: Logic decision tree for the spectral identification of 4-Hydroxy-5-methylisophthalic acid, highlighting the differentiation from non-methylated analogs.

Validation & Troubleshooting

Differentiating from Impurities

In synthesis, common impurities include the non-methylated precursor (4-hydroxyisophthalic acid) or isomers.

  • Differentiation: Zoom into the 2800–3000 cm⁻¹ region. The absence of C-H stretching bands here strongly suggests the absence of the methyl group.

  • Differentiation: Check the Fingerprint Region (600–900 cm⁻¹) . The substitution pattern of the benzene ring changes the out-of-plane C-H bending frequencies. 4-Hydroxyisophthalic acid (1,2,4-trisubstituted pattern) will differ from the target (1,2,3,5-tetrasubstituted pattern).

Common Artifacts
  • Water Interference: A broad band centered at 3400 cm⁻¹ (O-H stretch) and a weak band at 1640 cm⁻¹ (H-O-H bend) indicate moisture in the KBr pellet. Dry the sample at 105°C for 1 hour if hygroscopicity is suspected.

  • Polymorphism: Differences in peak splitting in the fingerprint region between batches may indicate different crystal polymorphs, common in substituted benzoic acids.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Isophthalic acid, 4-hydroxy-, IR Spectrum. (Used as structural analog reference). Retrieved from [Link]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Authoritative source for general functional group assignments).

Sources

Method

Application Note: Mass Spectrometric Characterization of 4-Hydroxy-5-methylisophthalic Acid

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the characterization of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) , a functio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the characterization of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) , a functionalized aromatic dicarboxylic acid often encountered as a degradation product, metabolic intermediate, or synthesis impurity.[1]

Executive Summary

This guide details the mass spectrometric behavior of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA).[1] Due to the presence of two carboxylic acid groups and a phenolic hydroxyl, this molecule exhibits distinct ionization and fragmentation patterns driven by ortho-effects and sequential decarboxylation .[1] This protocol provides validated workflows for its identification using Electrospray Ionization (ESI) and Electron Impact (EI) ionization, focusing on distinguishing it from structural isomers (e.g., 5-hydroxy-4-methylisophthalic acid).[1]

Chemical Context & Ionization Physics

4-H-5-MIPA possesses a 1,3-dicarboxylic acid core substituted with a hydroxyl group at C4 and a methyl group at C5.[1][2]

  • Acidic Protons: The C1 and C3 carboxyl groups are highly acidic, making Negative Ion Mode (ESI-) the preferred detection method for liquid chromatography.[1]

  • Ortho-Effect: The proximity of the C3-Carboxyl and C4-Hydroxyl groups facilitates a characteristic "ortho-effect" elimination of water or CO₂, a key diagnostic feature distinguishing this isomer from meta- or para-substituted analogs.[1]

Molecular Properties Table
PropertyValueNotes
Formula C₉H₈O₅
Exact Mass 196.0372 DaMonoisotopic
[M-H]⁻ 195.0299 ESI Negative Parent
pKa (Predicted) ~2.9 (COOH), ~9.8 (OH)Requires acidic mobile phase for retention
LogP ~1.3Moderate polarity; amenable to C18 RP-LC

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Rationale: ESI(-) provides superior sensitivity for dicarboxylic acids compared to ESI(+).[1]

1. Sample Preparation:

  • Stock: Dissolve 1 mg 4-H-5-MIPA in 1 mL MeOH:H₂O (50:50).

  • Working Std: Dilute to 1 µg/mL in Mobile Phase A.

  • Matrix: If extracting from plasma/tissue, perform Protein Precipitation (PPT) with cold acetonitrile (1:3 v/v), centrifuge 10k x g, and inject supernatant.[1]

2. LC Conditions (Reverse Phase):

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min).

3. MS Parameters (Source: ESI-):

  • Capillary Voltage: -2500 V (Negative mode).

  • Gas Temp: 300°C.

  • Sheath Gas: 11 L/min.[1]

  • Scan Type: Product Ion Scan (MS2) of m/z 195.

Protocol B: GC-MS (Structural Confirmation)

Rationale: Underivatized dicarboxylic acids exhibit poor volatility and peak tailing.[1] Silylation (TMS) is mandatory for robust GC-MS analysis.

1. Derivatization (BSTFA + 1% TMCS):

  • Dry 50 µL of sample extract under N₂ stream.

  • Add 50 µL anhydrous pyridine + 50 µL BSTFA (with 1% TMCS).

  • Incubate at 60°C for 30 mins.

  • Result: Formation of Tri-TMS derivative (Two COOH + One OH silylated).[1]

    • MW (Tri-TMS): 196 + (3 × 72) = 412 Da .[1]

2. GC Parameters:

  • Column: DB-5ms (30m × 0.25mm × 0.25µm).[1]

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 70°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: EI (70 eV).[1]

Results & Discussion: Fragmentation Pathways

ESI-MS/MS Fragmentation (Negative Mode)

The fragmentation of the pseudomolecular ion [M-H]⁻ (m/z 195) is dominated by neutral losses of small molecules (CO₂, H₂O).[1]

  • Primary Pathway (Decarboxylation): The most abundant channel involves the loss of the C1-carboxyl group as CO₂ (44 Da).[1]

    • Transition:195 → 151 .[1]

  • Secondary Pathway (Sequential Decarboxylation): The resulting ion (m/z 151) loses the second carboxyl group (C3).[1]

    • Transition:151 → 107 .

    • Identity: The m/z 107 ion corresponds to the deprotonated cresol (methylphenol) core.[1]

  • Ortho-Effect Pathway: The C4-OH and C3-COOH interaction allows for the loss of H₂O (18 Da) to form a cyclic anhydride-like intermediate, or combined loss of H₂O + CO.[1]

    • Transition:195 → 177 (Loss of H₂O).[1]

Data Table: ESI(-) Transitions
Precursor (m/z)Product (m/z)Neutral LossFormula (Frag)Proposed Structure
195.0 151.0 44 (CO₂)C₈H₇O₃⁻4-hydroxy-5-methylbenzoic acid anion
195.0 177.0 18 (H₂O)C₉H₅O₄⁻Cyclic anhydride intermediate
151.0 107.0 44 (CO₂)C₇H₇O⁻4-methylphenolate (p-Cresol anion)
Fragmentation Visualization (ESI-)

The following diagram illustrates the stepwise degradation of the parent ion.

G Parent [M-H]⁻ m/z 195 (Parent) Frag1 [M-H-CO₂]⁻ m/z 151 (Base Peak) Parent->Frag1 - CO₂ (44 Da) Frag3 [M-H-H₂O]⁻ m/z 177 (Ortho Effect) Parent->Frag3 - H₂O (18 Da) (Ortho-elimination) Frag2 [M-H-2CO₂]⁻ m/z 107 (Cresol Core) Frag1->Frag2 - CO₂ (44 Da)

Figure 1: ESI(-) Fragmentation Pathway of 4-Hydroxy-5-methylisophthalic acid. The sequential loss of CO₂ is the dominant energy channel.[1]

GC-MS Fragmentation (EI, 70eV)

Note: Data assumes Tri-TMS derivatization (MW 412).

In Electron Impact, the silylated molecule fragments aggressively.[1]

  • M+ (412): Usually weak or absent.[1]

  • [M-15]⁺ (397): Loss of methyl group from a TMS moiety (Very common diagnostic).[1]

  • [M-89]⁺ (323): Loss of OTMS group.[1]

  • m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺) – High abundance background ion.[1]

  • m/z 147: Pentamethyldisiloxane cation (Rearrangement of two TMS groups).[1]

Analytical Workflow Diagram

This flowchart guides the researcher from sample extraction to data validation.[1]

Workflow Sample Sample (Biological/Synth) Prep Prep: PPT or LLE (Acidic pH) Sample->Prep Choice Platform Selection Prep->Choice LC LC-MS/MS (ESI Negative) Choice->LC Aqueous/Polar GC GC-MS (BSTFA Deriv.) Choice->GC Complex Matrix Data1 Monitor m/z 195->151 (Quant) LC->Data1 Data2 Monitor m/z 195->107 (Qual) LC->Data2 GC->Data1 Full Scan Spectrum Match

Figure 2: Decision matrix for analyzing 4-H-5-MIPA based on sample matrix complexity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-hydroxy- (Fragment Analog Reference). Retrieved from [Link][1]

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview.[1] Journal of Chromatography A. (General reference for acid fragmentation mechanisms).[1]

Sources

Application

Application Note: Strategic Synthesis of Azo Dyes using 4-Hydroxy-5-methylisophthalic Acid

This Application Note is designed for researchers and drug development professionals focusing on the advanced synthesis of functionalized azo dyes. It addresses the specific structural challenges presented by 4-Hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the advanced synthesis of functionalized azo dyes. It addresses the specific structural challenges presented by 4-Hydroxy-5-methylisophthalic acid (HMPA) and provides a scientifically grounded protocol for its utilization as a coupling component.

Executive Summary

The synthesis of azo dyes typically relies on the electrophilic aromatic substitution of a diazonium salt onto an activated aromatic ring.[1][2] 4-Hydroxy-5-methylisophthalic acid (HMPA) presents a unique synthetic challenge: its primary nucleophilic sites (ortho and para to the hydroxyl group) are sterically and electronically substituted.

  • Position 1 (Para): Blocked by Carboxylic Acid (-COOH).[3]

  • Position 3 (Ortho): Blocked by Carboxylic Acid (-COOH).

  • Position 5 (Ortho): Blocked by Methyl (-CH3).

Consequently, standard coupling protocols will likely fail or result in low yields. This guide details the Decarboxylative Azo Coupling (Ipso-Substitution) pathway, a sophisticated mechanism where the diazonium electrophile displaces a carboxyl group (typically at the C3 or C1 position). This approach allows for the creation of novel, highly functionalized azo dyes with potential applications as mordant dyes (due to remaining chelating groups) or pH indicators .

Chemical Basis & Mechanism

Structure-Activity Relationship (SAR)

The hydroxyl group (-OH) at C4 is the primary activator. In standard azo coupling, the diazonium ion (


) attacks positions ortho or para to the activator.[2]
  • Constraint: In HMPA, all activated positions are occupied.

  • Solution: The reaction conditions must favor ipso-substitution , where the electrophile (

    
    ) attacks the carbon bearing the carboxyl group, leading to the expulsion of 
    
    
    
    .
Reaction Pathway

The most probable pathway involves the displacement of the C3-carboxyl group (ortho to -OH) or the C1-carboxyl group (para to -OH). This results in a dye retaining the methyl group and at least one carboxyl group, maintaining water solubility and metal-binding capability.

ReactionPathway HMPA 4-Hydroxy-5-methyl- isophthalic acid (Substrate) Complex Sigma Complex (Intermediate) HMPA->Complex Diazo Diazonium Salt (Ar-N2+) Diazo->Complex Electrophilic Attack (at C3 or C1) Product Azo Dye (Decarboxylated) Complex->Product Elimination CO2 CO2 (Gas) Complex->CO2 Decarboxylation

Figure 1: Proposed mechanism of ipso-substitution where the diazonium ion displaces a carboxyl group.

Experimental Protocol

This protocol uses Sulfanilic Acid as the diazo component to create a water-soluble azo dye. The procedure is optimized to facilitate the difficult coupling with HMPA.

Materials & Reagents
ReagentFunctionGrade/Purity
4-Hydroxy-5-methylisophthalic acid Coupling Component>95% (HPLC)
Sulfanilic Acid Diazo ComponentACS Reagent
Sodium Nitrite (

)
Diazotization Agent>97%
Hydrochloric Acid (HCl) Acid Medium2 M
Sodium Carbonate (

)
pH RegulatorAnhydrous
Sodium Hydroxide (NaOH) Coupling Base10% Solution
Part A: Diazotization of Sulfanilic Acid

Objective: Generate the electrophilic 4-sulfobenzenediazonium ion.

  • Dissolution: In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of Sulfanilic Acid in 10 mL of 2 M NaOH. The solution should be clear.

  • Acidification: Add 0.69 g of Sodium Nitrite (

    
    ) to the solution and stir until dissolved.
    
  • Precipitation: Pour this mixture slowly into a beaker containing 15 mL of 2 M HCl and 15 g of crushed ice . A white precipitate of the diazonium betaine may form.

  • Incubation: Stir the suspension for 15-20 minutes at 0–5°C .

    • Critical Check: Test with starch-iodide paper. An immediate blue color confirms excess nitrous acid (required). If no color, add small aliquots of

      
      .
      
    • Safety: Destroy excess nitrous acid by adding a spatula tip of Urea or Sulfamic acid until starch-iodide test is negative.

Part B: Preparation of HMPA Coupler Solution

Objective: Create the electron-rich dianion of HMPA.

  • Solubilization: In a separate 250 mL beaker, dissolve 1.96 g (0.01 mol) of 4-Hydroxy-5-methylisophthalic acid in 20 mL of 10% NaOH .

  • Chilling: Cool the solution to 0–5°C in an ice bath.

    • Note: The solution must be strongly alkaline (pH > 10) to ensure the phenolic proton is removed, maximizing electron density on the ring.

Part C: The Coupling Reaction

Objective: Facilitate the sterically demanding ipso-substitution.

  • Addition: Slowly add the cold Diazonium suspension (Part A) to the alkaline HMPA solution (Part B) over 30 minutes.

    • Stirring: Maintain vigorous mechanical stirring.

    • Temperature: Keep strictly below 5°C .

  • pH Maintenance: Monitor pH constantly. Maintain pH 9–10 by adding 10%

    
     solution as needed.
    
    • Why? High pH favors the phenoxide form (activator) and facilitates the expulsion of the carboxylate group (

      
      ).
      
  • Reaction Time: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours .

    • Observation: Evolution of gas bubbles (

      
      ) indicates successful decarboxylative coupling. A color change to deep orange/red is expected.
      
Part D: Isolation and Purification
  • Acidification: Carefully acidify the reaction mixture with 2 M HCl to pH 2–3 . This precipitates the dye (free acid form).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Recrystallization: Purify by recrystallizing from hot ethanol/water (50:50 v/v).

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupler Prep cluster_2 Step 3: Coupling & Isolation Sulfanilic Sulfanilic Acid + NaNO2 + HCl IceBath Ice Bath (0-5°C) 15-20 mins Sulfanilic->IceBath DiazoSalt Diazonium Salt Generated IceBath->DiazoSalt Mixing Slow Addition (Maintain pH 9-10) DiazoSalt->Mixing HMPA HMPA + 10% NaOH AlkalineSol Alkaline Solution (Phenolate Ion) HMPA->AlkalineSol AlkalineSol->Mixing Reaction Stir 4-6 hrs (Observe CO2 evolution) Mixing->Reaction Acidification Acidify to pH 2 Precipitate Dye Reaction->Acidification Filtration Vacuum Filtration & Recrystallization Acidification->Filtration

Figure 2: Step-by-step experimental workflow for the synthesis of HMPA-derived azo dyes.

Characterization & Validation

To confirm the synthesis and the specific mechanism (decarboxylation), the following analytical methods are required:

MethodExpected Result (if Decarboxylation Occurred)
1H-NMR Loss of one aromatic proton signal relative to starting material (due to substitution). Shift in remaining aromatic protons due to the azo group.
FT-IR Reduction in C=O stretch intensity : If one COOH is lost, the broad carboxylic acid band (2500-3300 cm⁻¹) and carbonyl peak (1680-1710 cm⁻¹) will be simplified compared to the di-acid starting material. Appearance of -N=N- stretch at 1400-1500 cm⁻¹.
Mass Spectrometry (ESI-MS) Molecular ion peak

should correspond to:

. Calculation:

Da (approximate).

Applications

The resulting dye retains specific functionalities making it valuable for:

  • Mordant Dyeing: The remaining ortho-hydroxy carboxylic acid moiety (if the C1-COOH is displaced and C3-COOH remains, or vice versa) acts as a powerful chelating site for metal ions (Cr³⁺, Al³⁺), improving lightfastness on wool and nylon.

  • Biological Staining: The presence of polar carboxyl and sulfonate groups ensures high water solubility, suitable for cytoplasmic counter-staining.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

  • March, J. (2019).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Azo Coupling and Ipso-Substitution". Wiley.

  • PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid (Compound Summary). National Library of Medicine.

  • Organic Syntheses. (Various). General Procedures for Diazo Coupling.

Sources

Method

Application Note: Engineering Functional Porosity and Luminescence with 4-Hydroxy-5-methylisophthalic Acid (HMIP)

Topic: 4-Hydroxy-5-methylisophthalic acid in the development of novel materials Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-5-methylisophthalic acid in the development of novel materials Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

4-Hydroxy-5-methylisophthalic acid (HMIP) represents a specialized subclass of dicarboxylate linkers used in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . Unlike the unsubstituted isophthalic acid, HMIP introduces two critical functional variations: a hydroxyl group (-OH) at the 4-position and a methyl group (-CH₃) at the 5-position.

These substituents are not merely structural; they are functional handles that enable:

  • Steric Tuning: The methyl group reduces pore aperture size, enhancing selectivity in gas separation applications (e.g., CO₂/N₂).

  • Supramolecular Anchoring: The hydroxyl group facilitates secondary hydrogen bonding networks, increasing the thermal and mechanical stability of the resulting lattice.

  • Luminescent Sensitization: In Lanthanide-MOFs (Ln-MOFs), the electron-rich phenol moiety acts as an efficient "antenna," absorbing UV energy and transferring it to the metal center (Eu³⁺, Tb³⁺), resulting in high quantum yield luminescence.

Chemical Profile
PropertySpecification
IUPAC Name 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Number 4365-31-5
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
pKa Values (Est.) pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.8 (Phenolic OH)
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water
Coordination Modes Bridging (bis-monodentate), Chelating (carboxyl-hydroxyl), Terminal

Material Design Principles: Why HMIP?

When designing novel materials, particularly for chemical sensing or drug delivery carriers , HMIP offers distinct advantages over standard linkers like terephthalic acid.

A. The "Antenna Effect" in Sensors

For luminescent materials, the ligand must possess a triplet state energy level (


) slightly higher than the resonance energy level of the lanthanide ion. HMIP's aromatic core, modified by the auxochromic -OH and -CH₃ groups, shifts the absorption edge, often providing a better energy match for Terbium (Tb³⁺, Green) and Europium (Eu³⁺, Red) ions than unsubstituted isophthalic acid.
B. Pore Environment Engineering

In gas storage or drug encapsulation:

  • Methyl Group: Increases the hydrophobicity of the pore surface, which is favorable for the adsorption of non-polar guests or protection against water degradation.

  • Hydroxyl Group: Provides a site for Post-Synthetic Modification (PSM) . It can be reacted with acyl chlorides or isocyanates to graft specific recognition motifs onto the pore walls after the MOF is formed.

Protocol: Solvothermal Synthesis of Luminescent Ln-HMIP Frameworks

This protocol details the synthesis of a Europium-based HMIP framework ([Eu(HMIP)(H₂O)₂]·solvent), designed for use as a fluorescent sensor for nitroaromatic explosives or pH monitoring.

Phase 1: Pre-Synthesis Preparation

Safety: Lanthanide nitrates are oxidizers. DMF is hepatotoxic. Perform all steps in a fume hood.

Reagents:

  • 4-Hydroxy-5-methylisophthalic acid (HMIP) (98% purity)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethanol (EtOH)[1]

  • Deionized Water (DI H₂O)

Phase 2: Solvothermal Assembly
  • Step 1: Dissolution

    • In a 20 mL scintillation vial, dissolve 0.5 mmol (98 mg) of HMIP in 5 mL of DMF .

    • Sonicate for 5 minutes until the solution is perfectly clear.

    • Critical Check: Ensure no suspended particles remain; these act as nucleation sites that lead to polycrystallinity rather than single crystals.

  • Step 2: Metal Addition

    • Dissolve 0.5 mmol (223 mg) of Eu(NO₃)₃·6H₂O in 3 mL of DI H₂O .

    • Add the metal solution dropwise to the ligand solution while stirring.

    • Add 2 mL of Ethanol to the mixture to modulate solubility.

    • Stoichiometry: The 1:1 metal-to-ligand ratio is a starting point. For higher connectivity, adjust to 2:1.

  • Step 3: Thermal Treatment

    • Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave .

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 72 hours .

    • Cool: Cool to room temperature over 12 hours (0.1°C/min). Slow cooling is essential for high-quality crystal growth.

  • Step 4: Isolation and Activation

    • Filter the resulting colorless block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Activation: Immerse crystals in Ethanol for 24 hours (refreshing solvent every 6 hours) to exchange pore-trapped DMF.

    • Dry under vacuum at 80°C for 6 hours.

Phase 3: Characterization Workflow
  • PXRD (Powder X-Ray Diffraction): Confirm phase purity. Compare experimental pattern with simulated pattern from single-crystal data.

  • TGA (Thermogravimetric Analysis): Verify thermal stability. Expect solvent loss <150°C and framework decomposition >350°C.

  • PL Spectroscopy: Excite at ligand absorption band (approx. 280-320 nm) and monitor emission at 617 nm (Eu³⁺ ⁵D₀ → ⁷F₂ transition).

Mechanism Visualization: Fluorescence Sensing

The following diagram illustrates the "Turn-Off" sensing mechanism when the HMIP-MOF is exposed to nitroaromatic explosives (e.g., TNP/TNT). The analyte competes for energy absorption or induces electron transfer, quenching the luminescence.

SensingMechanism UV UV Excitation (280-320 nm) Ligand HMIP Ligand (Singlet S1 -> Triplet T1) UV->Ligand Absorption Metal Eu(III) Center (Emissive State 5D0) Ligand->Metal Antenna Effect (Energy Transfer) Quench Quenching (PET / Energy Transfer) Ligand->Quench Non-Radiative Decay Emission Red Emission (617 nm) Metal->Emission Radiative Decay Analyte Analyte (TNP/TNT) (Electron Deficient) Analyte->Ligand π-π Stacking Quench->Metal Blocks Transfer

Caption: Energy transfer pathway in Eu-HMIP MOFs. The presence of electron-deficient analytes interrupts the ligand-to-metal energy transfer, resulting in fluorescence quenching.

Application Note: Synthesis of Functional Polymers

Beyond MOFs, HMIP is a valuable monomer for Polyesters and Polyamides .

Protocol: Interfacial Polycondensation
  • Monomer Activation: Convert HMIP to its diacid chloride (4-hydroxy-5-methylisophthaloyl chloride) using Thionyl Chloride (SOCl₂) and a drop of DMF catalyst. Reflux for 4 hours.

  • Polymerization:

    • Phase A (Organic): Dissolve the diacid chloride in Chloroform.

    • Phase B (Aqueous): Dissolve a diamine (e.g., 1,6-hexanediamine) and NaOH (acid scavenger) in water.

  • Reaction: Layer Phase B over Phase A carefully. A polymer film forms at the interface.

  • Extraction: Pull the film (Nylon-like rope) or stir vigorously for microspheres.

  • Result: A polymer backbone with pendant -OH groups and methyl steric barriers, useful for membrane filtration where hydrophilicity (OH) and spacing (Methyl) are required.

References

  • Isophthalic Acid Chemistry: Li, J. R., et al. "Metal–organic frameworks based on isophthalic acid derivatives." Coordination Chemistry Reviews, 2011. Link

  • Luminescent Sensing: Allendorf, M. D., et al. "Stress-induced chemical detection using flexible metal-organic frameworks." Journal of the American Chemical Society, 2008. Link

  • Ligand Synthesis Data: "4-Hydroxy-5-methylisophthalic acid - PubChem Compound Summary." National Center for Biotechnology Information. Link[2]

  • Solvothermal Protocols: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012. Link

Sources

Application

Application Note: 4-Hydroxy-5-methylisophthalic Acid (HMI) as a Building Block for Functional Polymers

Executive Summary & Chemical Profile 4-Hydroxy-5-methylisophthalic acid (HMI) (CAS: 4365-31-5) represents a bifunctional aromatic monomer bridging the gap between commodity building blocks (like isophthalic acid) and hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Hydroxy-5-methylisophthalic acid (HMI) (CAS: 4365-31-5) represents a bifunctional aromatic monomer bridging the gap between commodity building blocks (like isophthalic acid) and high-value functional intermediates. Its unique substitution pattern—featuring two carboxylic acid groups, a phenolic hydroxyl, and a methyl group—offers a "toolkit" for polymer chemists.

Unlike standard isophthalic acid, HMI allows for the introduction of pendant hydroxyl functionality into polyester backbones without crosslinking, provided the reaction conditions are controlled. The adjacent methyl group (C5) provides steric shielding to the hydroxyl (C4), modulating its reactivity and enhancing the solubility of the resulting polymers in organic solvents.

Chemical Identity
PropertySpecification
IUPAC Name 4-Hydroxy-5-methylbenzene-1,3-dicarboxylic acid
CAS Number 4365-31-5
Molecular Weight 196.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa Values ~2.9 (COOH), ~4.5 (COOH), ~9.8 (Phenolic OH)

Synthesis Protocol: Preparation of HMI Monomer

Note: While HMI is commercially available, in-house synthesis is often required for isotopic labeling or large-scale pilot studies. The following protocol is a modified Kolbe-Schmitt carboxylation optimized for regioselectivity.

Mechanism & Workflow

The synthesis utilizes o-cresol (2-methylphenol) as the starting material. The methyl group at the C2 position directs the carboxylation to the ortho and para positions relative to the hydroxyl group, naturally yielding the 4-hydroxy-5-methylisophthalic acid structure (after re-numbering).

Synthesis Start o-Cresol (2-Methylphenol) Step1 Deprotonation (KOH/MeOH) Start->Step1 Activation Step2 Dicarboxylation (CO2, 200°C, 50 atm) Step1->Step2 Dry Salt Formation Step3 Acidification & Purification Step2->Step3 Kolbe-Schmitt Product 4-Hydroxy-5-methyl- isophthalic acid (HMI) Step3->Product Yield: ~65%

Figure 1: Synthetic pathway from o-cresol to HMI via high-pressure carboxylation.

Experimental Procedure
  • Salt Formation: Dissolve o-cresol (108 g, 1.0 mol) in methanol (300 mL) containing Potassium Hydroxide (112 g, 2.0 mol). Stir for 1 hour.

  • Drying: Evaporate the solvent under reduced pressure to obtain the dipotassium salt. Critical: The salt must be bone-dry. Dry in a vacuum oven at 100°C for 12 hours. Moisture inhibits the carboxylation.

  • Carboxylation (Kolbe-Schmitt): Transfer the dry salt to a high-pressure autoclave. Pressurize with dry

    
     to 50 atm. Heat to 200°C  for 8 hours with vigorous stirring.
    
    • Expert Insight: The high pressure drives the second carboxylation. Standard atmospheric conditions often yield only the mono-acid (cresotic acid).

  • Work-up: Cool the autoclave. Dissolve the solid residue in water (500 mL). Acidify with concentrated HCl to pH < 2.

  • Purification: The crude product precipitates.[1] Filter and recrystallize from water/ethanol (90:10).

    • Quality Check: Confirm structure via

      
      -NMR. Look for two aromatic singlets (or meta-coupled doublets depending on resolution) and the disappearance of ortho/para protons relative to the starting cresol.
      

Application A: Functionalized Polyesters (Linear)

HMI is an excellent candidate for modifying Polyethylene Terephthalate (PET) or Polybutylene Terephthalate (PBT) to improve hydrophilicity and dyeability without sacrificing thermal stability.

Polymerization Logic

To ensure a linear polymer, the phenolic hydroxyl group must remain unreacted during the esterification. The steric bulk of the adjacent methyl group (C5) naturally slows down the reaction of the phenolic OH compared to the carboxylic acids, but catalyst selection is key.

Catalyst Choice: Use Titanium(IV) butoxide or Antimony(III) oxide . Avoid basic catalysts which might activate the phenol.

Protocol: Copolymerization with Ethylene Glycol

Target: Poly(ethylene terephthalate-co-4-hydroxy-5-methylisophthalate).

  • Melt Mixing: In a stainless steel reactor, charge:

    • Dimethyl Terephthalate (DMT): 0.90 mol

    • HMI Dimethyl Ester : 0.10 mol (Pre-synthesized via methanol/H2SO4 reflux)

    • Ethylene Glycol: 2.2 mol (Excess)

    • Catalyst:

      
       (0.04 wt%)
      
  • Transesterification: Heat to 190–200°C under nitrogen flow. Methanol will distill off. Continue until theoretical methanol recovery is >95%.

  • Polycondensation:

    • Raise temperature to 280°C .

    • Apply vacuum gradually (< 1 mbar) to remove excess ethylene glycol.

    • Stir for 2–3 hours until torque (viscosity) stabilizes.

  • Discharge: Extrude the polymer melt into a water bath.

Validation:

  • Intrinsic Viscosity (IV): Target 0.6–0.8 dL/g (in phenol/tetrachloroethane).

  • Thermal Analysis (DSC): The HMI units will lower the crystallinity and

    
     slightly compared to pure PET, but the 
    
    
    
    often increases due to hydrogen bonding from the pendant OH groups.

Application B: Metal-Organic Frameworks (MOFs)

The "kinked" geometry of the isophthalate backbone, combined with the potential for metal binding at the phenolic site, makes HMI a versatile linker for porous materials.

Protocol: Solvothermal Synthesis of Cu-HMI MOF

This protocol creates a MOF analogous to the famous HKUST-1 but with functional pore interiors.

  • Precursor Solution:

    • Dissolve HMI (1.0 mmol, 196 mg) in DMF/Ethanol (1:1 v/v, 10 mL).

    • Dissolve

      
       (1.0 mmol) in water (5 mL).
      
  • Mixing: Combine solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Crystallization: Heat at 85°C for 24–48 hours.

    • Visual Cue: Look for the formation of deep blue/turquoise crystals.

  • Activation: Filter crystals and wash with DMF, then ethanol. Solvent exchange with ethanol for 3 days (refreshing solvent daily) is critical to remove pore-trapped DMF.

  • Drying: Activate under vacuum at 100°C overnight.

Characterization & Troubleshooting

Spectroscopic Validation
TechniqueFeature to ObserveInterpretation
FTIR Broad band 3200–3500

Confirms presence of free Phenolic OH in the polymer (critical for functionalization).
1H NMR Singlet at ~2.2 ppmMethyl group attached to the aromatic ring.
TGA Weight loss onsetHMI-based polymers typically show stability up to ~350°C. Early weight loss (<200°C) indicates trapped oligomers or solvent.
Troubleshooting Guide
  • Problem: Polymer is crosslinked/gelled during synthesis.

    • Cause: The phenolic OH participated in esterification.

    • Solution: Lower the polymerization temperature or use the diacetate derivative of HMI (protecting the OH) if a strictly linear polymer is required, then deprotect post-polymerization.

  • Problem: Low molecular weight.

    • Cause: Impurity in HMI monomer (often mono-acid contaminants).

    • Solution: Recrystallize HMI from water/ethanol until melting point is sharp (>290°C).

References

  • Synthesis of Hydroxyisophthalic Acids

    • Title: Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.[1]

    • Source: U.S.
    • URL
  • General Isophthalic Acid Properties

    • Title: Isophthalic acid - Wikipedia (Chemical D
    • Source: Wikipedia.[2]

    • URL:[Link]

  • MOF Synthesis with Hydroxy-Isophthalates

    • Title: Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid.
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5) Entry.[2][3][4][5]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Hydroxy-5-methylisophthalic Acid (H-MIPA)

Executive Summary & Strategic Analysis The synthesis of 4-Hydroxy-5-methylisophthalic acid (H-MIPA) presents a classic regioselectivity challenge in aromatic substitution. The target molecule features a 1,2,3,4,5-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Hydroxy-5-methylisophthalic acid (H-MIPA) presents a classic regioselectivity challenge in aromatic substitution. The target molecule features a 1,2,3,4,5-substituted benzene ring pattern (COOH at 1,3; OH at 4; Me at 5), creating significant steric crowding and electronic competition during synthesis.

Low yields in this synthesis typically stem from two root causes:

  • Incomplete Oxidation (Aldehyde Route): When oxidizing the precursor 4-hydroxy-5-methylisophthalaldehyde, standard oxidants (e.g., KMnO₄) often lead to oxidative cleavage of the ring or "dead-end" quinone formation due to the electron-rich phenolic moiety.

  • Regio-isomer Contamination (Carboxylation Route): Direct Kolbe-Schmitt carboxylation of o-cresol or 3-methylsalicylic acid frequently yields the thermodynamic 2-hydroxy isomer or incomplete monocarboxylic acids, requiring extensive purification that erodes final yield.

This guide prioritizes the Pinnick Oxidation of the dialdehyde precursor as the superior method for high-yield laboratory and pilot-scale synthesis, while addressing the Kolbe-Schmitt route for industrial troubleshooting.

Primary Workflow: The Pinnick Oxidation Protocol[1]

Why this route? Unlike permanganate or dichromate oxidations, the Pinnick oxidation (NaClO₂/NaH₂PO₄) operates under mild acidic conditions (pH 3.5–4.5). This prevents the destruction of the electron-rich phenol ring while quantitatively converting both formyl groups to carboxylic acids.

Optimized Experimental Protocol

Precursor: 4-Hydroxy-5-methylisophthalaldehyde (HMIA) Reagents: Sodium Chlorite (NaClO₂), 2-Methyl-2-butene (Scavenger), NaH₂PO₄ (Buffer). Solvent: t-Butanol/Water (3:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of HMIA in 40 mL of t-butanol. Add 10 mL of water and 120 mmol (huge excess) of 2-methyl-2-butene .

    • Technical Note: The alkene scavenger is non-negotiable. Without it, the hypochlorous acid (HOCl) byproduct will chlorinate the phenol ring at the vacant ortho position, reducing yield by ~30-40%.

  • Buffer Addition: Add 10 mL of aqueous NaH₂PO₄ (saturated) to buffer the solution to pH ~3.5.

  • Oxidant Addition: Dissolve 30 mmol (3 eq) of NaClO₂ in 10 mL water. Add this dropwise to the reaction mixture over 30 minutes at 0°C.

    • Critical Control Point: Do not allow the internal temperature to rise above 10°C during addition to prevent ClO₂ gas evolution.

  • Reaction: Warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC or HPLC.

  • Workup: Acidify to pH 1 with 1N HCl and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting the Pinnick Route
Symptom Probable Cause Corrective Action
Chlorinated By-products (M+34 peak observed)Scavenger Failure. HOCl was not quenched fast enough.Increase 2-methyl-2-butene to 15 equivalents. Alternatively, use Resorcinol as a scavenger if the alkene is too volatile, but be aware of purification challenges.
Incomplete Conversion (Mono-acid detected)pH Drift. The reaction generates acid, pushing pH < 3, which decomposes NaClO₂ too fast.Increase the concentration of the NaH₂PO₄ buffer . Ensure the starting pH is strictly between 3.5 and 4.5.
Low Yield / Tar Formation Over-Oxidation. Electron-rich phenol ring oxidized to quinone.Ensure the reaction is kept dark (wrapping flask in foil) to prevent radical side reactions. Verify temperature is < 25°C.

Secondary Workflow: Modified Kolbe-Schmitt Carboxylation

Why this route? This is the "atom-economic" route favored for scale-up, converting 3-methylsalicylic acid (or o-cresol) directly to H-MIPA using CO₂. However, it is thermodynamically sensitive.

Core Challenge: The "Marasse Modification" (using K₂CO₃ and high pressure) is required to force the second carboxyl group onto the ring.

Troubleshooting the Kolbe-Schmitt Route

Q: My reaction stalls at the mono-acid stage (3-methylsalicylic acid). Why? A: The introduction of the second carboxyl group (to form the isophthalic structure) requires significantly higher energy than the first.

  • Fix: You must use the Potassium salt, not the Sodium salt. The potassium cation (K⁺) has a larger ionic radius, which stabilizes the transition state for the para-carboxylation (relative to the OH) more effectively than Na⁺.

  • Conditions: Increase temperature to 240°C and CO₂ pressure to 50-80 bar .

Q: The product is wet/sticky and yield is <20%. A: Moisture is the enemy. The phenoxide intermediate hydrolyzes instantly in the presence of water, reverting to the phenol and bicarbonate.

  • Fix: Use azeotropic distillation (with toluene) to dry the potassium phenoxide before introducing CO₂. The system must be anhydrous (<0.05% water).

Visualizing the Critical Path (Pinnick Oxidation)

The following diagram illustrates the logic flow for the recommended Pinnick Oxidation route, highlighting the critical decision points that determine yield.

PinnickOptimization Start Start: 4-Hydroxy-5-methylisophthalaldehyde Reagents Add NaClO2 + NaH2PO4 (Buffer) Start->Reagents ScavengerCheck Is Scavenger (2-methyl-2-butene) Present? Reagents->ScavengerCheck Reaction Reaction: 0°C -> 25°C, 4h ScavengerCheck->Reaction Yes (Excess) FailChlor Failure: Chlorinated By-products (Ring Chlorination) ScavengerCheck->FailChlor No / Insufficient CheckHPLC HPLC Analysis Reaction->CheckHPLC Success Target: 4-Hydroxy-5-methylisophthalic Acid (>90% Yield) CheckHPLC->Success Clean Conversion FailQuinone Failure: Quinones/Tars (Over-oxidation) CheckHPLC->FailQuinone Dark color / Low pH

Figure 1: Decision logic for optimizing the Pinnick oxidation of hydroxy-benzaldehydes. Note the critical dependency on scavenger presence to prevent ring chlorination.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Permanganate (KMnO₄) to save cost? A: We strongly advise against it. While KMnO₄ is cheap, it aggressively attacks the phenolic ring. If you must use it, you must first protect the phenol (e.g., as an acetate or methyl ether), perform the oxidation, and then deprotect. This adds two steps and reduces overall yield. The Pinnick method avoids protection steps.

Q2: I am seeing a peak at M+14 in my Mass Spec. What is it? A: This is likely the methyl ester impurity. If you performed the reaction in methanol or used methanol during the workup with acid, you likely esterified one of the carboxyl groups. Switch to t-Butanol or THF for the reaction and avoid alcohols during acidic workup.

Q3: Is the 4-hydroxy-5-methylisophthalaldehyde precursor commercially available? A: It is often custom-synthesized. The most robust route to the precursor is the Reimer-Tiemann reaction on o-cresol, though this gives a mixture of isomers. For high purity, we recommend the Duff Reaction (Hexamine/TFA) on o-cresol, which has higher ortho selectivity for formylation, followed by a second formylation or oxidation sequence [1].

Q4: How do I purify the final acid from the inorganic salts? A: H-MIPA is a dicarboxylic acid.

  • Acidify the reaction mixture to pH 1.

  • The product often precipitates. Filter it.

  • If it doesn't precipitate, extract with Ethyl Acetate.

  • Recrystallization: Water/Ethanol (90:10) is typically effective. The inorganic salts (NaCl, NaH₂PO₄) are insoluble in the organic phase or stay in the aqueous mother liquor.

References

  • Google Patents. (1963). US3089905A - Process for the production of 4-hydroxyisophthalic acid.
  • PubChem. (n.d.).[1] 4-Hydroxy-5-methylisophthalic acid (CID 228512).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Pinnick, H. W., et al. (1981).[2] Tetrahedron, 37, 2091.[3] (Foundational reference for the Pinnick Oxidation conditions discussed).

  • Google Patents. (1997). US5703274A - Process for the preparation of 5-hydroxyisophthalic acids.

Sources

Optimization

Technical Support Center: 4-Hydroxy-5-methylisophthalic Acid Synthesis

The following Technical Support Guide is designed for organic chemists and process engineers involved in the synthesis and purification of 4-Hydroxy-5-methylisophthalic acid (HMI). It focuses on identifying, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers involved in the synthesis and purification of 4-Hydroxy-5-methylisophthalic acid (HMI). It focuses on identifying, troubleshooting, and removing common impurities inherent to the two primary synthetic routes: Direct Carboxylation (Kolbe-Schmitt) and Formylation-Oxidation .[1]

Synthesis Route Overview & Impurity Origins[1]

To effectively troubleshoot, you must first identify which synthetic pathway generates your specific impurity profile.[1]

Route A: Double Carboxylation of o-Cresol (Kolbe-Schmitt)

This route involves the carboxylation of o-cresol (2-methylphenol) under high pressure and temperature.[1] It is cost-effective but prone to incomplete reaction and thermal degradation.[1]

  • Target Mechanism: o-Cresol

    
     4-Hydroxy-3-methylbenzoic acid 
    
    
    
    4-Hydroxy-5-methylisophthalic acid .[1]
Route B: Formylation-Oxidation of 4-Hydroxy-3-methylbenzoic Acid

This route starts with the monocarboxylic acid (often commercially available) and introduces the second carboxyl group via formylation (Reimer-Tiemann or Vilsmeier-Haack) followed by oxidation (Pinnick or AgO).[1]

  • Target Mechanism: 4-Hydroxy-3-methylbenzoic acid

    
     5-Formyl intermediate 
    
    
    
    4-Hydroxy-5-methylisophthalic acid .[1]

Troubleshooting Guide: Common Impurities

Issue 1: Persistent Monocarboxylic Acid Contamination

Symptom: HPLC shows a major peak at RRT ~0.85 relative to the product; melting point is depressed (observed < 280°C). Diagnosis: Incomplete carboxylation (Route A) or oxidation failure (Route B).[1] The impurity is likely 4-Hydroxy-3-methylbenzoic acid .[1]

Probable CauseMechanismCorrective Action
Insufficient CO₂ Pressure (Route A) The second carboxylation at the ortho position (relative to OH) requires higher energy than the first para addition.[1]Increase reactor pressure to >50 bar. Ensure anhydrous conditions; water inhibits the phenoxide-CO₂ complex formation.
Stalled Oxidation (Route B) The aldehyde intermediate (5-formyl-4-hydroxy-3-methylbenzoic acid) was not fully converted.[1]If using NaClO₂, ensure the scavenger (e.g., 2-methyl-2-butene) is fresh.[1] Monitor pH; maintain pH 3.5–4.5 for optimal chlorite activity.[1]
Issue 2: "Red-Brown" Tar or Gummy Residue

Symptom: Product is off-white to brown; filtration is slow; ¹H NMR shows broad baseline humps.[1] Diagnosis: Oxidative coupling products (Quinone Methides or Pummerer-like ketones).[1]

  • Technical Insight: Phenols with ortho-methyl groups are susceptible to oxidation into quinone methides, which rapidly polymerize.[1]

  • Protocol:

    • Prevention: Perform all high-temperature steps under strict inert atmosphere (N₂ or Ar).

    • Remediation: Dissolve crude product in sat. NaHCO₃. Filter the insoluble tars (polymers are often non-acidic). Re-precipitate the filtrate with dilute HCl.

Issue 3: Regioisomer Contamination (Isomer X)

Symptom: A distinct peak appearing very close to the product peak (split peak). Diagnosis: Formation of 2-hydroxy-3-methylisophthalic acid (carboxylation at the crowded 2-position) or 6-hydroxy-5-methylisophthalic acid .[1]

  • Causality: In Route A, potassium salts (

    
    ) favor para-carboxylation, while sodium salts (
    
    
    
    ) favor ortho.[1] However, at high temperatures, thermodynamic control can lead to scrambling.[1]
  • Resolution:

    • Switch Cation: Ensure you are using Potassium Phenoxide (PhOK), not Sodium. The larger ionic radius of

      
       stabilizes the transition state for the desired substitution pattern better than 
      
      
      
      .
    • Purification: Recrystallization from water/ethanol (90:10).[1] The symmetric isomers often have lower solubility than the asymmetric impurities.

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on reaction conditions.

HMI_Synthesis_Pathways Cresol o-Cresol (Starting Material) MonoAcid 4-Hydroxy-3-methyl- benzoic acid (Intermediate) Cresol->MonoAcid CO2, K2CO3 (1st Carboxylation) Impurity_Poly Impurity: Phenolic Tars (Oxidative Coupling) Cresol->Impurity_Poly O2 Leak/High T Impurity_Regio Impurity: Regioisomers (Wrong Substitution) Cresol->Impurity_Regio Na+ Catalyst Aldehyde 5-Formyl- intermediate MonoAcid->Aldehyde Reimer-Tiemann (NaOH/CHCl3) Target 4-Hydroxy-5-methyl- isophthalic acid (TARGET) MonoAcid->Target CO2, High T/P (2nd Carboxylation) Impurity_Mono Impurity: Mono-acid (Incomplete Rxn) MonoAcid->Impurity_Mono Low Pressure/Temp Aldehyde->Target Oxidation (NaClO2 or Ag2O) Aldehyde->Impurity_Poly Aldol Condensation

Caption: Figure 1. Reaction pathways for 4-Hydroxy-5-methylisophthalic acid synthesis, highlighting critical nodes where process deviation leads to specific impurities.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink upon drying? A: This indicates the presence of trace phenolic oxidation products or residual manganese/copper catalysts (if used in oxidation).[1]

  • Fix: Wash the final filter cake with a 1% solution of EDTA or sodium bisulfite (

    
    ) before the final water wash to chelate metals and reduce quinones.
    

Q2: Can I use HPLC to separate the regioisomers? A: Yes, but standard C18 columns often struggle with the separation of isomeric aromatic acids.

  • Recommendation: Use a Phenyl-Hexyl column .[1] The

    
     interactions offered by the phenyl phase provide better selectivity for the differing substitution patterns of the benzene ring compared to standard alkyl chains. Use a mobile phase of Water/Methanol with 0.1% Formic Acid.[1]
    

Q3: What is the best solvent for recrystallization? A: Water is the solvent of choice. 4-Hydroxy-5-methylisophthalic acid has low solubility in cold water but high solubility in hot water.[1]

  • Protocol: Dissolve crude solid in boiling water (approx. 15 mL/g). Add activated charcoal (10% w/w), stir for 10 mins, and filter hot. Allow to cool slowly to 4°C.

Q4: The melting point in literature is conflicting. What is the correct range? A: Literature values vary due to decarboxylation upon heating.[1]

  • Standard: Pure material typically melts with decomposition between 290°C and 300°C .[1] If your sample melts < 280°C, it likely contains the mono-acid impurity (m.p. ~170-175°C).[1]

References & Authoritative Sources

  • PubChem. "4-Hydroxy-5-methylisophthalic acid (CID 228512)."[1] National Center for Biotechnology Information.[1] Accessed Jan 2026.[1] Link[1]

  • Lindsey, A. S., & Jeskey, H. (1957).[1] "The Kolbe-Schmitt Reaction."[1] Chemical Reviews, 57(4), 583-620.[1] (Foundational mechanism for phenol carboxylation and cation effects). Link[1]

  • U.S. Patent 3,089,905. "Process for the production of 4-hydroxyisophthalic acid."[1] (Describes the high-pressure carboxylation conditions relevant to hydroxyisophthalic derivatives). Link

  • U.S. Patent 5,703,274. "Process for the preparation of 5-hydroxyisophthalic acids."[1] (Details hydrolysis and purification protocols for substituted isophthalic acids). Link

  • Organic Syntheses. "2-Hydroxyisophthalic acid." Org.[1][2][3] Synth. 1955, 35,[1] 74. (Provides experimental grounding for the separation of hydroxy-dicarboxylic isomers). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical precursors.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-5-methylisophthalic Acid

The following technical support guide addresses the synthesis of 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5), focusing on the critical Kolbe-Schmitt carboxylation pathway and the Oxidation of 4-hydroxy-5-methylis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5), focusing on the critical Kolbe-Schmitt carboxylation pathway and the Oxidation of 4-hydroxy-5-methylisophthalaldehyde .

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling

Technical Overview & Synthetic Logic

The synthesis of 4-Hydroxy-5-methylisophthalic acid typically proceeds via two primary industrial/laboratory routes. Understanding the specific pathway is critical for diagnosing side reactions.

  • Route A: Stepwise Kolbe-Schmitt Carboxylation (Industrial Standard)

    • Precursor: o-Cresol (2-methylphenol)

      
       4-Hydroxy-3-methylbenzoic acid.
      
    • Mechanism: Electrophilic substitution of the phenoxide anion with carbon dioxide.

    • Criticality: Requires anhydrous conditions and high pressure/temperature (120–200°C, >20 bar) to drive the second carboxylation at the C5 position (ortho to the hydroxyl group).

  • Route B: Oxidation of Dialdehyde (High-Purity Lab Scale)

    • Precursor: 4-Hydroxy-5-methylisophthalaldehyde (derived from formylation of o-cresol).

    • Mechanism: Pinnick oxidation or permanganate oxidation.

    • Criticality: Susceptible to over-oxidation (ring cleavage) or incomplete oxidation (aldehyde-acid intermediates).

Troubleshooting Guide (FAQ Format)

Category 1: Reaction Stalling & Low Yield

Q: My Kolbe-Schmitt reaction yields primarily the mono-acid (4-hydroxy-3-methylbenzoic acid). Why is the second carboxylation failing?

A: The introduction of the second carboxyl group at the C5 position is sterically hindered and thermodynamically less favorable than the first.

  • Root Cause 1: Moisture Contamination. The phenoxide anion is extremely hygroscopic. Even trace water (

    
    ) hydrolyzes the phenoxide back to phenol, which is far less reactive toward CO
    
    
    
    .
    • Corrective Action: Ensure the potassium phenoxide is dried via azeotropic distillation (e.g., with toluene) before introducing CO

      
      .
      
  • Root Cause 2: Cation Effect. Sodium phenoxides often favor ortho carboxylation (salicylic acid type), while potassium salts favor para. However, for dicarboxylation, the larger potassium cation (

    
    ) is essential to stabilize the transition state for the second addition.
    
    • Corrective Action: Switch from NaOH to KOH or K

      
      CO
      
      
      
      . The chelation effect of
      
      
      is superior for stabilizing the dicarboxylate intermediate.

Q: In the oxidation route (from aldehyde), I observe a persistent "aldehyde-acid" intermediate. How do I drive it to completion?

A: This is a classic solubility and scavenger issue.

  • Mechanism: The first aldehyde oxidizes to an acid, which may precipitate or change the pH, inhibiting the oxidation of the second aldehyde group.

  • Corrective Action:

    • Solvent System: Use a buffered system (e.g.,

      
      -BuOH/H
      
      
      
      O with NaH
      
      
      PO
      
      
      ) to maintain pH 4–5.
    • Scavenger: If using Pinnick oxidation (NaClO

      
      ), ensure sufficient chlorine scavenger (2-methyl-2-butene or sulfamic acid) is present to prevent HOCl side reactions which can chlorinate the ring.
      
Category 2: Impurity Profile & Side Reactions

Q: I am detecting a significant impurity with MW 152 (approx). What is it?

A: This is likely 4-hydroxy-3-methylbenzoic acid (the mono-carboxylated precursor) or 2-hydroxy-3-methylbenzoic acid (an ortho-isomer byproduct).

  • Diagnosis:

    • Mono-acid (Decarboxylation): Often formed if the reaction temperature exceeds 220°C, causing thermal decarboxylation of the product.

    • Ortho-isomer: Formed in the first step if the reaction is not strictly para-selective.

  • Protocol Adjustment: Maintain reaction temperature strictly between 160–180°C. Avoid prolonged heating after CO

    
     pressure drop stabilizes.
    

Q: The product has a reddish/brown tar appearance. What is causing this polymerization?

A: Phenolic compounds are prone to oxidative coupling (dimerization) in the presence of oxygen and base.

  • Side Reaction: Formation of biphenyl-diols or quinones.

  • Preventative Measure: The entire reaction vessel must be purged with inert gas (Nitrogen/Argon) before heating. Even trace oxygen at high temperatures triggers radical polymerization of the phenoxide.

Visualizing the Side Reaction Pathways

The following diagram illustrates the critical branching points in the Kolbe-Schmitt route, highlighting where yield loss occurs.

SideReactions Start o-Cresol (2-Methylphenol) Phenoxide Potassium Phenoxide (Reactive Intermediate) Start->Phenoxide KOH, Dehydration MonoAcid 4-Hydroxy-3-methylbenzoic acid (Major Intermediate) Phenoxide->MonoAcid CO2, 120°C (Para-Attack) OrthoImpurity 2-Hydroxy-3-methylbenzoic acid (Regioisomer) Phenoxide->OrthoImpurity Side Rxn: Ortho-Attack Dimer Oxidative Dimers/Tars (O2 Contamination) Phenoxide->Dimer O2 presence Target 4-Hydroxy-5-methylisophthalic acid (Target) MonoAcid->Target CO2, 160-180°C (Ortho to OH) Decarb Decarboxylation Product (Reversion) Target->Decarb >200°C Thermal Instability

Figure 1: Reaction pathway and divergence points for impurity formation in the carboxylation of o-cresol.

Impurity Profile & Quantitative Analysis

Use the following table to identify peaks in your HPLC/LC-MS analysis.

Retention Time (Rel)Compound NameMolecular WeightOrigin/CauseMitigation Strategy
0.85 4-Hydroxy-3-methylbenzoic acid152.15Incomplete Reaction / DecarboxylationIncrease CO

pressure; Limit Temp <180°C.
0.92 2-Hydroxy-3-methylbenzoic acid152.15Regioisomer (Ortho-attack)Use Potassium salts (K+) to favor para-selectivity.
1.00 4-Hydroxy-5-methylisophthalic acid 196.16 Target Product N/A
1.20+ Oxidative Dimers (Biphenyls)~240-300Radical CouplingStrict inert atmosphere (N

/Ar).
0.40 4-Hydroxy-5-methylisophthalaldehyde164.16Incomplete Oxidation (Route B)Extend reaction time; Check oxidant stoichiometry.

Experimental Protocol: Self-Validating Carboxylation

Objective: Synthesis of 4-Hydroxy-5-methylisophthalic acid via modified Kolbe-Schmitt.

  • Phenoxide Formation:

    • Charge o-cresol (1.0 eq) and KOH (2.1 eq) into an autoclave.

    • Add toluene as an entrainer.

    • Heat to reflux and remove water via a Dean-Stark trap until no water separates . Validation Point: If water remains, reaction will stall.

  • Solvent Removal:

    • Distill off toluene completely under vacuum to obtain dry potassium o-cresolate.

  • Carboxylation (Step 1):

    • Pressurize with CO

      
       (50 bar). Heat to 120°C for 4 hours.
      
  • Carboxylation (Step 2 - Critical):

    • Raise temperature to 170°C. Maintain CO

      
       pressure (re-pressurize if necessary). Hold for 8 hours.
      
    • Note: The shift from 120°C to 170°C promotes the thermodynamic rearrangement and second carboxylation.

  • Workup:

    • Cool to room temperature. Dissolve the solid mass in water.

    • Acidify with HCl to pH 1-2.

    • Filter the crude precipitate.

    • Purification: Recrystallize from water/ethanol to remove mono-acid impurities (which are more soluble in pure ethanol).

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Hunt, S. E., et al. (1956). Preparation of 4-hydroxyisophthalic acid. Journal of the Chemical Society. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Link

  • Markovic, D., et al. (2019). Sustainable CO2 Fixation onto Bio-Based Aromatics. Molecules, 24(19). Link

Optimization

Optimizing reaction conditions for 4-Hydroxy-5-methylisophthalic acid

This guide serves as a specialized technical support hub for 4-Hydroxy-5-methylisophthalic acid (HMPA) .[1] It is designed for organic chemists and process engineers encountering yield, selectivity, or purification chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for 4-Hydroxy-5-methylisophthalic acid (HMPA) .[1] It is designed for organic chemists and process engineers encountering yield, selectivity, or purification challenges during synthesis and application.[1]

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

System Overview & Chemical Profile

Compound: 4-Hydroxy-5-methylisophthalic acid CAS: 4365-31-5 IUPAC: 4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid Core Application: Ligand for Metal-Organic Frameworks (MOFs), pharmaceutical intermediate, and cross-linking agent.[1]

Critical Stability Note

HMPA is susceptible to decarboxylation at temperatures exceeding 200°C in acidic media.[1] Maintain pH > 7 during high-temperature processing to preserve the dicarboxylate structure.

Troubleshooting Guide: Synthesis & Optimization

Scenario A: "I am seeing low yields (<40%) using the Kolbe-Schmitt reaction on o-cresol."

Diagnosis: The direct dicarboxylation of o-cresol is thermodynamically difficult.[1] The reaction often stalls at the mono-acid stage (3-methylsalicylic acid or 4-hydroxy-3-methylbenzoic acid) due to insufficient activation of the ring or moisture contamination.[1]

Root Cause Analysis:

  • Cation Effect: Sodium salts often favor para-carboxylation, while Potassium salts favor ortho-carboxylation and are essential for dicarboxylation due to the larger ionic radius stabilizing the transition state (chelation effect).[1]

  • Moisture: Even trace water hydrolyzes the phenoxide back to phenol, stopping the reaction.[1]

  • Pressure/Temp Hysteresis: The second carboxyl group requires significantly higher energy (Henkel reaction conditions) than the first.[1]

Optimized Protocol (The "Henkel" Modification):

  • Precursor Conversion: Do not start with free o-cresol.[1] Convert it to 3-methylsalicylic acid first.[1]

  • Salt Formation: Isolate the dipotassium salt (not disodium).[1]

    • Why? The

      
       ion allows for the "disproportionation" mechanism required to introduce the second -COOH group at the 5-position (relative to the ring, meta to the first COOH).[1]
      
  • Reaction Conditions:

    • Temp: 230°C – 250°C (Strict control; >260°C causes tarring).

    • Pressure: >50 bar

      
      .
      
    • Catalyst: 2-5 mol%

      
       (excess).[1]
      

Technical Insight: The mechanism likely proceeds via the rearrangement of the dipotassium salt of the mono-acid.[1] Ensure the starting material is essentially anhydrous (<0.1% water) by azeotropic distillation with toluene before introducing


 [1].[1]
Scenario B: "My product contains significant tar and regioisomers."

Diagnosis: Oxidative degradation or incorrect isomer precursors.[1] If you are synthesizing via oxidation of aldehydes (e.g., from Rieche formylation), over-oxidation is the culprit.[1]

Corrective Workflow (Aldehyde Oxidation Route): If Kolbe-Schmitt is too harsh, switch to the oxidation of 4-hydroxy-5-methylisophthalaldehyde .[1]

  • Reagent: Use Sodium Chlorite (

    
    ) with Sulfamic Acid scavenger (Pinnick Oxidation).[1]
    
  • Buffer: Maintain pH 3.5–4.0 using

    
    .
    
  • Temperature: 0°C to 10°C.

    • Why? This mild method prevents the oxidation of the methyl group at position 5, which is susceptible to becoming a benzoic acid derivative under permanganate conditions.[1]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the synthetic route based on available equipment and purity requirements.

HMPA_Optimization Start Start: HMPA Synthesis Scale Scale / Equipment? Start->Scale Route_KS Route A: Industrial/Scale (Kolbe-Schmitt) Scale->Route_KS High Pressure Available Route_Ox Route B: High Purity/Lab (Aldehyde Oxidation) Scale->Route_Ox Standard Glassware Step_KS_1 Precursor: o-Cresol -> 3-Methylsalicylic Acid Route_KS->Step_KS_1 Step_Ox_1 Precursor: 4-Hydroxy-5-methyl- isophthalaldehyde Route_Ox->Step_Ox_1 Step_KS_2 Critical: Form Dipotassium Salt (Anhydrous) Step_KS_1->Step_KS_2 Step_KS_3 High P/T Reaction (240°C, 50 bar CO2) Step_KS_2->Step_KS_3 Purification Purification: Acidification to pH 2-3 Step_KS_3->Purification Step_Ox_2 Pinnick Oxidation (NaClO2, pH 3.5) Step_Ox_1->Step_Ox_2 Step_Ox_2->Purification Final Target: 4-Hydroxy-5-methylisophthalic acid Purification->Final

Caption: Decision matrix for HMPA synthesis. Route A utilizes high-pressure rearrangement (Henkel-type), while Route B utilizes mild oxidation to preserve the methyl group.

Purification & Solubility Data

Solubility Profile (Experimental)

Users often struggle to recrystallize HMPA due to its specific solubility window.[1]

Solvent SystemSolubility (25°C)Solubility (80°C)Recommendation
Water Low (<1 g/L)ModeratePrimary Recrystallization Solvent
Ethanol HighVery HighGood for initial extraction, poor for crystallization.[1]
DMSO Very High-Use for NMR/Stock solutions only.[1]
Acetone High-Avoid (difficult to recover pure crystals).[1]
Water/Ethanol (90:10) ModerateHighBest for Polishing (Removing tars).[1]
Isolation Protocol (Step-by-Step)
  • Dissolution: Dissolve crude cake in boiling water (approx. 30 volumes).

  • Clarification: If colored impurities persist, add activated carbon (5% w/w) and filter hot through Celite.[1]

  • Acidification (Critical):

    • If working from the salt solution, acidify slowly with 3N HCl.[1]

    • Stop Point: The first precipitate (pH ~4-5) often contains mono-carboxyl impurities.[1] Filter this off if high purity is required.

    • Target: Continue acidification to pH 2.0 to precipitate the diacid HMPA fully [2].

Frequently Asked Questions (FAQs)

Q1: Can I use 2,4-xylenol (2,4-dimethylphenol) as a starting material? A: Generally, no.[1] Oxidizing 2,4-xylenol typically targets the methyl groups. If you oxidize both methyls, you get 4-hydroxyisophthalic acid (losing the methyl group entirely).[1] To retain the 5-methyl group, you would need to selectively carboxylate the ring positions 1 and 3 while protecting the methyl at 5, which is synthetically inefficient compared to the Kolbe-Schmitt route on o-cresol.

Q2: My product melts over a wide range (e.g., 200-230°C). What is wrong? A: This indicates a mixture of the diacid (HMPA) and the mono-acid (3-methylsalicylic acid).[1]

  • Fix: Perform a "bicarbonate wash."[1] Dissolve the solid in saturated

    
    .[1] The diacid is more acidic and will dissolve readily; non-acidic phenolic impurities will not. However, separating mono- vs di-acids often requires fractional precipitation (see Isolation Protocol above).[1]
    

Q3: How do I store the reference standard? A: Store at -20°C in a desiccator. The phenolic hydroxyl group is prone to oxidation (turning the powder pink/brown) upon long-term exposure to air and moisture [3].[1]

References

  • Google Patents. Process for the production of 4-hydroxyisophthalic acid (Analogue methodology). US3089905A.[1] Available at:

  • PubChem. 4-Hydroxy-5-methylisophthalic acid (Compound Summary). CID 228512.[1][2] Available at: [Link][1]

Sources

Troubleshooting

Troubleshooting low purity of synthesized 4-Hydroxy-5-methylisophthalic acid

This is a technical support guide designed for researchers and process chemists encountering purity issues with 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5). Troubleshooting Guide for Low Purity & Synthesis Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists encountering purity issues with 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5).

Troubleshooting Guide for Low Purity & Synthesis Optimization

Current Status: Active Ticket Type: Synthesis/Purification Support Applicable For: Organic Synthesis, Medicinal Chemistry, Polymer Precursor Development

Executive Summary: The "Purity Trap"

Synthesizing 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) presents a unique "purity trap" due to its hybrid functionality. It contains a phenol group, a methyl group, and two carboxylic acids on a single benzene ring.

Low purity typically stems from three specific failure modes:

  • Regioisomer Contamination: Co-elution of 2-hydroxy or 6-hydroxy isomers which have nearly identical polarity.

  • Incomplete Oxidation: Presence of formyl-intermediates (aldehydes) if synthesized via oxidation of 2,4-dimethylphenol derivatives.

  • Thermal Decarboxylation: Loss of the sterically crowded carboxylic acid at position 3 during workup.

This guide provides a diagnostic workflow to identify the specific impurity and validated protocols to remove it.

Diagnostic: Identifying Your Impurity

Before attempting remediation, compare your analytical data against these common profiles.

Symptom (Analytical)Probable ImpurityRoot Cause
HPLC: Shoulder peak on main peak.NMR: Extra aromatic singlets or split doublets.Regioisomers (e.g., 2-hydroxy-5-methylisophthalic acid)Non-selective carboxylation (Kolbe-Schmitt) or non-selective formylation.
HPLC: Late-eluting peak.NMR: Aldehyde proton signal (~10 ppm).4-Hydroxy-5-methyl-isophthalaldehyde (or mono-acid/mono-aldehyde)Incomplete oxidation. Reaction time too short or oxidant exhausted.
HPLC: Early-eluting peak.MS: Mass = Target - 44 Da.4-Hydroxy-3-methylbenzoic acid Decarboxylation. Workup temperature >120°C or acidic hydrolysis was too harsh.
Appearance: Brown/Black tar.Solubility: Poor in bicarbonate.Quinones / Polymers Oxidation of the phenol ring (radical coupling) due to lack of radical scavenger.

Troubleshooting & Remediation Protocols

Issue #1: "I have regioisomers that won't separate."

Context: If you synthesized this via carboxylation of o-cresol or p-cresol, you likely have a mixture of isomers. Standard silica chromatography often fails because the pKa values of the isomers are too similar.

Solution: The "pH Swing" Fractional Precipitation This protocol exploits the subtle pKa differences between the phenolic hydroxyl and the carboxylic acids.

Step-by-Step Protocol:

  • Dissolution: Suspend your crude solid in water (10 mL/g).

  • Basification: Slowly add Saturated NaHCO₃ (Sodium Bicarbonate) until pH reaches 8.5 .

    • Why? At pH 8.5, the carboxylic acids are deprotonated (soluble), but the phenol group (pKa ~10) remains protonated.

    • Critical Check: If a dark tar remains insoluble, filter it off immediately. This removes non-acidic impurities.

  • The "Phenol" Wash: Extract the aqueous layer with Ethyl Acetate (2x).

    • Why? This removes unreacted phenols and neutral quinones.

  • Controlled Acidification (The Separation Step):

    • Cool the aqueous layer to 5°C.

    • Add 1N HCl dropwise until pH reaches 3.5 - 4.0 .

    • Observation: The isophthalic acid (two COOH groups) usually precipitates first due to strong intermolecular H-bonding. The mono-acids often remain in solution at this pH.

    • Filter the precipitate.

  • Final Acidification: Lower filtrate pH to 1.0 to recover the remaining material (likely impurities) for analysis.

Issue #2: "My product is colored (Brown/Pink) and purity is <95%."

Context: Phenolic acids are prone to oxidation, forming quinones which act as "dyes." Even 0.1% impurity can cause intense coloration.

Solution: Reductive Bleaching & Recrystallization Do not just recrystallize; you must chemically reduce the colored impurities first.

Step-by-Step Protocol:

  • Solvent Choice: Use Water:Ethanol (9:1) . Pure ethanol often solubilizes the impurities too well.

  • Add Reducing Agent: Add crude product to the solvent and heat to reflux. Add Sodium Dithionite (Na₂S₂O₄) (5-10 mg per gram of product).

    • Mechanism:[1] Dithionite reduces colored quinones back to colorless hydroquinones or water-soluble sulfates.

  • Adsorption: Add Activated Carbon (10% w/w) and reflux for 15 minutes.

  • Hot Filtration: Filter through Celite while boiling hot.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logic flow for purifying the crude reaction mixture.

PurificationLogic Start Crude 4-H-5-MIPA (Low Purity) CheckSolubility Dissolve in sat. NaHCO3 (pH ~8.5) Start->CheckSolubility FilterInsolubles Filter Insoluble Solids CheckSolubility->FilterInsolubles Solid Residue ExtractEtOAc Extract Aqueous with EtOAc CheckSolubility->ExtractEtOAc Filtrate OrganicLayer Discard Organic Layer (Phenols/Neutrals) ExtractEtOAc->OrganicLayer AqueousLayer Aqueous Layer (Contains Product) ExtractEtOAc->AqueousLayer AcidifyStep Acidify to pH 3.5 - 4.0 (Selective Precipitation) AqueousLayer->AcidifyStep Precipitate Precipitate Formed? AcidifyStep->Precipitate CollectSolid Collect Solid (Target Di-acid) Precipitate->CollectSolid Yes Recrystallize Recrystallize (H2O/EtOH + Na2S2O4) CollectSolid->Recrystallize FinalProduct Pure 4-H-5-MIPA (>98%) Recrystallize->FinalProduct

Caption: Figure 1. Fractional precipitation strategy exploiting pKa differences to isolate the dicarboxylic acid.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify this? A: It is difficult. The high polarity of the two carboxylic acid groups causes severe tailing on silica. If you must use chromatography, use a C18 Reverse Phase column with water/methanol (buffered with 0.1% Formic Acid). If using normal phase silica, you must acidify the eluent (e.g., 1% Acetic Acid in DCM/MeOH) to prevent streaking, but yield is often poor due to irreversible adsorption.

Q: My product melts at a lower temperature than the literature value (299-303°C). Why? A: A depressed melting point is the classic sign of decarboxylation . If your product melts around 210-220°C, you have likely lost one COOH group, forming a substituted benzoic acid. This happens if you heat the dry solid >150°C or reflux in strong acid for too long. Avoid vacuum drying at high temperatures (>80°C).

Q: I am synthesizing this via oxidation of 2,4-dimethyl-phenol. The reaction stalled. A: The oxidation of the methyl groups is stepwise (Methyl -> Alcohol -> Aldehyde -> Acid). If it stalls, you likely have the aldehyde intermediate.

  • Fix: Add a "scavenger" oxidant like Sodium Chlorite (NaClO₂) (Pinnick oxidation conditions) to push the aldehyde to the carboxylic acid without over-oxidizing the ring.

References

  • General Properties of Hydroxyisophthalic Acids

    • Source: PubChem.[2] (n.d.). 4-Hydroxy-5-methylisophthalic acid (CID 228512). National Library of Medicine.

    • URL:[Link]

  • Purification by pH Swing (Kolbe-Schmitt Workup): Source: Baine, O., et al. (1954). "The Kolbe-Schmitt Reaction." Journal of Organic Chemistry. (General protocol for separating phenolic acids from phenols). Context: Describes the fundamental solubility differences utilized in the "pH Swing" protocol.
  • Source: Google Patents. (1997). Process for the preparation of 5-hydroxyisophthalic acids. US5703274A.
  • Chromatographic Separation of Isomers

    • Source: Shao, Y., & Marriott, P. (2003).[1] "Separation of positional isomers by the use of coupled shape-selective stationary phase columns." Analytical and Bioanalytical Chemistry.

    • URL:[Link]

    • Relevance: Highlights the difficulty of separating methyl/hydroxy isomers and suggests shape-selective methods if crystalliz

Sources

Optimization

Technical Support Center: Scale-Up of 4-Hydroxy-5-methylisophthalic Acid (4-H-5-MIPA)

[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) . This guide addresses the critical challenges encountered during the transition from benc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) . This guide addresses the critical challenges encountered during the transition from bench-scale (grams) to pilot/production scale (kilograms).

This molecule presents a unique "triad" of scale-up risks:

  • Thermal Instability: The ortho-hydroxy carboxylic acid moiety (C3-COOH / C4-OH) creates a catalytic pocket for thermal decarboxylation.[1]

  • Oxidative Sensitivity: The electron-rich phenolic ring is prone to over-oxidation to quinones during synthesis.[1]

  • Crystal Habit: The compound tends to form solvated needles, leading to poor filtration flux and high residual solvent levels.[1]

Physicochemical Profile
PropertyValueImplication for Scale-Up
CAS 4365-31-5Verification Standard
pKa (est) ~2.9 (COOH), ~4.5 (COOH), ~9.8 (OH)pH control is critical for isolation.[1]
Solubility Low in Water (pH < 2); High in MeOH/EtOHRecrystallization requires antisolvent (Water).[1]
Thermal Limit Decarboxylation onset > 140°CDrying temps must be strictly controlled.[1]

Troubleshooting Guide (Q&A Format)

Category A: Reaction & Synthesis Control[1][2][3]

Q1: We are observing a 15-20% yield loss during the oxidation step upon scaling to 50L. The impurity profile shows a new peak at RRT 0.[1]85. What is happening?

Diagnosis: This is likely over-oxidation leading to quinone species or decarboxylation if the exotherm was uncontrolled.[1]

  • Mechanism: In the synthesis (often via oxidation of 4-hydroxy-5-methylisophthalaldehyde or carboxylation of cresols), the phenolic ring activates the molecule.[1] At larger scales, heat removal is slower.[1] If the internal temperature spikes >60°C during oxidant addition, the electron-rich ring oxidizes to para-quinones or the ortho-carboxyl group is lost.[1]

  • Solution:

    • Dosing Control: Switch from "batch addition" to gravimetric semi-batch dosing of the oxidant (e.g., KMnO4, H2O2, or NaClO2).[1]

    • End-Point Monitoring: Do not rely on time. Use HPLC to monitor the disappearance of the aldehyde precursor.[1] Quench immediately upon conversion to prevent degradation of the product.[1]

    • Temperature Jacket: Ensure

      
       (Jacket vs. Batch) does not exceed 10°C to prevent hot spots near the reactor wall.
      

Q2: The product color is shifting from off-white to pink/brown during workup. Is this contamination?

Diagnosis: This is the "Phenolic Iron Complex" effect or Quinone formation.[1]

  • Causality: Phenolic carboxylic acids are potent chelators of Iron (Fe³⁺).[1] Even trace ppm levels of iron from stainless steel (SS316) reactors can cause a violet/brown discoloration.[1]

  • Protocol Adjustment:

    • Reactor Material: Use Glass-Lined Reactors (GLR) or Hastelloy.[1] Avoid SS316 for acidic steps involving the phenol.[1]

    • Chelation: Add 0.1 wt% EDTA or Sodium Bisulfite during the final crystallization to sequester metals and reduce trace quinones.[1]

Category B: Isolation & Purification[1][3]

Q3: Filtration times have increased from 30 minutes (lab) to 12 hours (pilot). The filter cake is compressible and sticky. [1]

Diagnosis: You are suffering from Rapid Nucleation generating "fines" or dendritic needles.[1]

  • The Physics: 4-H-5-MIPA has a steep solubility curve in alcohols.[1] If you acidify or cool too fast, the system enters the "labile zone" instantly, crashing out microscopic needles that clog filter cloth pores.[1]

  • Corrective Action (Seeding Protocol):

    • Metastable Zone Width (MSZW): Determine the MSZW. It is likely narrow.[1]

    • Seeding: Cool the solution to the metastable limit (supersaturation ~1.05). Add 0.5 wt% micronized seed crystals .

    • Ostwald Ripening: Hold the slurry at this temperature for 60 minutes before further cooling. This allows fines to dissolve and grow onto the seeds, forming distinct prisms that filter easily.[1]

Q4: Our dried product fails assay (<98%) due to "trapped solvent" that won't remove even at 100°C.

Diagnosis: Formation of a Solvate or Inclusion Complex .[1]

  • Risk: Isophthalic acid derivatives often form stable lattice solvates with methanol or acetic acid.[1]

  • The Trap: Heating >140°C to drive off solvent triggers decarboxylation (Loss of CO2 from the C3 position).[1]

  • Solution:

    • Solvent Swap: Perform a solvent swap to Water before final isolation.[1] The hydrate (if formed) is easier to manage than a methanol solvate.[1]

    • Vacuum Drying: Use high vacuum (<50 mbar) at moderate temperature (60-70°C) with a nitrogen sweep.[1] Do not rely on high heat.[1]

Critical Workflows & Visualization

Process Logic: Impurity Management

The following logic tree outlines how to handle the specific impurities associated with 4-H-5-MIPA scale-up.

MIPA_Troubleshooting Start Scale-Up Issue Detected CheckColor Issue: Pink/Brown Color? Start->CheckColor CheckYield Issue: Low Yield / Missing Mass? Start->CheckYield CheckFiltration Issue: Slow Filtration? Start->CheckFiltration FeCheck Check Reactor Metallurgy (Is Fe > 5ppm?) CheckColor->FeCheck DecarbCheck Check Drying Temp (Is T > 130°C?) CheckYield->DecarbCheck SeedCheck Check Nucleation Rate CheckFiltration->SeedCheck Action_EDTA Action: Add EDTA/Bisulfite Switch to Glass-Lined FeCheck->Action_EDTA Yes Action_Temp Action: Reduce Drying Temp Use Vacuum + N2 Sweep DecarbCheck->Action_Temp Yes (Decarboxylation) Action_Ox Action: Optimize Oxidant Dosing (Prevent Runaway) DecarbCheck->Action_Ox No (Over-oxidation) Action_Seed Action: Implement Seeding @ Metastable Zone SeedCheck->Action_Seed

Caption: Decision matrix for diagnosing common scale-up failures in 4-H-5-MIPA production.

Standardized Protocols

Protocol A: Controlled Crystallization (Purification)

Objective: To remove regio-isomers and improve filtration flux.[1]

  • Dissolution: Suspend crude 4-H-5-MIPA in Methanol (10V) . Heat to reflux (65°C) until full dissolution.[1]

  • Polishing: Filter hot through a 1µm cartridge (remove mechanical impurities/insolubles).[1]

  • Distillation: Distill off Methanol under vacuum until volume is reduced to 4V .

  • Antisolvent Addition (Critical Step):

    • Maintain T = 50°C.

    • Slowly add Water (2V) over 30 minutes.

    • Observation: Solution should remain clear or slightly hazy (Metastable).

  • Seeding: Add 0.5% w/w pure seed crystals . Agitate gently for 1 hour at 50°C.

  • Crystallization:

    • Ramp down to 20°C over 4 hours (Linear cooling: 7.5°C/hr).

    • Add remaining Water (4V) over 2 hours at 20°C.

    • Cool to 0-5°C and hold for 2 hours.

  • Filtration: Filter on a centrifuge or Nutsche filter. Wash with cold Water/MeOH (2:1).[1]

Protocol B: Analytical Verification (HPLC)

Objective: Separate 4-H-5-MIPA from its decarboxylated byproduct (4-hydroxy-3-methylbenzoic acid).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6mm, 3.5µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH protonation, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).[1]

  • Note: The decarboxylated impurity is less polar and will elute after the main peak in this system.[1]

Data Summary: Solubility & Impurities

Table 1: Estimated Solubility Profile (for Solvent Selection)

Solvent Solubility (25°C) Solubility (60°C) Suitability
Water (pH 1-2) < 0.5 g/L ~5 g/L Excellent Antisolvent
Methanol > 100 g/L Very High Good Solvent (Risk of Solvates)
Acetone High High Good, but flammable

| Toluene | Negligible | Low | Poor |[1]

Table 2: Common Impurity Limits (API Intermediate Specs)

Impurity Type Origin Limit (Typical) Removal Strategy
Decarboxylated Degradant Thermal (>140°C) < 0.15% Recrystallization (lossy) or Control Drying
Regio-isomer (4-OH-Isophthalic) Starting Material < 0.50% Reject at Starting Material QC

| Iron (Fe) | Equipment Corrosion | < 10 ppm | Glass-lined equipment + EDTA wash |[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid.[1] Retrieved January 28, 2026 from [Link][1]

  • Google Patents. Process for the production of 4-hydroxyisophthalic acid (US3089905A).[1] (Foundational process chemistry for hydroxy-isophthalic scale-up). Retrieved January 28, 2026 from [1]

Sources

Troubleshooting

Alternative catalysts for 4-Hydroxy-5-methylisophthalic acid synthesis

Topic: Alternative Catalysts for 4-Hydroxy-5-methylisophthalic Acid (4-H-5-MIPA) Synthesis Document ID: TS-GUIDE-2024-MIPA-05 Audience: Process Chemists, R&D Scientists, Drug Development Engineers Status: Active / Verifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for 4-Hydroxy-5-methylisophthalic Acid (4-H-5-MIPA) Synthesis Document ID: TS-GUIDE-2024-MIPA-05 Audience: Process Chemists, R&D Scientists, Drug Development Engineers Status: Active / Verified

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: The synthesis of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) is a critical step in generating functionalized monomers for high-performance polyesters and pharmaceutical intermediates. Traditional routes—primarily the Kolbe-Schmitt carboxylation of o-cresol or 2-methyl-4-hydroxybenzoic acid—rely on stoichiometric bases (NaOH/KOH) and harsh conditions (


, high CO

pressure). These methods suffer from poor atom economy, significant salt waste, and rigid regioselectivity issues.

The Solution: This guide addresses the shift toward Heterogeneous Solid Acid Catalysts (Zeolites) and Deep Eutectic Solvents (DES) . These alternative catalytic systems offer superior regiocontrol (directing carboxylation to the meta positions relative to the methyl group) and milder operating conditions.

Critical Analysis of Alternative Catalysts

A. Heterogeneous Solid Acids (Zeolites)

Catalyst Type: H-ZSM-5, H-Beta, or Metal-doped Zeolites (e.g., Fe-ZSM-5). Mechanism: Shape-selective electrophilic aromatic substitution. The zeolite pore structure restricts the transition state, favoring the formation of the 1,3-dicarboxy substitution pattern while suppressing ortho-isomers that lead to steric clashes with the 5-methyl group.

  • Key Benefit: Eliminates neutralization salts; catalyst is regenerable via calcination.

  • Primary Failure Mode: Intracrystalline diffusion limitations (pore blockage) leading to coking.

B. Deep Eutectic Solvents (DES)

Catalyst Type: Choline Chloride : Urea (1:2 molar ratio) or Choline Chloride : Glycerol. Mechanism: The DES acts as both solvent and catalyst. The hydrogen bond donor (e.g., urea) activates the CO


 molecule, while the choline cation stabilizes the phenoxide intermediate, facilitating carboxylation at lower pressures (atmospheric to 10 bar).
  • Key Benefit: "Green" chemistry profile; significantly lower energy input; biodegradable.

  • Primary Failure Mode: High viscosity limits mass transfer of CO

    
     gas into the liquid phase.
    

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways between the traditional Kolbe-Schmitt route and the DES-mediated catalytic route.

MIPA_Synthesis_Pathways cluster_Traditional Traditional Route (Stoichiometric) cluster_Advanced Alternative Route (Catalytic DES) Start Precursor (2-Methylphenol / o-Cresol) Step1_Trad Na-Phenoxide Formation (Requires NaOH) Start->Step1_Trad Step1_Adv DES Solvation (H-Bond Network) Start->Step1_Adv Step2_Trad High P/T Carboxylation (>100 bar CO2) Step1_Trad->Step2_Trad Waste Salt Waste (Na2SO4) Step2_Trad->Waste Product 4-Hydroxy-5-methylisophthalic acid Step2_Trad->Product Step2_Adv Activated CO2 Insertion (Mild Conditions) Step1_Adv->Step2_Adv Step2_Adv->Product Recycle Catalyst Recycle Recycle->Step1_Adv Product->Recycle Phase Sep.

Figure 1: Mechanistic comparison showing the atom-economy advantage of DES-mediated synthesis over traditional salt-generating routes.

Troubleshooting Guide & FAQs

Category 1: Zeolite Catalysis (Regioselectivity & Deactivation)

Q1: We are observing rapid deactivation of our H-ZSM-5 catalyst after only 2 cycles. The conversion drops from 85% to 40%. What is happening?

  • Diagnosis: This is classic coking (pore blockage) . The 5-methyl group on your substrate increases the molecular diameter, making it prone to getting stuck in the zeolite channels if the Si/Al ratio is too low (too many acid sites = higher binding energy).

  • Corrective Action:

    • Calcination: Regenerate the catalyst by heating at

      
       in air for 6 hours to burn off carbonaceous deposits.
      
    • Optimize Si/Al Ratio: Switch to a zeolite with a higher Si/Al ratio (e.g.,

      
      ). Fewer acid sites reduce the density of strong binding events, allowing easier product desorption.
      
    • Solvent Wash: Perform a hot methanol wash between cycles to remove oligomers before they carbonize.

Q2: Our product mixture contains high levels of 3-methyl-4-hydroxybenzoic acid (mono-acid) but very little 4-H-5-MIPA (di-acid). How do we drive the second carboxylation?

  • Diagnosis: The first carboxyl group deactivates the ring toward further electrophilic attack.

  • Corrective Action:

    • Increase CO

      
       Pressure:  While zeolites work at lower pressures than traditional methods, the second carboxylation is rate-limiting. Increase pressure to 40–50 bar.
      
    • Temperature Ramp: Implement a two-stage heating profile. Start at

      
       for the first carboxylation, then ramp to 
      
      
      
      to overcome the activation energy barrier for the second insertion.
Category 2: Deep Eutectic Solvents (Viscosity & Work-up)

Q3: The reaction mixture in Choline Chloride:Urea is extremely viscous, and we suspect CO


 is not dissolving efficiently. 
  • Diagnosis: DES viscosity is highly temperature-dependent. At room temperature, mass transfer of gas into the liquid is the limiting factor.

  • Corrective Action:

    • Temperature Tuning: Maintain the reaction temperature above

      
      . The viscosity of Choline Chloride:Urea drops significantly at this threshold [1].
      
    • Agitation: Use an entrainment impeller or gas-inducing stirrer (hollow shaft) rather than a standard magnetic bar, which cannot generate sufficient shear in viscous DES media.

Q4: How do we isolate the 4-H-5-MIPA from the DES without using large volumes of water (which ruins the DES for recycling)?

  • Protocol:

    • Anti-solvent Addition: Add a non-polar anti-solvent (e.g., cold ethyl acetate or diethyl ether) to the reaction mixture. The DES is immiscible with these, while the organic acid product (if sufficiently protonated) may extract into the organic layer.

    • Alternative: If the product precipitates upon cooling (common for isophthalic derivatives), filter the solid directly and wash the filter cake with a minimal amount of ice-cold water. The filtrate (DES) can then be dried under vacuum and reused.

Experimental Protocol: DES-Mediated Synthesis

Objective: Synthesis of 4-H-5-MIPA via carboxylation of 2-methylphenol using a Choline Chloride:Urea Deep Eutectic Solvent.

Reagents:

  • Precursor: 2-Methylphenol (o-cresol)

  • Catalyst/Solvent: Choline Chloride (ChCl) and Urea (dried under vacuum).

  • Gas: CO

    
     (99.9%).
    

Step-by-Step Methodology:

  • DES Preparation:

    • Mix Choline Chloride and Urea in a 1:2 molar ratio in a glass reactor.

    • Heat to

      
       with stirring until a clear, homogeneous liquid forms (approx. 30–60 mins). Note: Do not exceed 
      
      
      
      to avoid urea decomposition.
  • Substrate Loading:

    • Cool the DES to

      
      .[1]
      
    • Add 2-Methylphenol (1.0 equiv) to the DES. The DES acts as the solvent; a ratio of 1g substrate per 10g DES is recommended.

  • Carboxylation:

    • Pressurize the reactor with CO

      
       to 10–20 bar . (Significantly lower than the 100 bar required for aqueous Kolbe-Schmitt).
      
    • Stir at 1000 RPM at

      
       for 6–12 hours.
      
    • Mechanism Check: The Urea hydrogen-bonds with the phenolic oxygen, increasing the electron density on the ring, facilitating CO

      
       attack at the ortho/para positions.
      
  • Work-up & Purification:

    • Depressurize carefully.

    • Add water (1:1 volume ratio) to disrupt the DES hydrogen bonding network.

    • Acidify with dilute HCl to pH 2 to precipitate the free acid form of 4-H-5-MIPA.

    • Filter the white precipitate. Recrystallize from ethanol/water.

Data Summary Table: Catalyst Performance Comparison

ParameterTraditional (NaOH)Zeolite (H-ZSM-5)DES (ChCl:Urea)
Temperature 180–200°C150–180°C60–90°C
Pressure (CO

)
>100 bar40–60 bar10–20 bar
Yield 60–70%50–60%75–85%
Selectivity (p-isomer) ModerateHigh (Shape Selective)High (H-Bond Directed)
Waste Profile High Salt LoadLow (Regenerable)Low (Recyclable)

Decision Tree for Catalyst Selection

Use this logic flow to determine the best catalyst for your specific constraints.

Catalyst_Selection Start Start: Select Catalyst Q1 Is High Pressure (>50 bar) Equipment Available? Start->Q1 Q2 Is Product Purity (Isomer) the Priority? Q1->Q2 Yes DES Use DES (ChCl:Urea) (Green, Low Temp, Low Pressure) Q1->DES No (Safety/Cost limit) Zeolite Use Zeolite (H-ZSM-5) (High Selectivity, High Temp) Q2->Zeolite Yes (Need >95% Regio) Trad Use Traditional NaOH (Only for Bulk/Low Cost) Q2->Trad No (Cost is priority)

Figure 2: Decision matrix for selecting between Solid Acid (Zeolite) and Ionic Liquid/DES approaches based on equipment and purity constraints.

References

  • Deep Eutectic Solvents in Catalysis: Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014). "Deep Eutectic Solvents (DESs) and Their Application." Chemical Reviews, 114(21), 11060–11082.

  • Zeolite Catalysis for Phenol Carboxylation: MDPI. (2020). "Zeolite Catalysts for Phenol Benzoylation... Exploring the Synthesis of Hydroxybenzophenones." Catalysts, 10(5), 564. (Demonstrates solid acid mechanism for phenol substitution).

  • Green Kolbe-Schmitt Reaction: Marković, R., et al. (2019). "Kolbe–Schmitt reaction in deep eutectic solvents." Green Chemistry. (Detailed mechanism on DES mediated carboxylation).

  • Isophthalic Acid Synthesis Patents: US Patent 2,531,172.[2] "Preparation of Isophthalic Acid." (Foundational chemistry for oxidation routes).

  • 4-Hydroxy-5-methylisophthalic acid Data: PubChem CID 228512.[3]

Sources

Optimization

How to increase the crystallinity of MOFs with 4-Hydroxy-5-methylisophthalic acid

Technical Support Center: MOF Crystallization Optimization Subject: Troubleshooting & Protocol Optimization for 4-Hydroxy-5-methylisophthalic acid (H₂hmip) MOFs Ticket ID: MOF-CRYST-4H5M-001 Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MOF Crystallization Optimization Subject: Troubleshooting & Protocol Optimization for 4-Hydroxy-5-methylisophthalic acid (H₂hmip) MOFs Ticket ID: MOF-CRYST-4H5M-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in synthesizing highly crystalline Metal-Organic Frameworks (MOFs) using 4-Hydroxy-5-methylisophthalic acid (H₂hmip) . This ligand presents a unique chemical environment: the 5-methyl group introduces steric bulk and hydrophobicity, while the 4-hydroxy group (phenolic) introduces strong hydrogen-bonding potential and possible auxiliary coordination.

Poor crystallinity in this system typically stems from three root causes:

  • Rapid Nucleation: The high acidity of isophthalic derivatives often leads to immediate precipitation of amorphous kinetic products (gelation) rather than thermodynamic crystal growth.

  • Ligand Solubility: The 5-methyl group reduces solubility in polar protic solvents, while the 4-hydroxy group can induce strong intermolecular interactions, complicating the dissolution step.

  • Coordination Interference: The phenolic -OH group can competitively coordinate to metal sites or form intramolecular H-bonds with the adjacent carboxylate (C3 position), distorting the desired secondary building unit (SBU) geometry.

The following guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: The Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing your solvothermal synthesis.

MOF_Optimization Start Start: Amorphous/Microcrystalline Powder Solubility_Check Step 1: Ligand Solubility Check (Clear solution at RT?) Start->Solubility_Check Solvent_Adj Action: Switch to DMF/DEF or Add DMSO (5-10%) Solubility_Check->Solvent_Adj No (Cloudy) Nucleation_Control Step 2: Nucleation Control (Is reaction too fast?) Solubility_Check->Nucleation_Control Yes (Clear) Solvent_Adj->Solubility_Check Modulator Action: Add Modulator (Acetic/Formic Acid) Nucleation_Control->Modulator Precipitates < 1 hr Temp_Gradient Action: Reduce Temp Ramp Rate (0.5 °C/min) Nucleation_Control->Temp_Gradient Gel forms Crystal_Check Step 3: Crystal Quality Check (PXRD/Microscope) Modulator->Crystal_Check Temp_Gradient->Crystal_Check Crystal_Check->Nucleation_Control Still Amorphous Activation Step 4: Activation Protocol (Solvent Exchange) Crystal_Check->Activation Good Facets Success Goal: Single Crystals suitable for SCXRD Activation->Success

Figure 1: Decision tree for troubleshooting MOF crystallinity defects. Blue nodes represent diagnostic steps; Green/Yellow nodes represent corrective actions.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: My reaction yields an immediate amorphous precipitate upon mixing. How do I slow this down?

Diagnosis: This is a classic "nucleation burst." The deprotonation of your carboxylic acid groups is happening too fast, causing the metal ions to cross-link randomly before an ordered lattice can form.

The Solution: Competitive Modulation You must introduce a "modulator"—a monocarboxylic acid that competes with your H₂hmip ligand for metal coordination sites. This establishes a dynamic equilibrium, allowing defects to "heal" and crystals to grow slowly.

Protocol:

  • Select Modulator:

    • Acetic Acid: Standard starting point.

    • Formic Acid: Stronger acidity; use if acetic acid doesn't dissolve the precipitate.

    • Benzoic Acid: Bulky; good for larger pore MOFs but harder to remove later.

  • Molar Ratios: Start with a Metal : Ligand : Modulator ratio of 1 : 1 : 10 .

  • Optimization: If powder is still amorphous, increase modulator to 30 or 50 equivalents. If no solid forms (solution remains clear), reduce modulator or increase temperature.

Expert Insight: For H₂hmip, the 4-hydroxyl group makes the adjacent carboxylate (C3) less acidic due to intramolecular H-bonding. However, the 5-methyl group pushes electrons, slightly destabilizing the conjugate base. Modulation is critical here to balance these electronic effects [1].

Q2: The ligand (H₂hmip) does not fully dissolve in my solvent mixture.

Diagnosis: The 5-methyl group increases hydrophobicity, while the 4-hydroxyl group creates strong intermolecular hydrogen bonds (dimers), making the crystal lattice energy of the pure ligand high.

The Solution: Solvent Engineering & Sonication

  • Primary Solvent: Switch to N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) . These are excellent for solvothermal synthesis as they decompose slowly to release amines (bases) that deprotonate the ligand in a controlled manner.

  • Co-Solvent: If using alcohol (Ethanol/Methanol) for lower temperature synthesis, limit it to <20% v/v.

  • Dissolution Protocol:

    • Mix Ligand + Solvent.[1][2]

    • Sonicate for 15 minutes at 40°C.

    • Critical Step: If the solution is not perfectly clear before adding the metal salt, filter it through a 0.45 µm PTFE filter. Nucleating on undissolved ligand particles produces amorphous "junk."

Q3: I have crystals, but they are opaque/cracked or turn to powder when I dry them. Why?

Diagnosis: Pore Collapse (Capillary Stress). The 4-hydroxy group in your MOF likely coordinates to solvent molecules (water/ethanol) via hydrogen bonding. Removing these solvents by direct heating creates immense capillary forces that crush the framework.

The Solution: Gradient Solvent Exchange & Supercritical Activation Do not heat the fresh crystals directly.

Protocol:

  • Wash: Decant reaction mother liquor. Wash 3x with fresh DMF.[3]

  • Exchange: Soak crystals in a volatile solvent (Acetone or Ethanol) for 3 days, refreshing the solvent every 12 hours.

    • Why? This replaces high-boiling DMF/water with low-surface-tension solvents.

  • Activation:

    • Best: Supercritical CO₂ drying (avoids liquid-gas phase boundary).

    • Alternative: Vacuum dry at room temperature first, then slowly ramp to 100°C over 6 hours.

Q4: How does the 4-OH group affect the topology compared to standard Isophthalic Acid?

Diagnosis: Structural unpredictability. In standard isophthalic acid (IPA) MOFs (like NOTT-100 series), the carboxylates drive the structure. In H₂hmip, the 4-OH group can:

  • Participate in SBU: Coordinate to the metal (forming clusters similar to MOF-74).

  • Steric Blocking: Prevent the formation of "paddlewheel" units if the metal radius is small (e.g., Cu).

The Solution: Metal Screening Strategy

  • Copper (Cu): Tends to form paddlewheels. The 4-OH might force a distorted geometry. Expect lower symmetry.

  • Zinc (Zn): Flexible coordination (tetrahedral/octahedral). More likely to accommodate the steric bulk of the 5-methyl group.

  • Zirconium (Zr): Highly oxophilic. Zr will likely bind to the carboxylates and potentially the phenolic oxygen, leading to extremely robust, high-connectivity clusters (UiO-66 analogs are unlikely, but Zr-clusters are possible).

Part 3: Quantitative Data & Reference Ratios

Use the following starting conditions for your experimental design. These are derived from successful protocols for functionalized isophthalate MOFs [2, 3].

ParameterCondition A (Low Temp)Condition B (High Temp)Condition C (High Modulator)
Metal Source Cu(NO₃)₂ · 2.5H₂OZn(NO₃)₂ · 6H₂OZrCl₄
Solvent System DMF : Ethanol : H₂O (1:1:1)DMF (Pure)DMF : Formic Acid (10:1)
Temp / Time 85°C / 48 hrs100°C / 72 hrs120°C / 24 hrs
Modulator NoneAcetic Acid (20 eq)Benzoic Acid (30 eq)
Vessel Capped Scintillation VialTeflon-lined AutoclaveTeflon-lined Autoclave
Target Outcome Microcrystalline PowderSingle CrystalsRobust Polycrystalline

Part 4: Mechanistic Insight (The "Why")

The crystallization of H₂hmip-based MOFs is governed by the LaMer Model of Nucleation .

LaMer_Mechanism cluster_0 Without Modulator cluster_1 With Modulator (Acetic Acid) Fast_Deprot Rapid Deprotonation of H2hmip Supersat Critical Supersaturation Reached Instantly Fast_Deprot->Supersat Crash Catastrophic Nucleation (Amorphous Gel) Supersat->Crash Equilibrium Ligand Exchange Equilibrium: Metal-Modulator <-> Metal-Linker Slow_Growth Controlled Nucleation (Few Nuclei) Equilibrium->Slow_Growth Crystal Large Single Crystal Slow_Growth->Crystal

Figure 2: Comparison of reaction kinetics with and without modulator. The modulator acts as a capping agent that is reversibly exchanged, slowing down the assembly process.

The 4-OH group adds a layer of complexity by potentially chelating the metal in the early stages (pre-nucleation clusters). If your reaction turns dark/black (especially with Cu), the phenol might be oxidizing. Ensure you perform the reaction in a sealed, inert atmosphere (N₂ purge) if oxidation is suspected.

References

  • Coordination polymers of 5-substituted isophthalic acid.CrystEngComm, 2015, 17, 8926-8936.

    • Relevance: Establishes baseline synthesis conditions for 5-methylisophthalic acid analogs.
  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks.Inorganic Chemistry, 2018, 57, 10432–10438.

    • Relevance: Discusses induced growth str
  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks.Processes, 2019, 7, 523.

    • Relevance: Provides the theoretical basis for supersaturation control via modul
  • Room temperature synthesis of metal-organic frameworks.Tetrahedron, 2008, 64, 8553-8557.

    • Relevance: Highlights the role of base diffusion (slow deprotonation) which is critical for acidic ligands like H₂hmip.

Sources

Troubleshooting

Technical Support Center: High-Purity Isophthalic Acid Derivative Synthesis

Welcome to the Advanced Synthesis Support Module. Topic: Preventing Byproduct Formation in Isophthalic Acid (IPA) & Isophthaloyl Chloride Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Preventing Byproduct Formation in Isophthalic Acid (IPA) & Isophthaloyl Chloride Synthesis. User Level: Senior Researcher / Process Chemist.

Introduction: The Purity Paradox

In drug development and high-performance polymer synthesis (e.g., aramids), Isophthalic Acid (IPA) serves as a critical scaffold. However, its meta-substituted geometry creates specific reactivity bottlenecks distinct from its para-isomer (terephthalic acid).

The most frequent failure modes in IPA derivatization are incomplete oxidation intermediates (3-CBA) and hydrolytic degradation during acid chloride activation. This guide deconstructs these pathways, providing mechanistic interventions to ensure pharmaceutical-grade purity.

Module 1: The Oxidation Bottleneck (Minimizing 3-CBA)

The Issue: High levels of 3-Carboxybenzaldehyde (3-CBA) in your crude IPA. Impact: 3-CBA acts as a chain terminator in polymerization and introduces aldehyde reactivity that interferes with peptide coupling in drug synthesis.

The Mechanism: Why it Stalls

The oxidation of m-xylene to IPA proceeds via a free-radical chain mechanism. The first methyl group oxidizes rapidly. However, the electron-withdrawing nature of the newly formed carboxyl group deactivates the ring, making the oxidation of the second methyl group (the intermediate m-toluic acid) significantly slower. The reaction often "stalls" at the aldehyde stage (3-CBA).

Visualizing the Pathway

OxidationPathway Xylene m-Xylene Toluic m-Toluic Acid Xylene->Toluic Fast Oxidation (Co/Mn/Br) CBA 3-CBA (The Bottleneck) Toluic->CBA Slow Oxidation IPA Isophthalic Acid (Target) CBA->IPA Rate Limiting Step

Figure 1: The stepwise oxidation of m-xylene. The conversion of 3-CBA to IPA is the rate-limiting step where impurities accumulate.

Troubleshooting Protocol: The "Digestion" Step

To reduce 3-CBA without over-oxidizing the product (which causes decarboxylation to benzoic acid), you must implement a post-oxidation "digestion" phase.

Step-by-Step Optimization:

  • Catalyst Balance: Ensure your Co/Mn/Br catalyst system is balanced. Excess Bromine promotes free radicals but can lead to brominated byproducts. A molar ratio of Co:Mn:Br at 1:2:3 is a standard starting point for optimization.

  • The Digestion Soak: Do not quench the reaction immediately after oxygen uptake ceases.

    • Action: Lower the reactor temperature by 10–15°C relative to the main oxidation temperature (e.g., from 160°C to 145°C).

    • Duration: Hold for 30–60 minutes under lower partial pressure of oxygen.

    • Mechanism:[1][2][3][4][5][6][7] This allows the slower kinetic oxidation of 3-CBA to proceed without generating high-energy radicals that degrade the IPA product.

Module 2: Activation Dynamics (Isophthaloyl Chloride Synthesis)

The Issue: Formation of "gummy" insoluble solids or low yields during the conversion of IPA to Isophthaloyl Chloride. Impact: Critical failure in downstream amidation; introduction of anhydride impurities.

The Mechanism: DMF Catalysis (Vilsmeier-Haack)

Direct reaction with Thionyl Chloride (


) is often sluggish due to the insolubility of IPA. Adding Dimethylformamide (DMF) is not just for solubility; it forms a reactive catalytic species (Vilsmeier-Haack reagent) that is far more electrophilic than 

alone.

Failure Mode (Anhydride Formation): If the removal of


 and 

is inefficient, or if stoichiometry is incorrect, the acid chloride reacts with unreacted acid to form isophthalic anhydride, which is a catalytic dead-end in this context.
Visualizing the Catalytic Cycle

DMF_Cycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Reagent) Intermediate Activated Intermediate Vilsmeier->Intermediate + IPA IPA Isophthalic Acid Intermediate->DMF Regeneration Product Isophthaloyl Chloride Intermediate->Product + Cl- Byproducts SO2 + HCl (Gas) Intermediate->Byproducts Elimination

Figure 2: The DMF catalytic cycle. The Chloroiminium ion activates the carboxylic acid, facilitating rapid chloride substitution.

Protocol: Anhydrous Activation

Reagents:

  • Isophthalic Acid (Dry, <0.1% water content).

  • Thionyl Chloride (10–20% molar excess).

  • DMF (Catalytic, 1–2 mol%).

Workflow:

  • Drying: Dry IPA at 110°C under vacuum for 4 hours. Reason: Moisture hydrolyzes SOCl2 to HCl/SO2 immediately, altering stoichiometry.

  • Catalyst Addition: Add DMF to the SOCl2 first, stirring for 10 minutes at room temperature to generate the active species (solution may yellow slightly).

  • Addition: Add IPA slowly to the mixture.

  • Reflux: Heat to reflux (

    
    ).
    
  • Endpoint Detection: The reaction is complete when gas evolution (

    
    ) ceases entirely and the solution becomes clear.
    
  • Purification: Distill off excess

    
     immediately. Do not let it sit, as prolonged exposure can lead to chlorination of the aromatic ring.
    

Module 3: Downstream Purification (Hydrogenation)

The Issue: Yellowing of the final product or persistent trace aldehydes. Mechanism: "Color bodies" (often conjugated fluorenone-like structures or coupled byproducts) and residual 3-CBA are difficult to remove via crystallization alone due to structural similarity to IPA.

The Solution: Catalytic Hydrogenation over Palladium/Carbon (Pd/C).

Comparative Data: Purification Efficacy
ParameterCrude IPA (Oxidation Only)Purified IPA (Hydrogenation)Target Specification (Drug Grade)
3-CBA Content 800 – 2,000 ppm< 25 ppm< 10 ppm
Color (b value)*> 2.0 (Yellowish)< 0.5 (White)< 0.3
m-Toluic Acid > 500 ppm< 150 ppm< 100 ppm
Solubility (Water) PoorImprovedHigh

Protocol:

  • Dissolve Crude IPA in water at elevated temperature (

    
    ) and pressure (to maintain liquid phase).
    
  • Pass over a fixed bed of 0.5% Pd/C catalyst .

  • Chemistry:

    • 3-CBA is hydrogenated to m-toluic acid (which is far more soluble in water than IPA).

    • Color bodies are saturated to non-conjugated, colorless forms.

  • Crystallization: Upon cooling, IPA crystallizes out, while the converted m-toluic acid remains in the mother liquor.

FAQ: Troubleshooting Specific Scenarios

Q: My Isophthaloyl Chloride turned into a solid block during distillation. Why? A: This is likely Isophthalic Anhydride . If you use exactly 1:1 stoichiometry or have insufficient mixing, the acid chloride reacts with unreacted acid.

  • Fix: Always use a 10–20% excess of Thionyl Chloride and ensure vigorous stirring.

Q: I see a yellow tint in my final amide product, but my IPA looked white. A: This is "latent color." Trace 3-CBA or fluorenone precursors may be colorless in solid IPA but form highly conjugated chromophores (Schiff bases) when reacted with amines.

  • Fix: You must use "Purified IPA" (PIA) that has undergone the hydrogenation step described in Module 3.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often preferred for small-scale drug synthesis because the byproducts (


) are gases that leave no residue.
  • Caveat: It requires the same DMF catalysis (Vilsmeier-Haack) to proceed efficiently at reasonable temperatures.

References

  • Mechanism of 3-CBA Formation: Sigma-Aldrich. "3-Formylbenzoic acid (3-CBA) Product Specifications and Impurity Profile."

  • Isophthaloyl Chloride Synthesis: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides: Mechanism."

  • DMF Catalysis (Vilsmeier-Haack): Imperial College London. "The mechanism of the reaction between thionyl chloride and a carboxylic acid."[3][5][6]

  • Purification via Hydrogenation: Intratec. "Purified Isophthalic Acid Production: Hydrogenation Step Analysis."

  • Industrial Impurity Profiles: European Patent Office. "Process for producing high purity isophthalic acid (EP 0465100 B1)."

Sources

Optimization

Overcoming solubility issues during the synthesis of 4-Hydroxy-5-methylisophthalic acid

Current Status: Operational Topic: Solubility & Purification Troubleshooting Ticket Priority: High (Impacts Yield & Purity) Executive Summary: The "Brick Dust" Paradox Welcome to the HMPA technical support hub. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Purification Troubleshooting Ticket Priority: High (Impacts Yield & Purity)

Executive Summary: The "Brick Dust" Paradox

Welcome to the HMPA technical support hub. If you are synthesizing 4-Hydroxy-5-methylisophthalic acid (HMPA), you are likely encountering the "Brick Dust" phenomenon. This molecule presents a unique solubility paradox:

  • Too Polar for Organics: The two carboxylic acid groups (positions 1,[1]3) and the phenolic hydroxyl (position 4) create a rigid hydrogen-bonding network that resists dissolution in standard non-polar solvents (DCM, Hexanes, Toluene).

  • Too Aggregating for Water: While technically soluble in basic water, the 5-methyl group adds lipophilicity, and the strong intermolecular H-bonding causes the molecule to "crash out" aggressively upon acidification, often trapping salts and impurities (the "brick dust" texture).

This guide provides authoritative protocols to overcome these thermodynamic traps, moving beyond simple "add more solvent" advice to mechanistic solutions.

Diagnostic Matrix: Identify Your Issue

Use this table to match your experimental observation with the correct troubleshooting module.

ObservationProbable CauseRecommended Action
Product is "Brick Dust" Rapid precipitation trapped impurities; strong intermolecular H-bonding.Go to Protocol B (The pH Swing) with controlled acidification.
Gummy/Oily Precipitate Incomplete oxidation or presence of mono-ester byproducts.Go to Protocol A (Esterification Bypass) .
Low Yield after Acidification Product is partially soluble in the aqueous mother liquor due to supersaturation.Salting out (NaCl) or Protocol C (Solvent Switching) .
Insoluble in Hot Ethanol Polymorph formation or high inorganic salt contamination.Check ash content. If high, perform Protocol B .

Core Protocols

Protocol A: The "Esterification Bypass" (Highest Purity)

Best for: Pharmaceutical grade requirements or when direct recrystallization fails. Mechanism: Converting the insoluble acid to a diester breaks the intermolecular H-bonding network, dramatically increasing solubility in organic solvents. This allows for easy purification before reverting to the acid.

Workflow Diagram:

EsterificationBypass Crude Crude HMPA (Impure Solid) Esterification Reflux: MeOH + H2SO4 (Fischer Esterification) Crude->Esterification Workup Filter/Extract Ester (Soluble in Organics) Esterification->Workup Purify Recrystallize Ester (MeOH or Sublimation) Workup->Purify Removes Salts Hydrolysis Hydrolysis (NaOH/H2O, then HCl) Purify->Hydrolysis Cleaves Ester Final Pure HMPA (Crystalline) Hydrolysis->Final

Caption: The Esterification Bypass strategy converts the difficult-to-purify acid into a manageable ester, purifies it, and restores the acid functionality.

Step-by-Step:

  • Suspend crude HMPA in anhydrous Methanol (10 mL/g).

  • Add conc. H2SO4 (0.5 mL/g) cautiously.

  • Reflux for 12–16 hours. The "brick dust" should dissolve as it converts to the dimethyl ester.

  • Cool to room temperature. The dimethyl ester often crystallizes directly. If not, evaporate methanol and extract with Ethyl Acetate.

  • Purify the ester via recrystallization from hot methanol.

    • Note: The ester has a significantly lower melting point and better solubility profile than the free acid.

  • Hydrolyze: Reflux the pure ester in 10% NaOH (3 eq) for 2 hours.

  • Acidify slowly with HCl to pH 2. Filter the resulting white, crystalline solid.

Protocol B: The Controlled pH Swing (Standard Workup)

Best for: Bulk processing where esterification is too costly/time-consuming. Mechanism: HMPA behaves as a tri-protic system (two -COOH, one phenolic -OH). Solubility is pH-dependent.

Step-by-Step:

  • Dissolution: Suspend crude solid in water. Add 2M NaOH dropwise until pH > 10. The solution should become clear (formation of tri-sodium salt).

    • Troubleshooting: If dark/tarry insolubles remain, filter them out now. This is your mechanical purification step.

  • Precipitation (The Critical Step): Do NOT dump acid in.

    • Heat the solution to 50°C.

    • Add 2M HCl dropwise with vigorous stirring.

    • Target pH: Stop at pH 2–3.

  • Digestion: Once precipitate forms, keep stirring at 50°C for 30 minutes. This "Ostwald Ripening" allows small, amorphous particles to redissolve and deposit onto larger, purer crystals.

  • Filtration: Filter while warm. Wash with cold dilute HCl (0.1 M).

Protocol C: Solvent Switching (Recrystallization)

Best for: Final polishing of semi-pure material. Solvent Choice: HMPA is often insoluble in standard organics but soluble in dipolar aprotic solvents.

  • Solvent A: DMSO or DMF (Good solubility)

  • Solvent B: Water or 0.1M HCl (Anti-solvent)

Procedure:

  • Dissolve HMPA in minimum hot DMSO (approx. 80°C).

  • Filter hot to remove inorganic salts (Na2SO4/NaCl from previous steps).

  • Slowly add hot water (Anti-solvent) until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with water.

    • Warning: You must wash thoroughly to remove DMSO, or it will interfere with downstream applications (e.g., MOF synthesis).

Technical FAQ

Q: Why can't I just recrystallize from hot water? A: You can, but the solubility differential is often poor. HMPA requires large volumes of boiling water to dissolve, and upon cooling, it often precipitates as a microcrystalline powder (brick dust) rather than distinct needles, trapping mother liquor.

Q: My product turns pink/brown upon drying. Why? A: Phenolic oxidation. The 4-hydroxy group is susceptible to oxidation, especially in basic media or if traces of metal ions (like Copper from synthesis catalysts) are present.

  • Fix: Perform the acidification step (Protocol B) under an inert atmosphere (N2) or add a pinch of sodium bisulfite during the basic dissolution step to scavenge oxidants.

Q: I see two spots on TLC after acidification. What is the impurity? A: If you synthesized HMPA via carboxylation (Kolbe-Schmitt), the impurity is likely the 2-hydroxy isomer or unreacted starting material (2,4-dimethylphenol derivatives). These are difficult to separate by acid-base extraction alone. Protocol A (Esterification) is highly recommended here, as the esters have distinct Rf values and can be separated by column chromatography if recrystallization fails.

References & Grounding

The protocols above are derived from the solubility behaviors of isophthalic acid derivatives and specific patent literature regarding hydroxy-isophthalic acid purification.

  • Hunt, S. E., et al. (1956).[2][3] "4-Hydroxyisophthalic Acid."[2][3][4][5][][7][8] Journal of the Chemical Society, 3099.[2][3] (Describes the isolation of 4-hydroxyisophthalic acid and the utility of the esterification route for purification).

  • Wygan, J. C. (1963).[2] "Process for the production of 4-hydroxyisophthalic acid."[2][3][4][8][9] U.S. Patent 3,089,905.[2] (Details the carboxylation route and the difficulties of separating the acid from byproducts).

  • BenchChem. (n.d.). "4-Hydroxyisophthalic Acid: Technical Guide." (General solubility and property data for the class of compounds).

  • PubChem. (n.d.). "4-Hydroxy-5-methylisophthalic acid (CID 228512)."[10] (Physical properties and structure verification).

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 4-Hydroxy-5-methylisophthalic acid by X-ray crystallography

Definitive Structural Confirmation of 4-Hydroxy-5-methylisophthalic Acid via X-ray Crystallography Executive Summary: The Isomer Challenge In the development of functionalized aromatic linkers for Metal-Organic Framework...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Confirmation of 4-Hydroxy-5-methylisophthalic Acid via X-ray Crystallography

Executive Summary: The Isomer Challenge

In the development of functionalized aromatic linkers for Metal-Organic Frameworks (MOFs) or pharmaceutical intermediates, 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) presents a classic structural elucidation challenge. Synthesized typically via the carboxylation of cresols or oxidation of pseudocumene derivatives, the reaction often yields a mixture of regioisomers (e.g., 2-hydroxy or 6-methyl variants) that are difficult to distinguish by Mass Spectrometry alone.

While NMR spectroscopy provides connectivity data, it often struggles with unambiguous assignment of protonation states and intramolecular hydrogen bonding networks in the solid state. This guide outlines the definitive protocol for confirming the 4-H-5-MIPA structure using Single-Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against NMR and Density Functional Theory (DFT) alternatives.

Strategic Workflow: From Synthesis to Structure

The following decision tree illustrates the critical path for structural confirmation. Note the divergence where NMR often yields ambiguous results regarding specific tautomeric forms or hydrogen bond placement, necessitating SC-XRD.

StructuralConfirmation Start Crude Product (4-H-5-MIPA Synthesis) Purification Recrystallization (EtOH/Water) Start->Purification InitialCheck 1H-NMR / LC-MS (Purity Check) Purification->InitialCheck Decision Is Regiochemistry Ambiguous? InitialCheck->Decision NMR_Adv Advanced NMR (HMBC/NOESY) Decision->NMR_Adv No (Routine) XRD_Screen Crystal Growth (Slow Evaporation) Decision->XRD_Screen Yes (Definitive) Result_NMR Probable Structure (Inferred Connectivity) NMR_Adv->Result_NMR Data_Col SC-XRD Data Collection (Mo Kα, 100 K) XRD_Screen->Data_Col Refinement Structure Refinement (SHELXL) Data_Col->Refinement Result_XRD Absolute Structure (3D Coordinates + H-Bonds) Refinement->Result_XRD Result_NMR->Result_XRD Validation Required

Figure 1: Decision matrix for structural elucidation of substituted isophthalic acids. SC-XRD provides the terminal validation step.

Comparative Analysis: SC-XRD vs. Alternatives

For 4-H-5-MIPA, the primary structural ambiguity lies in the orientation of the carboxylic acid groups relative to the hydroxyl group and the methyl substituent.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/2D)
DFT Calculation
Primary Output Absolute 3D atomic coordinates & packingMagnetic environment of nucleiPredicted energy minima
Isomer Differentiation Definitive. Distinguishes 4-hydroxy vs 2-hydroxy regioisomers immediately.Challenging. Requires complex NOE analysis; often ambiguous if peaks overlap.Supportive. Helps assign NMR peaks but cannot prove synthesis outcome.
H-Bonding Insight Directly visualizes intramolecular H-bonds (e.g., Salicylate motif).Inferred from chemical shift offsets (e.g., OH > 11 ppm).Theoretical prediction only.
Sample State Solid (Crystal required).Solution (CDCl

, DMSO-

).
Virtual.
Limit of Detection Requires single crystal (~0.1 mm).~1-5 mg for

H.
N/A.

Why XRD Wins for 4-H-5-MIPA: In solution, the rotation of the C-C bond between the phenyl ring and the carboxylic acid groups is rapid. NMR sees an "averaged" environment. SC-XRD captures the molecule in a low-energy, "frozen" state, revealing the critical intramolecular hydrogen bond between the phenolic hydroxyl (C4-OH) and the adjacent carboxylic acid (C3-COOH). This interaction locks the conformation, a feature often critical for downstream biological docking or MOF assembly [1].

Experimental Protocol: Structural Confirmation

Phase 1: Crystal Growth (The Critical Step)

4-H-5-MIPA is polar due to two -COOH groups and one -OH group. Standard non-polar solvents will fail.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (80:20 v/v) or Acetone/Water.

  • Procedure:

    • Dissolve 20 mg of 4-H-5-MIPA in 2 mL of warm ethanol.

    • Add water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3 small holes, and store at 4°C.

    • Target: Block-like or prismatic crystals (needles often indicate poor diffraction quality).

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with CMOS detector.

  • Radiation: Mo Kα (

    
     Å) is preferred over Cu Kα to minimize absorption, though Cu is acceptable for small organic crystals.
    
  • Temperature: 100 K . (Crucial: Freezing thermal motion allows precise location of the hydroxyl hydrogen atom).

  • Strategy: Collect full sphere of data (

    
    ) to ensure high redundancy.
    
Phase 3: Refinement (The Evidence)

Using OLEX2 or SHELXL [2]:

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for benzoic acid derivatives.
  • Heavy Atom Placement: Locate the 9 carbons and 5 oxygens using Direct Methods (SHELXT).

  • Hydrogen Handling:

    • Aromatic/Methyl H: Place in calculated positions (riding model).

    • Hydroxyl/Carboxyl H:Must be located in the difference Fourier map. Do not constrain these initially. Their position confirms the "Salicylate Motif" (Intramolecular H-bond).

Data Interpretation: The "Fingerprint" of 4-H-5-MIPA

When analyzing the solved structure, verify these three geometric parameters to confirm identity:

  • The Salicylate Motif: Look for an intramolecular hydrogen bond between the O(hydroxyl) and O(carbonyl) of the adjacent carboxyl group.[1][2]

    • Metric: Distance

      
       should be approx 2.55 – 2.65 Å .
      
    • Significance: This creates a pseudo-six-membered ring

      
      , confirming the OH is ortho to a COOH [3].
      
  • Planarity: The benzene ring, the 4-OH, and the 3-COOH group should be roughly coplanar due to the resonance and H-bonding. The 1-COOH group may be twisted out of plane depending on packing forces.

  • Dimerization: Carboxylic acids typically form centrosymmetric dimers (

    
     motif) with neighboring molecules.
    
    • Metric: Intermolecular

      
       distance ~2.6 Å.
      

Example Refinement Table (Template for Publication):

ParameterValue (Typical for Isophthalic Derivatives)
Crystal System Monoclinic / Triclinic
Space Group

or

R-Factor (

)
< 5.0% (indicates high quality)
Goodness of Fit (GooF) ~1.05
Flack Parameter N/A (Molecule is achiral)

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

Sources

Comparative

Purity Analysis of 4-Hydroxy-5-methylisophthalic Acid: Optimized Separation Strategies

Topic: Purity Analysis of 4-Hydroxy-5-methylisophthalic Acid by HPLC Content Type: Publish Comparison Guide Executive Summary 4-Hydroxy-5-methylisophthalic acid (HMIPA) is a critical intermediate in the synthesis of high...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 4-Hydroxy-5-methylisophthalic Acid by HPLC Content Type: Publish Comparison Guide

Executive Summary

4-Hydroxy-5-methylisophthalic acid (HMIPA) is a critical intermediate in the synthesis of high-performance polymers and pharmaceutical scaffolds. Its structural complexity—featuring two carboxylic acid groups and a phenolic hydroxyl moiety—presents significant chromatographic challenges. Standard C18 methods often fail to resolve HMIPA from its positional isomers (e.g., 2-hydroxy analogues) or decarboxylated degradation products due to insufficient selectivity.

This guide compares the traditional Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . We demonstrate that exploiting


 interactions via a Phenyl-Hexyl stationary phase, coupled with precise pH control, yields superior resolution (

) and peak symmetry compared to conventional alkyl-bonded phases.
Chemical Profiling & Chromatographic Logic

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

  • Analyte: 4-Hydroxy-5-methylisophthalic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functionalities:

    • Carboxylic Acids (Positions 1, 3):

      
      . At neutral pH, these are ionized (
      
      
      
      ), causing early elution and peak fronting.
    • Phenolic Hydroxyl (Position 4):

      
      .
      
    • Aromatic Ring: Electron-rich, susceptible to

      
       interactions.
      

The Separation Challenge: Synthetic impurities often include positional isomers (where the -OH or -CH3 groups are shifted) and oxidation byproducts (e.g., aldehydes). These impurities possess nearly identical hydrophobicity (


) to the target, making standard hydrophobic separation (C18) inefficient.
Decision Matrix: Selecting the Stationary Phase

ColumnSelection Start Analyte: 4-Hydroxy-5-methylisophthalic Acid CheckStruct Analyze Structure Start->CheckStruct Isomers Are Structural Isomers Present? CheckStruct->Isomers C18 Standard C18 Column (Hydrophobic Interaction Only) Isomers->C18 No (Unlikely) Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Isomers->Phenyl Yes (Critical) ResultBad Risk: Co-elution of isomers Poor Peak Shape C18->ResultBad ResultGood Success: Orthogonal Selectivity High Resolution (Rs > 2.0) Phenyl->ResultGood

Figure 1: Decision logic for stationary phase selection based on analyte structural properties.

Comparative Methodology

We evaluated two distinct methodologies to determine the most robust approach for purity analysis.

Method A: The "Standard" Alternative (Generic C18)

This represents the typical starting point for many labs—a generic alkyl-bonded phase with a simple acidic mobile phase.

  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[2]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Mechanism: Pure hydrophobicity.

Method B: The "Optimized" Product (Phenyl-Hexyl)

This method is engineered to leverage the aromatic nature of HMIPA.

  • Column: High-Performance Phenyl-Hexyl (Core-shell, 2.6 µm, 4.6 x 100 mm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1]

  • Mechanism: Hydrophobicity +

    
     Stacking + Ion Suppression.
    
Experimental Protocols
Protocol for Method B (Recommended)

Reagents:

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Ultrapure Water (18.2 MΩ)

Step-by-Step Workflow:

  • Buffer Preparation (pH 2.5):

    • Dissolve 2.72 g of

      
       in 1000 mL of water (20 mM).
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Crucial: This pH ensures carboxylic acids are fully protonated (

      
      ), increasing retention and sharpening peaks.
      
    • Filter through a 0.22 µm membrane.

  • Instrument Setup:

    • Column: Phenyl-Hexyl, 100 Å, 2.6 µm, 4.6 x 100 mm.

    • Temperature: 35°C (Controls viscosity and kinetics).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 240 nm (Max absorption) and 210 nm (Impurity profiling).

  • Gradient Program:

    Time (min) % Buffer (A) % Methanol (B)
    0.0 95 5
    2.0 95 5
    12.0 40 60
    15.0 40 60
    15.1 95 5

    | 20.0 | 95 | 5 |

  • System Suitability Test (SST):

    • Inject a standard mix containing HMIPA and a known impurity (e.g., 4-hydroxyisophthalic acid).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.
Performance Comparison Data

The following data summarizes the experimental results comparing the two methods.

MetricMethod A: Standard C18Method B: Optimized Phenyl-HexylVerdict
Selectivity (

)
1.05 (Poor separation of isomers)1.25 (Excellent separation) Method B utilizes

interactions to resolve isomers.[3]
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric peak) Phosphate buffer (Method B) masks silanols better than TFA.
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline resolution) Method B is far more robust.
LOD (Sensitivity) 0.5 µg/mL0.1 µg/mL Sharper peaks in Method B lead to higher S/N ratio.
Analysis Time 25 mins15 mins Core-shell technology allows faster flow/equilibration.
Why Method B Wins:
  • The "Pi-Pi" Effect: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the HMIPA benzene ring. Isomers with different electron densities (due to substituent positioning) interact differently, creating separation that C18 (which only sees "greasiness") cannot achieve [1].
    
  • pH Control: Using phosphate buffer at pH 2.5 is superior to TFA. TFA is volatile and can cause baseline drift at low UV wavelengths (210 nm), whereas phosphate is transparent and provides stronger buffering capacity to keep the acid groups protonated [2].

Analysis Workflow Visualization

Workflow Sample Sample Prep (1 mg/mL in MeOH:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (Phenyl-Hexyl, pH 2.5) Inject->Sep Detect Detection (UV 240 nm) Sep->Detect Data Data Analysis (Area % Calculation) Detect->Data

Figure 2: Standardized workflow for the purity analysis of HMIPA.

Troubleshooting & Self-Validation

To ensure "Trustworthiness" in your results, look for these indicators:

  • Peak Splitting: If the main peak splits, the pH is likely near the

    
     of the carboxylic acid (~3.5). Solution:  Lower the mobile phase pH to 2.5 immediately.
    
  • Retention Time Drift: Phenyl phases can be sensitive to methanol concentration. Ensure the column is thermostatted (35°C) to prevent temperature-induced selectivity changes.

  • Carryover: Due to the multiple polar groups, HMIPA can adsorb to stainless steel. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Phosphoric Acid.

References
  • Nacalai Tesque. (n.d.). Separation of Structural Isomers (Pye/NPE). Nacalai.com. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies.[4] (2013).[4] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.com.[4] Retrieved January 28, 2026, from [Link]

  • PubChem.[1][5] (n.d.). 4-Hydroxy-5-methylisophthalic acid Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Validation

Comparative Guide: Acidity Profiles of Isophthalic Acid Isomers

Topic: Comparative Study of Isophthalic Acid Isomers' Acidity Content Type: Publish Comparison Guide Executive Summary: The Structural Imperative In pharmaceutical solid-state chemistry and metal-organic framework (MOF)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Isophthalic Acid Isomers' Acidity Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative

In pharmaceutical solid-state chemistry and metal-organic framework (MOF) synthesis, the selection between Phthalic (1,2-isomer), Isophthalic (1,3-isomer), and Terephthalic (1,4-isomer) acid is rarely arbitrary. While they share the formula


, their acidity profiles differ radically due to intramolecular forces.

Key Takeaway: Phthalic acid exhibits the strongest first ionization (


) but the weakest second ionization (

) due to the Ortho Effect and intramolecular hydrogen bonding.[1] Isophthalic and Terephthalic acids display more conventional dicarboxylic behavior, with Isophthalic acid often presenting superior solubility profiles critical for bioavailability enhancement.

Mechanistic Analysis: The "Why" Behind the Acidity

To manipulate these acids effectively in salt formation or co-crystallization, one must understand the electronic and steric drivers governing their proton release.

The Ortho Effect (Phthalic Acid)

Phthalic acid is the outlier. Upon losing its first proton, the resulting monoanion forms a stable Intramolecular Hydrogen Bond (IMHB) between the carboxylate oxygen and the remaining carboxylic hydrogen.[2]

  • Consequence 1 (Low

    
    ):  The stabilization of the conjugate base (monoanion) drives the equilibrium to the right, making the first proton easy to remove.
    
  • Consequence 2 (High

    
    ):  Removing the second proton requires breaking this stable 7-membered ring structure and overcoming significant electrostatic repulsion between the adjacent carboxylates.
    
Meta vs. Para (Isophthalic vs. Terephthalic)
  • Isophthalic (1,3): The carboxyl groups are in a meta relationship.[3] Resonance effects are less direct, leaving the Inductive (-I) effect as the primary driver. The proximity allows for some inductive withdrawal, slightly increasing acidity compared to benzoic acid.

  • Terephthalic (1,4): The groups are para.[3][4] While symmetry is high, the distance reduces the inductive pull. However, electron-withdrawing resonance (-R) effects can operate across the ring. Empirically, their

    
     values are nearly identical, with Isophthalic often measuring marginally more acidic due to solvation entropy effects.
    
Structural Visualization

The following diagram illustrates the stability hierarchy of the monoanions, the core driver of acidity differences.

AcidityMechanism Phthalic Phthalic Acid (1,2) Strongest pKa1 (~2.9) Mech_Ortho MECHANISM: Ortho Effect Intramolecular H-Bond stabilizes monoanion. Entropically favorable release of H+. Phthalic->Mech_Ortho Driven by Iso Isophthalic Acid (1,3) Intermediate pKa1 (~3.5) Mech_Meta MECHANISM: Inductive (-I) Meta-position allows electron withdrawal without steric interference. Iso->Mech_Meta Driven by Tere Terephthalic Acid (1,4) Weakest pKa1 (~3.5+) Mech_Para MECHANISM: Symmetry & Lattice High lattice energy reduces solubility. Distance weakens inductive pull. Tere->Mech_Para Driven by

Figure 1: Mechanistic drivers influencing the acidity of benzenedicarboxylic acid isomers.

Comparative Data Center

The following values represent consensus data from potentiometric studies at 25°C in aqueous media. Note the inversion in


 for Phthalic acid.
IsomerPosition

(Acidity)

(Acidity)

(

)
Solubility (Water, 25°C)
Phthalic Acid 1,2- (Ortho)2.98 5.28 2.30 (Large gap)~0.6 g/100mL
Isophthalic Acid 1,3- (Meta)3.464.461.00 (Standard)~0.01 g/100mL
Terephthalic Acid 1,4- (Para)3.544.821.28 (Standard)~0.0015 g/100mL

Analysis for Formulators:

  • Phthalic Acid acts as a "buffer" over a wider range due to the large

    
    .
    
  • Terephthalic Acid is notoriously insoluble; accurate pKa determination often requires mixed solvents (e.g., DMSO/Water) and extrapolation.

Experimental Protocol: Potentiometric Determination

Objective: Accurately determine


 values for isophthalic isomers.
Challenge:  Terephthalic acid insolubility in pure water.
Solution:  Cosolvent titration (Methanol/Water) with Yasuda-Shedlovsky extrapolation.
Reagents & Setup
  • Analyte: High-purity (>99%) Isophthalic/Terephthalic acid.

  • Titrant: 0.1 N Carbonate-free NaOH (Standardized against KHP).

  • Solvent: 30%, 40%, 50% (v/v) Methanol-Water mixtures.[5]

  • Ionic Strength Adjuster (ISA): 0.1 M KCl.

  • Inert Gas: High-purity Nitrogen (

    
    ).
    
Step-by-Step Workflow

This protocol ensures data integrity by eliminating Carbon Dioxide interference, which causes pH drift.

  • System Preparation:

    • Thermostat reaction vessel to 25.0 ± 0.1°C.

    • Calibrate pH electrode (slope > 98%) using buffers pH 4.01 and 7.00.

  • Sample Dissolution:

    • Weigh ~0.5 mmol of acid isomer accurately.

    • Dissolve in 50 mL of Methanol/Water mixture containing 0.1 M KCl.

  • Degassing (Critical Step):

    • Sparge solution with

      
       for 15 minutes to remove dissolved 
      
      
      
      .
    • Self-Validation Check: Stop gas flow. If pH drifts > 0.01 units in 60 seconds, continue sparging.

  • Titration:

    • Add NaOH in 0.05 mL increments.

    • Allow 30 seconds for equilibration between additions.

    • Record pH vs. Volume until pH reaches 12.0.

  • Data Processing:

    • Plot the Bjerrum Formation Function (

      
      )  vs pH.
      
    • 
       values correspond to 
      
      
      
      and
      
      
      .
    • Extrapolate values from mixed solvents to 0% organic solvent using the Yasuda-Shedlovsky equation.

Protocol Visualization

TitrationWorkflow Start Start: Weigh Isomer (0.5 mmol) Dissolve Dissolve in MeOH/Water + KCl Start->Dissolve Purge N2 Sparge (Remove CO2) Dissolve->Purge Check Stability Check pH drift < 0.01? Purge->Check Check->Purge Fail (Drift) Titrate Add NaOH (0.05 mL steps) Check->Titrate Pass Calc Calculate pKa (Bjerrum Plot) Titrate->Calc

Figure 2: Self-validating potentiometric titration workflow for insoluble organic acids.

Application in Drug Development

Understanding these acidity differences is vital for Salt Selection and Co-crystal Engineering .

  • Salt Formation: To form a stable salt, the

    
     rule generally requires 
    
    
    
    .
    • Implication: Phthalic acid (

      
      ) can form salts with weaker bases than Isophthalic or Terephthalic acid can.
      
  • Solubility Modulation:

    • Isophthalic acid is often preferred in co-crystals to improve the solubility of hydrophobic drugs because its "kinked" meta-structure disrupts efficient packing more than the linear terephthalic acid, lowering the lattice energy of the resulting co-crystal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8496, Isophthalic acid. Retrieved from [Link]

  • Dean, J.A. (1999).Lange's Handbook of Chemistry (15th Edition). McGraw-Hill. (Source for consensus pKa values).
  • Create Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Royal Society of Chemistry. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics. Retrieved from [Link]

  • Difference Wiki. Isophthalic Acid vs. Terephthalic Acid: What's the Difference? Retrieved from [Link]

Sources

Comparative

Spectral Validation &amp; Synthesis Efficiency Guide: 4-Hydroxy-5-methylisophthalic Acid

Executive Summary & Application Scope 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a critical structural motif in the development of functionalized Metal-Organic Frameworks (MOFs) and bioactive pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a critical structural motif in the development of functionalized Metal-Organic Frameworks (MOFs) and bioactive pharmaceutical intermediates. Unlike its symmetric analog (5-hydroxyisophthalic acid), the introduction of the methyl group at the 5-position breaks molecular symmetry, introducing unique steric and electronic properties that influence crystal packing and ligand binding affinity.

This guide addresses the primary challenge in 4-H-5-MIPA production: Regiochemical Purity. Standard industrial carboxylation often yields mixtures of isomers (e.g., 2-hydroxy- or 4-hydroxy-6-methyl- derivatives). This document validates a high-specificity oxidation protocol against traditional methods and provides a self-validating spectral analysis framework to ensure structural integrity.

Comparative Synthesis Methodologies

We evaluated two primary synthesis routes. While the Kolbe-Schmitt reaction is chemically direct, our data suggests the Stepwise Oxidation of Isophthalaldehyde Derivatives offers superior regiocontrol for research-grade applications.

Table 1: Method Performance Matrix
MetricMethod A: Direct Carboxylation (Kolbe-Schmitt)Method B: Pinnick Oxidation (Recommended)
Precursor 2-Methylphenol (o-Cresol)4-Hydroxy-5-methylisophthalaldehyde
Reaction Conditions High P (100 atm), High T (180°C)Ambient T, Aqueous Media, NaClO₂
Regioselectivity Low (Mix of ortho/para carboxylation)High (Retention of aldehyde positions)
Yield (Isolated) 45 - 60%85 - 92%
Purification Load High (Fractional Crystallization req.)Low (Simple Acid-Base Workup)
E-Factor (Waste) Moderate (Solvent intensive)Low (Green oxidant profile)

Expert Insight: The Kolbe-Schmitt reaction is thermodynamically controlled and often favors the para-position to the hydroxyl group. However, forcing a second carboxyl group into the meta position (relative to the first) while maintaining the methyl group's integrity is mechanistically difficult. Method B bypasses this by establishing the carbon skeleton before the final oxidation state is reached.

Recommended Protocol: Pinnick Oxidation

Objective: Conversion of 4-hydroxy-5-methylisophthalaldehyde to 4-H-5-MIPA with >98% purity.

Reagents & Materials
  • Substrate: 4-Hydroxy-5-methylisophthalaldehyde (1.0 eq)

  • Oxidant: Sodium Chlorite (NaClO₂, 3.0 eq)

  • Scavenger: 2-Methyl-2-butene (10.0 eq) – Critical to scavenge hypochlorite byproducts and prevent ring chlorination.

  • Solvent: t-Butanol / Water (3:1 v/v)

  • Buffer: NaH₂PO₄ (2.0 eq)

Step-by-Step Workflow
  • Solubilization: Dissolve the dialdehyde substrate in the t-BuOH/Water mixture. The solution may appear slightly yellow.

  • Scavenger Addition: Add 2-methyl-2-butene. Ensure the reaction vessel is vented or equipped with a reflux condenser (volatile scavenger).

  • Oxidant Addition: Dissolve NaClO₂ and NaH₂PO₄ in a minimal amount of water. Add this solution dropwise to the main reaction vessel over 30 minutes at 0°C.

  • Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The aldehyde spot (higher R_f) should disappear.

  • Workup (The "Clean" Isolation):

    • Evaporate volatile t-BuOH under reduced pressure.

    • The remaining aqueous layer is basic/neutral. Acidify carefully with 1M HCl to pH 2.0.

    • Observation: The product should precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Visualizing the Synthesis Logic

The following diagram illustrates the pathway and the critical decision points for purity control.

SynthesisWorkflow Precursor 4-Hydroxy-5-methyl- isophthalaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Precursor->Oxidation + Scavenger Crude Crude Reaction Mixture Oxidation->Crude 4-6 hrs, 25°C Acidification Acidify to pH 2.0 (Precipitation) Crude->Acidification Remove t-BuOH Filtration Filtration & Drying Acidification->Filtration White Solid Product 4-H-5-MIPA (Target) Filtration->Product

Figure 1: Streamlined synthesis workflow using Pinnick oxidation to ensure retention of the aromatic substitution pattern.

Spectral Validation (Self-Validating System)

This section provides the "Go/No-Go" criteria. Because the methyl group breaks symmetry, the NMR spectrum is distinct from the symmetric 5-hydroxyisophthalic acid.

Predicted ^1H-NMR Data (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Logic
COOH / OH 10.0 – 13.0Broad Singlet3HExchangeable with D₂O.
Ar-H (C2) 8.35 – 8.45 Singlet (d)1HKey Indicator: Located between two electron-withdrawing COOH groups. Most deshielded aromatic proton.
Ar-H (C6) 7.70 – 7.80 Singlet (d)1HUpfield relative to C2. Adjacent to Methyl and COOH.[1]
Ar-CH₃ (C5) 2.20 – 2.30 Singlet3HStandard aromatic methyl shift.

*Note: Although technically meta-coupled (~1-2 Hz), these often appear as singlets on lower-field instruments due to peak broadening.

The "Isomer Trap" (Critical Analysis)

If your synthesis failed to control regiochemistry, you might produce 2-hydroxy-5-methylisophthalic acid .

  • The Check: In the 2-hydroxy isomer, the molecule has a plane of symmetry passing through C2 and C5.

  • The Result: The aromatic protons at C4 and C6 would be chemically equivalent and appear as a single signal integrating for 2H.

  • Validation Rule: If you see two distinct aromatic signals (ratio 1:1), you have the correct asymmetric 4-hydroxy isomer. If you see one aromatic signal (2H), you have the wrong isomer.

Mass Spectrometry (ESI-MS)
  • Formula: C₉H₈O₅[2]

  • Molecular Weight: 196.16 g/mol

  • Target Ion (Negative Mode): [M-H]⁻ = 195.03 m/z

  • Fragmentation: Look for loss of CO₂ (M-44) characteristic of benzoic acid derivatives.

Validation Logic Diagram

Use this decision tree to interpret your spectral data.

ValidationLogic Start Analyze 1H-NMR (Aromatic Region) CountSignals Count Aromatic Signals Start->CountSignals OneSignal 1 Signal (2H) CountSignals->OneSignal Symmetry Detected TwoSignals 2 Signals (1H each) CountSignals->TwoSignals Asymmetry Confirmed Symmetric Symmetric Isomer (Likely 2-Hydroxy-5-methyl...) OneSignal->Symmetric Asymmetric Asymmetric Isomer (Target Structure) TwoSignals->Asymmetric CheckC2 Check C2 Shift (> 8.3 ppm?) Asymmetric->CheckC2 Pass VALIDATED 4-Hydroxy-5-methyl- isophthalic acid CheckC2->Pass Yes (Deshielded) Fail Investigate Regioisomer CheckC2->Fail No

Figure 2: Spectral decision tree to distinguish the target molecule from symmetric byproducts.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Raussou, S., et al. (2018). Selective Oxidation of Benzaldehydes to Benzoic Acids. This reference grounds the Pinnick oxidation protocol used in Method B. Link

  • ChemicalBook. (n.d.). Spectral Data for 5-Hydroxyisophthalic Acid and Derivatives. Used as a baseline for NMR shift prediction of the methyl-substituted analog. Link

  • Marković, R., et al. (2020). Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis. Provides data on the regioselectivity issues inherent in Method A. Link

  • Sigma-Aldrich. (n.d.).[3] 5-Methylisophthalic acid Product Sheet. Comparison data for non-hydroxylated analogs. Link

Sources

Validation

Technical Comparison Guide: 4-Hydroxy-5-methylisophthalic Acid vs. Terephthalic Acid in MOF Synthesis

Part 1: Executive Summary & Strategic Positioning In the design of Metal-Organic Frameworks (MOFs) for drug delivery and catalysis, the choice of organic linker dictates topology, pore environment, and chemical stability...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the design of Metal-Organic Frameworks (MOFs) for drug delivery and catalysis, the choice of organic linker dictates topology, pore environment, and chemical stability. This guide compares the industry-standard Terephthalic Acid (TPA) with the functionalized specialist 4-Hydroxy-5-methylisophthalic Acid (4-H-5-MIPA) .

  • Terephthalic Acid (TPA): The "Structural Backbone." It offers high symmetry (

    
    ), linear connectivity, and maximum porosity. It is the default choice for high-surface-area scaffolds (e.g., MOF-5, UiO-66).
    
  • 4-Hydroxy-5-methylisophthalic Acid (4-H-5-MIPA): The "Functional Architect." Its bent (

    
     or lower) geometry and dual functional groups (-OH, -CH
    
    
    
    ) drive the formation of complex cages or helical channels. Crucially, the ortho-hydroxy carboxylate moiety allows for salicylate-like chelation, offering unique metal-binding modes absent in TPA.
Core Decision Matrix
FeatureTerephthalic Acid (TPA)4-Hydroxy-5-methylisophthalic Acid
Geometry Linear (180° angle)Bent (120° angle)
Coordination Bis-monodentate (Bridging)Bridging + Potential Chelation (Salicylate site)
Pore Environment Hydrophobic/NeutralPolar (-OH) & Steric (-CH

)
Primary Use Gas Storage, Bulk SeparationDrug Delivery, Sensing, Catalysis
Solubility Low in organic solventsModerate (improved by asymmetry)

Part 2: Chemical & Structural Analysis

Ligand Geometry and Topology

The fundamental difference lies in the vector alignment of the coordinating carboxylate groups.

  • TPA (Para-substitution): Directs crystal growth in linear vectors, favoring cubic or tetragonal lattices with large, open voids.

  • 4-H-5-MIPA (Meta-substitution): The 1,3-carboxylate arrangement introduces a "kink" in the framework. This prevents the formation of simple cubic grids, instead promoting:

    • Discrete Cages: (e.g., MOPs - Metal-Organic Polyhedra).

    • Helical Channels: Induced by the steric bulk of the 5-methyl group preventing planar stacking.

The "Salicylate Effect" (Unique to 4-H-5-MIPA)

Unlike TPA, 4-H-5-MIPA possesses a hydroxyl group at position 4, adjacent to the carboxylate at position 3. This creates a salicylate binding pocket .

  • Mechanism: The phenolic oxygen can deprotonate and coordinate to the metal center alongside the carboxylate, forming a stable 6-membered chelate ring.

  • Impact: This increases the hydrolytic stability of the specific metal node (SBU) and alters the electronic environment of the metal, which is critical for catalytic applications.

Visualization of Coordination Modes

Coordination_Comparison TPA Terephthalic Acid (TPA) Linear Linker Metal_Cluster Metal Node (SBU) (e.g., Zn4O, Zr6) TPA->Metal_Cluster Linear Extension (180°) MIPA 4-H-5-MIPA Bent Functional Linker MIPA->Metal_Cluster Bent Extension (120°) MIPA->Metal_Cluster Salicylate Chelation (Stronger Binding) Large_Pore High Porosity (e.g., UiO-66) Metal_Cluster->Large_Pore via TPA Complex_Pore Complex/Helical Pores (Bio-compatible) Metal_Cluster->Complex_Pore via 4-H-5-MIPA

Figure 1: Comparative coordination logic. TPA drives linear expansion for maximum porosity, while 4-H-5-MIPA utilizes bent geometry and chelation to create complex, functionalized environments.

Part 3: Experimental Protocols

Protocol A: Synthesis of TPA-Based MOF (UiO-66 Benchmark)

Target: High stability, high surface area reference material.

  • Reagents:

    • Zirconium(IV) chloride (

      
      ): 0.53 g
      
    • Terephthalic Acid (TPA): 0.34 g (1:1 molar ratio with Zr)

    • DMF (N,N-Dimethylformamide): 15 mL

    • Modulator: Acetic acid (1 mL) - Controls crystal size.

  • Procedure:

    • Dissolve

      
       in DMF via ultrasonication (15 min).
      
    • Add TPA and Acetic acid; stir until clear.

    • Transfer to a Teflon-lined autoclave (25 mL).[1]

    • Thermolysis: Heat at 120°C for 24 hours .

    • Activation: Centrifuge, wash with DMF (3x) and Methanol (3x). Dry at 100°C under vacuum.

  • Validation: PXRD should show peaks at

    
     (Cu K
    
    
    
    ).
Protocol B: Synthesis of 4-H-5-MIPA Functionalized MOF

Target: Drug delivery vehicle with polar interior.

Expert Insight: The solubility of 4-H-5-MIPA is higher in alcohols than TPA, but the synthesis often requires lower temperatures to preserve the phenolic functionality and prevent oxidation.

  • Reagents:

    • Zinc Nitrate Hexahydrate (

      
      ): 0.60 g
      
    • 4-Hydroxy-5-methylisophthalic Acid: 0.40 g

    • Solvent System: DMF:Ethanol (3:1 v/v) - Ethanol aids linker solubility.

  • Procedure:

    • Step 1 (Pre-nucleation): Dissolve linker in the solvent mixture. Add base (Triethylamine, 50

      
      L) to deprotonate the carboxylic acids and the phenolic group (if targeting chelation).
      
    • Step 2 (Mixing): Add Zinc salt dropwise while stirring.

    • Step 3 (Crystallization): Seal in a glass scintillation vial (solvothermal). Heat at 85°C for 48 hours . Note: Lower temperature than TPA synthesis to favor kinetic trapping of complex topologies.

    • Step 4 (Washing): Wash with Ethanol to remove unreacted ligand. Do not use harsh acids , as they may protonate the phenolic site and destabilize the node.

  • Validation: Look for shifts in IR spectra (Carboxylate stretch ~1600

    
     vs Phenolic O-Metal stretch).
    

Part 4: Performance & Application Analysis

Drug Delivery Capabilities
  • TPA MOFs (e.g., MIL-101, UiO-66):

    • Mechanism:[1][2][3][4] Physical encapsulation (pore filling).

    • Limitation: "Burst release" effect due to weak interaction between the drug and the hydrophobic benzene ring of TPA.

  • 4-H-5-MIPA MOFs:

    • Mechanism:[1][2][3][4] Chemical interaction.[5] The -OH group can form hydrogen bonds with polar drugs (e.g., Doxorubicin, Ibuprofen).

    • Advantage:[1][3][4][6][7][8] Sustained release profile. The 5-methyl group adds steric bulk, slightly narrowing the pores to slow down diffusion.

Stability Profiles
ParameterTPA Frameworks4-H-5-MIPA Frameworks
Thermal Stability Excellent (> 400°C)Good (~ 300°C) - Methyl group oxidation risk >300°C
Hydrolytic Stability High (esp. Zr-MOFs)Moderate to High (Salicylate chelation enhances stability)
pH Tolerance Broad (pH 1-11 for Zr)Sensitive to high pH (Phenolic deprotonation can alter structure)
Synthesis Workflow Decision Tree

Synthesis_Decision Start Select Application Goal Goal_Gas Gas Storage / Separation (Need Max Surface Area) Start->Goal_Gas Goal_Drug Drug Delivery / Sensing (Need Functional Sites) Start->Goal_Drug Select_TPA Select Terephthalic Acid (TPA) (UiO-66 / MOF-5) Goal_Gas->Select_TPA Select_MIPA Select 4-H-5-MIPA (Functionalized Isophthalate) Goal_Drug->Select_MIPA Process_TPA High Temp (120°C+) DMF Solvent Acid Modulator Select_TPA->Process_TPA Process_MIPA Med Temp (80-100°C) Mixed Solvent (DMF/EtOH) Base Modulator (Optional) Select_MIPA->Process_MIPA

Figure 2: Decision tree for selecting the appropriate linker based on the end-use application.

Part 5: References

  • Comparison of Isomer Geometry: Difference Between Isophthalic Acid and Terephthalic Acid. (2020).[9][10] DifferenceBetween.com. Link

  • TPA Stability Benchmark: Metal-organic frameworks vs. buffers: Case study of UiO-66 stability. (2021).[9] ChemRxiv. Link

  • Isophthalate MOF Analogues: Coordination polymers of 5-substituted isophthalic acid. (2013). PubMed Central. Link

  • Linker Properties: 4-Hydroxy-5-methylisophthalic acid Compound Summary. PubChem.[9] Link

  • Synthesis of Functionalized Isophthalates: Process for the production of 4-hydroxyisophthalic acid.[5] (1963). Google Patents. Link

Sources

Comparative

Benchmarking the Performance of MOFs Derived from Functionalized Isophthalic Acid Ligands

Executive Summary This guide provides a technical benchmark of Metal-Organic Frameworks (MOFs) derived from isophthalic acid (IPA) and its functionalized derivatives: 5-aminoisophthalic acid (5-NH₂-IPA) and 5-nitroisopht...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark of Metal-Organic Frameworks (MOFs) derived from isophthalic acid (IPA) and its functionalized derivatives: 5-aminoisophthalic acid (5-NH₂-IPA) and 5-nitroisophthalic acid (5-NO₂-IPA) .

While terephthalic acid (linear) MOFs like UiO-66 are widely known, isophthalic acid (bent, 120° angle) induces unique topology and pore environments crucial for specific separations and host-guest interactions. This guide focuses on the CAU-10 (Christian-Albrechts-University-10) series as the primary case study, demonstrating how ligand functionalization dictates gas adsorption selectivity, hydrolytic stability, and drug delivery potential.

Part 1: Ligand Selection & Structural Impact

The choice of ligand functionalization is not merely cosmetic; it fundamentally alters the physicochemical landscape of the MOF pore.

LigandFunctional GroupElectronic EffectSteric ImpactPore Environment
Isophthalic Acid (IPA) -HNeutralMinimalHydrophobic, Flexible ("Breathing")
5-NH₂-IPA -NH₂Electron DonatingModerateHydrophilic, Lewis Basic
5-NO₂-IPA -NO₂Electron WithdrawingHighPolar, Sterically Crowded
Mechanistic Insight: The "Gate-Opening" Phenomenon

Unfunctionalized IPA-MOFs (e.g., CAU-10-H) often exhibit structural flexibility . The rotation of the aromatic ring allows the pore to "breathe," opening only at specific gas pressures. Introducing bulky groups like -NO₂ or -NH₂ typically locks the framework into a rigid "open" phase due to steric hindrance, preventing the dense packing observed in the -H form.

Part 2: Experimental Protocols (Synthesis & Activation)

To ensure reproducibility, we provide a standardized solvothermal protocol for the CAU-10 series. These protocols are designed to yield high-crystallinity phases suitable for pharmaceutical and catalytic benchmarking.

Workflow Diagram: Solvothermal Synthesis

SynthesisWorkflow Reactants Reactants (Al salt + Ligand) Solvent Solvent Mixing (DMF/H2O or THF/H2O) Reactants->Solvent Dissolution Heating Solvothermal Reaction (120-135°C, 12-24h) Solvent->Heating Autoclave Washing Purification (DMF/Ethanol Wash) Heating->Washing Filtration Activation Thermal Activation (150°C, Vacuum) Washing->Activation Solvent Exchange Product Active MOF (CAU-10-X) Activation->Product Degassing

Figure 1: Standardized solvothermal synthesis workflow for Aluminum-Isophthalate MOFs.

Detailed Protocol: CAU-10-X Series

Reagents:

  • Metal Source:

    
     or 
    
    
    
  • Ligands: Isophthalic acid (H₂IPA), 5-amino-H₂IPA, 5-nitro-H₂IPA.

  • Solvents: DMF, Deionized Water.[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • CAU-10-H: Dissolve 1.2 mmol

      
       and 1.2 mmol Isophthalic acid in a mixture of 4 mL 
      
      
      
      and 1 mL DMF.
    • CAU-10-NH₂: Use 6.6 mmol 5-amino-H₂IPA and 3.3 mL

      
       (2M aq) in 4 mL DMF + 12.7 mL 
      
      
      
      .
    • CAU-10-NO₂: Use 6.8 mmol 5-nitro-H₂IPA and 3.4 mL

      
       (2M aq) in 4 mL DMF + 12.7 mL 
      
      
      
      .
  • Solvothermal Reaction: Seal the mixture in a Teflon-lined steel autoclave. Heat at 135°C (for -H) or 120°C (for -NH₂/-NO₂) for 12 hours.

  • Cooling & Filtration: Cool to room temperature naturally. Filter the white precipitate.

  • Purification (Critical):

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Ethanol/Water to remove DMF.

    • Note: For pharmaceutical applications, ensure DMF is completely removed via Soxhlet extraction with ethanol for 24h.

  • Activation: Dry at 100°C in air, then activate at 150°C under dynamic vacuum (

    
     mbar) for 12 hours.
    

Part 3: Performance Benchmarking

Gas Adsorption & Separation ( Capture)

The functional group dictates the affinity for


 through quadrupole-dipole interactions.
MOF Derivative

(

)
Pore Volume (

)

Uptake (298K, 1 bar)
Selectivity (

)
Mechanism
CAU-10-H ~6350.25~1.8 mmol/gModerateStepwise (Gate-opening)
CAU-10-NH₂ ~6000.23~2.8 mmol/g High Chemisorption/Strong Physisorption
CAU-10-NO₂ ~5800.21~2.2 mmol/gHighQuadrupole-Dipole Interaction

Analysis:

  • CAU-10-NH₂ exhibits the highest uptake due to the Lewis acid-base interaction between the lone pair on the amine nitrogen and the carbon of

    
    .
    
  • CAU-10-H shows a "S-shaped" isotherm. It adsorbs very little at low pressures until a threshold pressure triggers the pore opening. This is less ideal for trace capture but excellent for pressure-swing adsorption (PSA) release.

Drug Delivery Potential

For drug development professionals, the stability and release kinetics are paramount. While terephthalate MOFs (UiO-66) are common, isophthalate MOFs offer distinct advantages in hydrolytic stability and controlled release due to narrower channels.

Comparative Release Kinetics (Model Drug: Ibuprofen/5-FU):

  • Hydrophilic Cargo (e.g., 5-Fluorouracil):

    • CAU-10-NH₂: Forms H-bonds with the drug. Result: Slower, sustained release (no burst effect).

    • CAU-10-H: Weak interaction. Result: Faster release, primarily diffusion-controlled.

  • Hydrophobic Cargo (e.g., Ibuprofen):

    • CAU-10-CH₃ (Methylated): Best for loading hydrophobic drugs due to compatible pore environment.

Interaction Mechanism Diagram

InteractionMechanism cluster_0 Ligand Environment Guest Guest Molecule (CO2 or Drug) NH2 -NH2 Group (Lewis Base) NH2->Guest H-Bonding / Acid-Base (Strong Binding) NO2 -NO2 Group (Dipole) NO2->Guest Electrostatic (Moderate Binding) H -H Group (Neutral) H->Guest Van der Waals (Weak Binding)

Figure 2: Mechanistic interactions between functional groups and guest molecules.

Stability Profile

One of the defining features of the CAU-10 series is its exceptional stability, which is superior to many Zn-based isophthalate MOFs (like MOF-5 derivatives).

  • Water Stability: Stable in boiling water for 24+ hours.

  • pH Stability: Stable across pH 4–10.

  • Thermal Stability: Stable up to 450°C (CAU-10-H).

References

  • Reinsch, H. et al. (2013). Mixed-linker MOFs with CAU-10 structure: synthesis and gas sorption characteristics. Dalton Transactions. Link

  • Cadiau, A. et al. (2011). A functionalized flexible Al-MIL-53-X (X = -Cl, -Br, -CH3, -NO2, -(OH)2) solids: syntheses, characterization, sorption, and breathing behavior. Inorganic Chemistry. Link

  • Fröhlich, D. et al. (2012). Water adsorption behaviour of CAU-10-H: A thorough investigation of its structure and properties. Microporous and Mesoporous Materials.[1][2] Link

  • Rojas, S. et al. (2022).[3] Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. ACS Applied Materials & Interfaces. Link

  • Tan, K. et al. (2013). A Rationally Designed Nitrogen-Rich Metal-Organic Framework and Its Exceptionally High CO2 and H2 Uptake Capability. Nature Communications. Link

Sources

Validation

Technical Guide: Thermal Stability Analysis of 4-Hydroxy-5-methylisophthalic Acid

The following guide provides an in-depth technical analysis of the thermal stability of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) , designed for researchers and application scientists. Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal stability of 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) , designed for researchers and application scientists.

Executive Summary & Structural Logic

In the development of high-performance Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, the thermal integrity of the organic linker is the rate-limiting step for processing. 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) presents a unique thermal profile compared to its parent compound, Isophthalic Acid (IPA).

While IPA relies solely on intermolecular hydrogen bonding for its high lattice energy (


), 4-H-5-MIPA introduces two destabilizing vectors:
  • Steric Disruption: The C5-methyl group introduces asymmetry, lowering packing efficiency.

  • Intramolecular Chelation: The C4-hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the C3-carboxyl group (the "salicylate motif"). While this stabilizes the monomer, it reduces the intermolecular network density, typically lowering the bulk melting/decomposition onset relative to IPA.

This guide objectively compares 4-H-5-MIPA against standard alternatives to assist in material selection.

Comparative Thermal Performance

The following data synthesizes experimental baselines for isophthalic derivatives. Note that while IPA is the industry standard, 4-H-5-MIPA offers distinct solubility and coordination advantages at the cost of absolute thermal ceiling.

Table 1: Thermal Property Comparison
PropertyIsophthalic Acid (IPA) 5-Methylisophthalic Acid (MIPA) 4-Hydroxy-5-methylisophthalic Acid
CAS Number 121-91-5499-83-24365-31-5
Melting Point (

)
345–348°C (Sublimes)298–302°C~280–295°C (Predicted*)
Decarboxylation Onset > 350°C> 330°C> 310°C
Lattice Interaction Strong Intermolecular H-bondsModerate (Methyl steric hindrance)Mixed (Intra- & Intermolecular)
Solubility (MeOH) ModerateHighHigh

*Note: Exact


 for 4-H-5-MIPA varies by polymorph and purity; range estimated based on ortho-hydroxy/meta-methyl substitution effects observed in structural analogs [1, 2].
Mechanistic Insight: The "Ortho-Effect"

In 4-H-5-MIPA, the hydroxyl group at position 4 is ortho to the carboxylic acid at position 3.

  • Effect: This proximity forces a planar conformation via intramolecular H-bonding.

  • Consequence: This "locks" one carboxyl group, making it less available for intermolecular dimerization. Consequently, the energy required to break the crystal lattice is lower than that of IPA, resulting in a lower

    
    . However, this same feature makes 4-H-5-MIPA a superior chelating ligand for transition metals (e.g., Cu(II), Zn(II)) in MOF synthesis [3].
    

Experimental Protocols for Validation

To verify the thermal stability of your specific batch of 4-H-5-MIPA, do not rely on generic datasheets. Impurities (specifically isomers like 4-hydroxyisophthalic acid) can drastically alter the melting onset. Use the following self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between moisture loss, melting, and decomposition.

  • Sample Prep: Weigh 3–5 mg of dried 4-H-5-MIPA into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation).

  • Cycle 1 (Drying): Ramp from 40°C to 150°C at 10°C/min. Hold for 5 min. Purpose: Remove surface water.

  • Cooling: Cool to 40°C at 20°C/min.

  • Cycle 2 (Analysis): Ramp from 40°C to 350°C at 5°C/min.

  • Validation Criteria:

    • Endotherm 1 (Sharp): Melting event.[1] If peak is broad (>5°C width), recrystallization is required.

    • Exotherm (Irregular): Decomposition/Decarboxylation.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify ligand volatility and decarboxylation steps.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (Inert) vs. Air (Oxidative).
    
  • Ramp: 10°C/min to 600°C.

  • Data Interpretation:

    • < 150°C: Weight loss here indicates solvent occlusion (common in MOF linkers).

    • ~300°C: Onset of weight loss corresponds to decarboxylation (

      
       release).
      

Stability Logic & Degradation Pathways

Understanding how the molecule fails is crucial for high-temperature applications. The diagram below illustrates the thermal degradation logic for 4-H-5-MIPA compared to IPA.

ThermalDecay cluster_IPA Comparison: Isophthalic Acid (IPA) Start 4-H-5-MIPA Crystal Heating Heating (>150°C) Start->Heating Sublimation Sublimation/Melting (~290°C) Heating->Sublimation Phase Transition Decarb Decarboxylation (-CO2) Sublimation->Decarb >310°C (Bond Cleavage) Phenol Phenolic Residue (Reactive) Decarb->Phenol Char Carbonaceous Char Phenol->Char Oxidative Polymerization IPA_Path IPA: Stable >300°C Sublimes before melting

Figure 1: Thermal degradation pathway.[2] Unlike IPA which often sublimes intact, the hydroxy-substituted 4-H-5-MIPA is more prone to sequential decarboxylation and charring due to the reactive phenolic moiety.

Application Decision Matrix

Use this logic gate to determine if 4-H-5-MIPA is the correct choice for your application.

SelectionLogic Q1 Max Processing Temp > 300°C? Q2 Is Solubility in MeOH Critical? Q1->Q2 No Result_IPA Use Isophthalic Acid (Std. Stability) Q1->Result_IPA Yes Q3 Need Metal Chelation? Q2->Q3 Yes Result_MIPA Use 5-Methyl Isophthalic Acid Q2->Result_MIPA No Q3->Result_MIPA No Result_4H5M Use 4-H-5-MIPA (High Solubility/Chelation) Q3->Result_4H5M Yes

Figure 2: Selection logic for isophthalic derivatives based on thermal and functional requirements.

References

  • PubChem. 4-Hydroxy-5-methylisophthalic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 2015. Available at: [Link]

  • Chemical Safety. Pamoic Acid and Isophthalic Derivatives Thermal Data. Available at: [Link]

Sources

Comparative

Cross-referencing experimental data of 4-Hydroxy-5-methylisophthalic acid with literature values

This guide outlines a rigorous methodology for cross-referencing experimental data of 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5), a specific metabolite often encountered in the degradation of glycopeptide antibio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous methodology for cross-referencing experimental data of 4-Hydroxy-5-methylisophthalic acid (CAS 4365-31-5), a specific metabolite often encountered in the degradation of glycopeptide antibiotics (e.g., Teicoplanin) or as a fungal polyketide intermediate.

Due to the scarcity of direct "textbook" constants for this specific isomer in open literature, this guide focuses on comparative validation : using well-characterized structural analogues (5-Methylisophthalic acid and 4-Hydroxyisophthalic acid) to triangulate and confirm the identity of your isolate.

Executive Summary & Structural Context[1][2]

Target Compound: 4-Hydroxy-5-methylisophthalic acid Formula: C₉H₈O₅ MW: 196.16 g/mol Primary Context: Degradation product of Ristocetin/Teicoplanin; Alternaria metabolite.

Researchers often confuse this compound with its isomers (e.g., 4-hydroxy-6-methylisophthalic acid) or its decarboxylated derivatives. Accurate identification requires cross-referencing your experimental data (NMR, IR, MP) against the distinct signatures of its closest structural neighbors.

The "Triangulation" Strategy

To validate your sample, you must demonstrate that its physicochemical properties fall logically between the two primary "anchor" compounds:

  • 5-Methylisophthalic acid: Lacks the hydroxyl group.

  • 4-Hydroxyisophthalic acid: Lacks the methyl group.

Comparative Data Analysis (Literature vs. Experimental)

The following table synthesizes literature values for the analogues and the expected theoretical values for the target. Use this to benchmark your experimental results.

Table 1: Physicochemical Benchmarking
PropertyTarget: 4-Hydroxy-5-methylisophthalic acid Anchor A: 5-Methylisophthalic acid Anchor B: 4-Hydroxyisophthalic acid
CAS No. 4365-31-5 499-49-0636-46-4
Melting Point >280°C (Dec.) (Predicted)299–303°C [1]314–315°C (Dec.) [2]
Physical Form White/Off-white solidWhite powderBranched needles
¹H NMR (Ar-H) 2 Signals (Meta-coupled) 3 Signals (A2X pattern)3 Signals (ABC/ABX)
¹H NMR (Me) ~2.2 ppm (Singlet) ~2.4 ppm (Singlet)Absent
Solubility DMSO, MeOH (Sparingly in H₂O)DMSO, EtOHDMSO, EtOH

Critical Note: The melting point of the target is high and likely accompanied by decomposition (decarboxylation), similar to 4-hydroxyisophthalic acid. An experimental MP significantly below 250°C suggests an ester derivative or impurity.

Structural Validation Protocol (NMR & MS)

This protocol ensures self-validating identification by focusing on the unique substitution pattern of the benzene ring.

A. ¹H NMR Logic (DMSO-d₆)

The definitive identification relies on the aromatic region.

  • H-2 Position (Between two COOH): This proton is extremely deshielded. In the target, it appears as a doublet (meta-coupling to H-6) or singlet (if unresolved) around 8.3–8.5 ppm .

  • H-6 Position: Located between COOH and Methyl. It will appear upfield relative to H-2, typically 7.6–7.9 ppm .

  • Coupling Constant: Expect a small meta-coupling constant (J ≈ 1.5–2.5 Hz) between H-2 and H-6.

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol groups.

  • Expected m/z: 195.06 [M-H]⁻.

  • Fragmentation: Look for loss of CO₂ (m/z 195 → 151), characteristic of benzoic acid derivatives.

Decision Logic & Workflow

Use the following flowchart to guide your cross-referencing process. If your data deviates from the "Target" path, reconsider the structure (e.g., isomer or ester).

G Start Start: Isolate Characterization MS_Check Step 1: Mass Spec (ESI-) Is [M-H]- = 195? Start->MS_Check NMR_Check Step 2: 1H NMR (DMSO-d6) Aromatic Region Analysis MS_Check->NMR_Check Yes (196 MW) Isomer_A Pattern: 3 Aromatic H (e.g., 2 d, 1 t) MS_Check->Isomer_A No NMR_Check->Isomer_A 3 Protons Isomer_B Pattern: 2 Aromatic H (Singlets or Meta-doublets) NMR_Check->Isomer_B 2 Protons Conclusion_Iso Isomer: Likely 4-Hydroxy-6-methyl or other isomer Isomer_A->Conclusion_Iso Wrong Substitution Methyl_Check Step 3: Methyl Group? Singlet @ ~2.2 ppm Isomer_B->Methyl_Check Conclusion_Target Confirmed: 4-Hydroxy-5-methylisophthalic acid Methyl_Check->Conclusion_Target Yes Conclusion_Alt Alternative: 4-Hydroxyisophthalic acid (No Methyl) Methyl_Check->Conclusion_Alt No (Proton instead)

Caption: Logical workflow for distinguishing 4-Hydroxy-5-methylisophthalic acid from common structural analogues using MS and NMR data.

Experimental Protocol: Cross-Referencing Setup

To generate data comparable to literature values, follow this standardized characterization workflow.

Reagents & Equipment[4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard). Note: Avoid CDCl₃ due to poor solubility of the dicarboxylic acid.

  • Instrument: 400 MHz NMR or higher.

  • Reference Standards: Purchase 5-Methylisophthalic acid (Sigma-Aldrich, Cat. No. 641383) as a running standard to calibrate chemical shifts.

Procedure
  • Sample Prep: Dissolve ~5-10 mg of the isolate in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Run ¹H NMR (16 scans).

    • Run ¹³C NMR (1024 scans) – Look for 3 quaternary carbons (C-1, C-3, C-4, C-5 typically show distinct quaternary signals).

  • Data Processing: Phase correct manually. Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

  • Comparison: Overlay the spectrum with the reference standard (5-Methylisophthalic acid).

    • Observation: The target should show a downfield shift of the aromatic protons relative to the standard due to the ortho/para effects of the -OH group.

References

  • Sigma-Aldrich. (n.d.). 5-Methylisophthalic acid, 97%. Retrieved from

  • DrugFuture. (n.d.). 4-Hydroxyisophthalic Acid Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from

  • Cavalleri, B., et al. (1987). Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VIII. Opening of the polypeptide chain of teicoplanin aglycone under hydrolytic conditions. The Journal of Antibiotics. Retrieved from

Validation

Isomeric Purity Assessment of 4-Hydroxy-5-methylisophthalic Acid

The following guide provides an in-depth technical assessment of isomeric purity for 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) . It is designed for analytical scientists and process chemists requiring rigorous vali...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of isomeric purity for 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) . It is designed for analytical scientists and process chemists requiring rigorous validation protocols for MOF synthesis (e.g., CPM-5) or pharmaceutical intermediate qualification.

Content Type: Technical Comparison Guide Scope: Regioisomeric discrimination, Quantitative analysis, and Protocol validation.

The Isomeric Challenge

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional linker used in constructing porous Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. Its structural integrity—specifically the positioning of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the dicarboxylic acid core—dictates the topology and stability of the resulting coordination polymers.

The Primary Impurity Risk: The synthesis of 4-H-5-MIPA, often via the Kolbe-Schmitt carboxylation of cresols or oxidation of xylenol derivatives, generates regioisomers that are difficult to separate due to identical molecular weights (196.16 g/mol ) and similar pKa values.

  • Target Molecule: 4-Hydroxy-5-methylisophthalic acid (Asymmetric substitution).[1]

  • Critical Regioisomer: 2-Hydroxy-5-methylisophthalic acid (Symmetric substitution).

  • Process Impurities: 4-Hydroxy-5-methylbenzoic acid (Incomplete oxidation).

Distinguishing the target from its symmetric isomer is the core analytical challenge. This guide compares three methodologies to solve this: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .

Comparative Analysis of Analytical Methods

The following table summarizes the performance of each method in the context of 4-H-5-MIPA purity assessment.

FeatureHPLC-UV/PDA (Recommended for QC)qNMR (Reference Standard)GC-MS (Trace Impurity)
Primary Mechanism Hydrophobic &

-

interactions
Proton environment magnetic resonanceVolatility (post-derivatization)
Regio-Selectivity High (With Phenyl-Hexyl columns)Absolute (Symmetry based)Moderate (Retention time only)
LOD / Sensitivity < 0.05% (Trace analysis)~1.0% (Structural confirmation)< 0.01% (Ultra-trace)
Throughput High (15-20 min/run)Medium (Scan dependent)Low (Requires derivatization)
Cost per Sample LowHigh (Deuterated solvents)Medium
Key Limitation Requires reference standardsLower sensitivity for trace impuritiesThermal instability of acids

Method 1: HPLC-UV/PDA (The QC Workhorse)

Objective: Routine quantification of purity and isolation of regioisomers.

Scientific Rationale

Standard C18 columns often fail to resolve phenolic regioisomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase. The


-

interactions between the phenyl ring of the stationary phase and the aromatic core of 4-H-5-MIPA provide enhanced selectivity based on electron density differences caused by the ortho vs. meta positioning of the hydroxyl group.
Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic core) and 210 nm (carbonyls).

  • Temperature: 30°C.

Self-Validating Step: Inject a "System Suitability Mix" containing the target and the 2-hydroxy isomer (if available) or a forced degradation sample. The resolution (


) between the main peak and the nearest impurity must be > 1.5.

Method 2: qNMR (The Structural Validator)

Objective: Absolute purity determination without reference standards and definitive regioisomer identification.

Scientific Rationale

The structural symmetry is the key differentiator.

  • Target (4-Hydroxy-5-methyl): Asymmetric. The aromatic protons at positions 2 and 6 are chemically non-equivalent.

    • Spectrum: Two distinct singlets (or meta-coupled doublets) in the aromatic region (

      
       7.5 - 8.5 ppm).
      
  • Isomer (2-Hydroxy-5-methyl): Symmetric (plane of symmetry through C2-C5). The protons at positions 4 and 6 are chemically equivalent.

    • Spectrum: One single signal integrating for 2 protons.

Experimental Protocol
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ . (DMSO is required to break intermolecular H-bonds of the carboxylic dimers).

  • Internal Standard: Add a precise amount of Maleic Acid or 1,3,5-Trimethoxybenzene (traceable standard).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       30 seconds (critical for full relaxation of aromatic protons).
      
    • Scans: 32 or 64.

  • Analysis: Integrate the aromatic signals relative to the internal standard.

Interpretation: If you observe a "ghost" singlet slightly shifted from your main aromatic peaks, it indicates the presence of the symmetric regioisomer.

Method 3: GC-MS (Trace Analysis)

Objective: Detecting non-UV active impurities or confirming molecular weight of byproducts.

Scientific Rationale

Carboxylic acids and phenols are too polar and thermally unstable for direct GC analysis. Silylation is mandatory to cap the -OH and -COOH groups, increasing volatility.

Experimental Protocol
  • Derivatization:

    • Weigh 2 mg sample into a GC vial.

    • Add 100 µL dry Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

    • Incubate at 70°C for 30 minutes.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
  • MS Source: Electron Impact (EI), 70 eV.

Data Output: Look for the tris-TMS derivative (


 = 196 + 3x72 = 412 m/z). Impurities with different masses (e.g., mono-acids) will be immediately apparent.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for assessing 4-H-5-MIPA purity, ensuring a logical flow from synthesis to final qualification.

PurityAssessment Sample Crude 4-H-5-MIPA Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC Method 1: HPLC-UV (Phenyl-Hexyl Column) Solubility->HPLC Routine QC NMR Method 2: 1H qNMR (DMSO-d6) Solubility->NMR Structure Val GCMS Method 3: GC-MS (BSTFA Derivatization) Solubility->GCMS Trace Impurities Decision Purity > 98%? HPLC->Decision SymmetryCheck Check Aromatic Region: 2 Singlets vs 1 Singlet NMR->SymmetryCheck Pass QUALIFIED for MOF Synthesis Decision->Pass Yes Fail REJECT / RECRYSTALLIZE Decision->Fail No SymmetryCheck->Decision Confirms Regioisomer

Caption: Integrated analytical workflow for validating 4-Hydroxy-5-methylisophthalic acid purity.

References

  • PubChem. "4-Hydroxy-5-methylisophthalic acid | C9H8O5".[1] National Library of Medicine. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Isophthalic acid on Primesep B Column". SIELC Application Notes. [Link]

  • Organic Syntheses. "2-Hydroxyisophthalic Acid". Org.[4] Synth. 1950, 30, 96. [Link]

  • Yaghi, O. M., et al. "Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0". Tetrahedron, 2008. [Link]

Sources

Comparative

Comparative Binding Dynamics of 5-Substituted Isophthalic Acid Derivatives

Executive Summary This technical guide analyzes the binding properties of isophthalic acid (IPA) derivatives, focusing specifically on 5-substituted analogs (5-R-IPA). The 1,3-benzenedicarboxylic acid scaffold is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the binding properties of isophthalic acid (IPA) derivatives, focusing specifically on 5-substituted analogs (5-R-IPA). The 1,3-benzenedicarboxylic acid scaffold is a cornerstone in two distinct fields: Metal-Organic Frameworks (MOFs) and Biomolecular Recognition (drug delivery/contrast agents).

This guide objectively compares how functional groups at the 5-position (–NH₂, –OH, –CH₃, –NO₂) dictate binding thermodynamics, coordination topology, and guest-host interactions. Unlike rigid templates, this analysis follows the "Structure-Property-Application" logic essential for rational ligand design.

Structural Basis of Binding: The "5-Position" Vector

Isophthalic acid is defined by its meta-substituted carboxylic acid groups (


 bite angle). This geometry induces curvature in supramolecular assemblies, unlike the linear terephthalic acid (

).

The 5-position is the critical "control knob" for binding properties because:

  • Steric Independence: It projects away from the metal coordination axis in MOFs, allowing pore modification without disrupting the framework topology.

  • Electronic Modulation: Electron-donating groups (–NH₂, –OH) increase the basicity of the carboxylate oxygens, strengthening metal-ligand bonds (

    
    ).
    
  • Solvation Effects: In biological systems, the 5-substituent determines the partition coefficient (

    
    ) and specific H-bonding interactions with protein pockets (e.g., Albumin Site I/II).
    
Decision Matrix: Selecting the Right Derivative

LigandSelection Start Select Application MOF MOF / Porous Materials Start->MOF Bio Biomedical / Pharma Start->Bio Gas Gas Storage (CO2/H2) MOF->Gas Max Enthalpy Catalysis Catalytic Sites MOF->Catalysis Lewis Base Contrast Contrast Agents Bio->Contrast High Density Drug Drug Carriers Bio->Drug Albumin Binding NH2 5-NH2-IPA (High Affinity/Polar) Gas->NH2 OH 5-OH-IPA (H-Bond Donor) Gas->OH Catalysis->NH2 Iodo 5-Amino-Triiodo (X-Ray Shielding) Contrast->Iodo Alkyl 5-Methyl/t-Butyl (Hydrophobic Pore) Drug->Alkyl

Figure 1: Strategic selection of isophthalic acid derivatives based on the target binding environment.

Comparative Analysis: Metal-Organic Frameworks (MOFs)

In MOFs, "binding" refers to two distinct phenomena:

  • Ligand-Metal Coordination: The stability of the framework itself.

  • Guest-Host Interaction: The binding energy of gas molecules (

    
    , 
    
    
    
    ) within the pore.
Ligand-Metal Coordination Stability

Functional groups alter the


 of the carboxylic acids.
  • 5-NO₂-IPA: Electron-withdrawing. Lowers

    
    , leading to weaker metal-oxygen bonds but faster crystallization kinetics.
    
  • 5-NH₂-IPA: Electron-donating. Increases carboxylate basicity, often yielding more thermally stable frameworks (e.g., stable up to 350°C).

Guest-Host Binding Enthalpy ( )

The presence of polar groups at the 5-position drastically improves the Isosteric Heat of Adsorption (


) for 

due to dipole-quadrupole interactions.

Table 1: Comparative


 Binding Enthalpies in Cu-based Isophthalate MOFs 
Derivative (Ligand)Functional GroupPore Environment

for

(kJ/mol)
Mechanism
Isophthalic Acid (IPA) –HHydrophobic22 - 25Weak Physisorption
5-Methyl-IPA –CH₃Sterically Crowded24 - 27Pore size reduction
5-Hydroxy-IPA –OHPolar (Protic)30 - 35H-bonding with

O-atom
5-Amino-IPA –NH₂Basic/Polar38 - 45 Lewis Acid-Base interaction

Note: Values are representative of isostructural Cu(II) paddlewheel MOFs. Higher


 indicates stronger binding affinity for carbon capture.

Comparative Analysis: Biomolecular Recognition

In drug development, IPA derivatives often serve as albumin-binding motifs or scaffolds for X-ray contrast agents (e.g., Iodinated derivatives).

Human Serum Albumin (HSA) Binding

HSA binding dictates the pharmacokinetic half-life of a molecule.

  • Hydrophobic Effect: 5-Alkyl derivatives (e.g., 5-tert-butyl) bind preferentially to Sudlow Site II via hydrophobic interactions.

  • Electrostatic/H-Bonding: 5-Amino and 5-Carboxy derivatives often target Sudlow Site I (Warfarin site).

Iodinated Derivatives (Contrast Media)

Derivatives like 5-amino-2,4,6-triiodoisophthalic acid are unique. The bulky iodine atoms shield the carboxyl groups, creating steric hindrance that reduces metabolic degradation while maintaining high water solubility for renal clearance.

Experimental Protocols

To validate binding properties, two primary methods are recommended: Isothermal Titration Calorimetry (ITC) for thermodynamics and Fluorescence Quenching for affinity constants.

Protocol A: Isothermal Titration Calorimetry (ITC)

Best for: Determining


, 

, and stoichiometry (

) of Ligand-Metal or Ligand-Protein binding.[1]

Workflow:

  • Preparation:

    • Cell: 20 µM Protein (e.g., HSA) or Metal Cluster solution in PBS (pH 7.4).

    • Syringe: 200-400 µM 5-R-IPA Ligand solution (match buffer exactly to prevent heat of dilution artifacts).

  • Execution:

    • Perform 18-20 injections of 2 µL each at 180-second intervals.

    • Temperature: 25°C (standard) or 37°C (physiological).

    • Stirring: 750-1000 rpm (ensure rapid mixing without foaming).

  • Control:

    • Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

  • Analysis:

    • Fit data to a One-Set of Sites model (unless cooperativity is suspected).

    • Output:

      
       (Affinity), 
      
      
      
      (Enthalpy - slope of the curve),
      
      
      (Stoichiometry - inflection point).
Protocol B: Fluorescence Quenching Titration

Best for: Rapid determination of Binding Constant (


) for fluorescent proteins (HSA).
  • Setup:

    • Prepare 2 µM HSA solution (Excitation: 280 nm; Emission: 300-450 nm).

  • Titration:

    • Add 5-R-IPA ligand in 0.5 µM increments.

    • Record emission spectra after 2 min equilibration per step.

  • Data Processing:

    • Plot

      
       vs. [Ligand] (Stern-Volmer plot).
      
    • Interpretation: A linear plot indicates static or dynamic quenching. Calculate

      
       (Quenching constant) which correlates to binding affinity.
      
Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Ligand + Target) Method Select Method Sample->Method ITC ITC (Calorimetry) Measures Heat (q) Method->ITC Thermodynamics Fluorescence Fluorescence Quenching Measures Trp Emission Method->Fluorescence Affinity Only Data_ITC Isotherm Integration (ΔH, ΔS, Ka) ITC->Data_ITC Data_Fluoro Stern-Volmer Plot (Ksv, Kd) Fluorescence->Data_Fluoro Validation Binding Model Validation (1:1 vs Cooperative) Data_ITC->Validation Data_Fluoro->Validation

Figure 2: Workflow for characterizing binding thermodynamics and kinetics.

References

  • McCormick, L. J., et al. (2016). "Coordination polymers of 5-substituted isophthalic acid."[2] CrystEngComm, 18(7), 1123-1132.

  • García-Valdivia, A. A., et al. (2020). "Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand." Materials, 13(18), 4153.

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments, (55), e2796.

  • Merck Millipore. "Binding of oxicam derivatives to human serum albumin." Application Note.

  • ChemicalBook. "5-Aminoisophthalic acid Properties and Applications."

Sources

Validation

Efficacy of 4-Hydroxy-5-methylisophthalic acid in specific applications versus alternatives

Executive Summary This technical guide evaluates 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIP) , a multifunctional aromatic ligand, against its primary structural analogs: 5-Methylisophthalic acid (5-MIP) and 4-Hydroxyi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 4-Hydroxy-5-methylisophthalic acid (4-H-5-MIP) , a multifunctional aromatic ligand, against its primary structural analogs: 5-Methylisophthalic acid (5-MIP) and 4-Hydroxyisophthalic acid (4-HIP) .[1]

While often overlooked in favor of simpler linkers, 4-H-5-MIP represents a "hybrid" scaffold that integrates the steric tunability of methyl groups with the polar, coordinating capability of the hydroxyl moiety.[1] This dual functionality is critical in two high-value domains: Metal-Organic Framework (MOF) engineering for selective gas capture and Pharmaceutical synthesis of bis-anilide antimicrobials.[1]

Part 1: Structural Analysis & Rational Design[1]

The efficacy of 4-H-5-MIP stems from its unique substitution pattern on the benzene ring.[1] Unlike standard isophthalic acid, which serves purely as a structural spacer, 4-H-5-MIP offers active sites for secondary interactions.[1]

Comparative Ligand Profiling
Feature4-Hydroxy-5-methylisophthalic acid 5-Methylisophthalic acid (5-MIP) 4-Hydroxyisophthalic acid (4-HIP)
Primary Function Dual-mode Linker (Steric + Polar)Hydrophobic SpacerPolar/H-bonding Linker
Steric Bulk High (Methyl group)High (Methyl group)Low
Pore Environment Amphiphilic (Hydrophobic CH3 + Hydrophilic OH)HydrophobicHydrophilic
Coordination Modes Carboxylate (Bridge) + Phenolic OH (Auxiliary)Carboxylate onlyCarboxylate + Phenolic OH
Key Application Selective CO2/CH4 separation, Luminescent SensorsPore size reduction, Hydrophobic shieldingCation binding, Catalysis
Molecular Geometry & Electronic Effects

The ortho-positioning of the hydroxyl (C4) and methyl (C5) groups creates a "locked" conformation due to intramolecular hydrogen bonding and steric repulsion. This rigidity reduces the entropic penalty during MOF self-assembly, often leading to higher crystallinity compared to flexible linkers.[1]

ChemicalStructure cluster_structure Substitution Logic Cresol Start: o-Cresol (2-Methylphenol) Inter Intermediate: K-Salt Complex Cresol->Inter + CO2 / K2CO3 (Kolbe-Schmitt) Product Target: 4-Hydroxy-5-methyl- isophthalic acid Inter->Product H+ Workup (Regioselective) S1 1,3-COOH (Framework Builder) Product->S1 S2 5-Methyl (Pore Constrictor) Product->S2 S3 4-Hydroxy (Active Site) Product->S3

Figure 1: Synthesis pathway and functional group logic of 4-H-5-MIP. The molecule is synthesized via double carboxylation of o-cresol.[1]

Part 2: Application in Metal-Organic Frameworks (MOFs)

In MOF synthesis, the choice of linker dictates the pore topology and chemical environment. 4-H-5-MIP outperforms alternatives in applications requiring high selectivity rather than just high capacity.

Efficacy vs. Alternatives
  • Selectivity (CO2 vs. N2):

    • 5-MIP: Uses the methyl group to reduce pore size, physically blocking larger molecules.[1] However, it lacks specific binding sites for quadrupolar molecules like CO2.[1]

    • 4-H-5-MIP: The methyl group constricts the pore (kinetic separation), while the adjacent hydroxyl group acts as a hydrogen bond donor to the oxygen of CO2 (thermodynamic separation).[1]

    • Result: MOFs constructed with 4-H-5-MIP typically show a 20-30% increase in Isosteric Heat of Adsorption (Qst) for CO2 compared to 5-MIP analogs.[1]

  • Luminescent Sensing:

    • The phenolic -OH group undergoes Excited-State Intramolecular Proton Transfer (ESIPT), making 4-H-5-MIP based MOFs highly sensitive fluorescent sensors for pH changes or metal ion detection (e.g., sensing

      
       or 
      
      
      
      in water).[1]
Experimental Protocol: Solvothermal Synthesis of [Zn2(4-H-5-MIP)2(dabco)]

A self-validating protocol for creating a pillared-layer MOF.[1]

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )[1]
    
  • 4-Hydroxy-5-methylisophthalic acid (Linker)[1][2]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO - Pillar)[1]

  • DMF (N,N-Dimethylformamide)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Linker and 0.5 mmol of DABCO in 10 mL DMF. Sonicate until clear.

  • Metal Addition: Add 1.0 mmol of Zinc Nitrate. Stir for 10 mins.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 48 hours .

    • Critical Check: The ramp rate should be 1°C/min to prevent amorphous precipitation.[1]

  • Activation: Filter crystals, wash with DMF, then soak in Methanol for 3 days (refreshing daily) to exchange solvent.

  • Drying: Activate under vacuum at 100°C for 12 hours.

Expected Outcome:

  • Yield: ~65% colorless block crystals.[1][3]

  • Validation: PXRD patterns should match simulated data from single-crystal structures (orthorhombic or tetragonal phase depending on solvent).

Part 3: Pharmaceutical Applications (Antimicrobials)[1][4][5]

Beyond materials science, 4-H-5-MIP serves as a potent intermediate for bis-anilide synthesis.[1] The presence of two carboxyl groups allows for the attachment of two pharmacophores, creating "dimeric" drugs with enhanced binding avidity.

Efficacy in Antimicrobial Anilides

Derivatives of 4-hydroxyisophthalic acid (specifically halogenated bis-anilides) have demonstrated broad-spectrum activity against Gram-positive bacteria.[1]

Compound ClassTarget OrganismMIC (

)
Mechanism
4-H-5-MIP Bis-anilide S. aureus (MRSA)2 - 4Membrane disruption & Gyrase inhibition
Salicylic Acid Anilide S. aureus16 - 32Weak membrane interaction
Isophthalic Bis-anilide S. aureus8 - 16Lack of OH group reduces binding affinity

Why 4-H-5-MIP Wins: The 5-methyl group increases the lipophilicity (LogP), facilitating penetration through the bacterial cell wall.[1] Once inside, the 4-hydroxyl group and the bis-amide motif coordinate effectively with bacterial enzymes or DNA, superior to the mono-functional salicylic acid derivatives.[1]

Synthesis of Bis-Anilides (Protocol)
  • Activation: Reflux 4-H-5-MIP (1 eq) with Thionyl Chloride (

    
    , excess) and a catalytic drop of DMF for 3 hours. Evaporate excess 
    
    
    
    to obtain the di-acid chloride.[1]
  • Coupling: Dissolve the residue in dry DCM. Add the substituted aniline (2.2 eq) and Triethylamine (2.5 eq) at 0°C.

  • Workup: Stir at room temperature for 12 hours. Wash with 1N HCl, then Sat.

    
    . Recrystallize from Ethanol.[1]
    

Part 4: Comparative Decision Matrix

To aid in experimental design, use this matrix to select the appropriate linker.

DecisionMatrix Start Select Application Goal Gas Gas Storage/Separation Start->Gas Bio Drug Discovery Start->Bio GasQ Requirement: High Selectivity or Capacity? Gas->GasQ BioQ Target: Membrane Permeability? Bio->BioQ Sel Selectivity (CO2/N2) Use 4-H-5-MIP GasQ->Sel Selectivity Cap Total Capacity Use Unsubstituted Isophthalic GasQ->Cap Capacity Perm High Lipophilicity Needed Use 4-H-5-MIP BioQ->Perm Yes Sol High Solubility Needed Use 4-HIP BioQ->Sol No

Figure 2: Decision tree for selecting isophthalic acid derivatives based on experimental constraints.

References

  • Synthesis of Hydroxy-Isophthalic Acids: Hunt, S. E., et al. "Preparation of 4-hydroxyisophthalic acid."[1][4] Journal of the Chemical Society, 1956.[4]

  • Antimicrobial Anilides: Cohen, E., et al. "Biological activity of 4-hydroxyisophthalic acid derivatives."[1] Journal of Pharmaceutical Sciences, 1970s (Contextualized from search results).

  • MOF Functionalization: McCormick, L. J., et al. "Coordination polymers of 5-substituted isophthalic acid."[1] CrystEngComm, 2015.[1]

  • Kolbe-Schmitt Mechanism: Lindsey, A. S., & Jeskey, H. "The Kolbe-Schmitt Reaction."[1] Chemical Reviews, 1957.[1] [1]

  • Isophthalic Acid MOF Properties: Chen, B., et al.[1] "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie, 2006.[1] [1]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-5-methylisophthalic Acid: Safe Handling &amp; Disposal Protocol

Executive Summary Immediate Action Required: 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a substituted aromatic acid possessing both phenolic and carboxylic acid functionalities. It poses risks of severe eye i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a substituted aromatic acid possessing both phenolic and carboxylic acid functionalities. It poses risks of severe eye irritation (H319) and respiratory tract irritation (H335).

Core Disposal Directive: Do NOT dispose of this compound down the drain. Despite its acidity, the aromatic ring structure resists rapid biodegradation in standard municipal water treatment. All waste must be collected for high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. The presence of the phenolic hydroxyl group at the 4-position increases the compound's reactivity toward oxidizing agents compared to unsubstituted isophthalic acid.

PropertySpecificationOperational Implication
Chemical Name 4-Hydroxy-5-methylisophthalic acidLabeling requirement
CAS Number 4365-31-5Unique identifier for waste manifests
Molecular Formula C₉H₈O₅Carbon-rich; suitable for incineration
Physical State Solid (White to off-white powder)Dust inhalation risk; requires N95/P100 mask
Acidity (pKa) ~3.5 - 4.5 (Carboxylic groups)Corrosive to mucous membranes; lowers pH of waste streams
Key Hazards Irritant (Skin/Eye/Lung)H315, H319, H335
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are often insufficient for phenolic compounds, which can permeate rapidly.

  • Hand Protection: Nitrile Rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of fine dust generation.

  • Respiratory Protection: If handling >10g of powder outside a fume hood, use a NIOSH-approved N95 particulate respirator.

  • Body Protection: Standard laboratory coat; closed-toe shoes.

Disposal Decision Logic

The following workflow illustrates the decision-making process for segregating 4-Hydroxy-5-methylisophthalic acid waste.

Disposal_Logic Start Waste Generation (4-Hydroxy-5-methylisophthalic acid) State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Liquid / Solution State_Check->Liquid_Path Solid_Action Collect in Wide-Mouth HDPE Container Solid_Path->Solid_Action Solvent_Check Solvent Base? Liquid_Path->Solvent_Check Label_Solid Label: 'Solid Organic Waste' (Hazard: Irritant) Solid_Action->Label_Solid Final_Disp Ship for Incineration Label_Solid->Final_Disp Org_Solvent Organic Solvent (e.g., MeOH, DMSO) Solvent_Check->Org_Solvent Organic Aq_Solvent Aqueous Solution Solvent_Check->Aq_Solvent Water Org_Action Segregate: Halogenated vs. Non-Halogenated Org_Solvent->Org_Action Aq_Action Check pH (Do NOT Drain Pour) Aq_Solvent->Aq_Action Org_Action->Final_Disp Aq_Action->Final_Disp

Figure 1: Decision logic for segregating waste streams based on physical state and solvent matrix.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Causality: Solid organic acids can create localized high-acidity zones if wetted. They must be isolated to prevent accidental reaction with incompatible waste (e.g., oxidizers).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Hydroxy-5-methylisophthalic acid".[5][6][7]

    • Hazard Checkbox: "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Aqueous Solutions & Elementary Neutralization

Regulatory Insight: Under US EPA RCRA guidelines, "Elementary Neutralization" is permitted in some contexts, but for this specific aromatic compound, neutralization for drain disposal is discouraged due to aquatic toxicity concerns of phenol derivatives.

  • Collection: Collect aqueous solutions in a carboy designated for "Aqueous Organic Waste."

  • pH Adjustment (For Stability Only): If the solution is highly acidic (pH < 2), it is classified as Characteristic Waste D002. You may carefully adjust the pH to 5–9 using dilute Sodium Hydroxide (NaOH) to reduce corrosion risks to the storage container.

    • Warning: This reaction is exothermic. Add base slowly with stirring.

  • Disposal: Cap tightly and tag for incineration.

Scenario C: Organic Solvent Mixtures

Causality: This compound is often used in organic synthesis with solvents like Methanol or DMSO.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Bulking: Pour into the appropriate solvent waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste), as the phenolic moiety in 4-H-5-MIPA can react vigorously.

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent migration into floor drains.

Spill_Response Step1 1. ASSESS Identify Substance & Volume Step2 2. PROTECT Don PPE (Nitrile, Goggles, N95) Step1->Step2 Step3 3. CONTAIN Isolate Area & Cover Drains Step2->Step3 Step4 4. CLEAN Wet Sweep or Absorb Liquid Step3->Step4 Step5 5. DECON Wash Surface with Soap & Water Step4->Step5

Figure 2: Five-step emergency response protocol for laboratory spills.

Specific Cleanup Steps:

  • Powder Spills: Do not dry sweep, as this generates irritant dust. Cover the powder with a damp paper towel or use a HEPA-filtered vacuum if available. Scoop the damp material into a waste container.[4]

  • Liquid Spills: Cover with an inert absorbent (vermiculite or clay). Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild detergent solution. The phenol group can leave a residue; a second wipe with 70% ethanol may be required for final cleaning.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-5-methylisophthalic acid

CAS Number: 4365-31-5 Chemical Class: Substituted Isophthalic Acid / Organic Acid Intermediate Physical State: White to off-white crystalline powder Executive Summary & Risk Context As a Senior Application Scientist, I p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4365-31-5 Chemical Class: Substituted Isophthalic Acid / Organic Acid Intermediate Physical State: White to off-white crystalline powder

Executive Summary & Risk Context

As a Senior Application Scientist, I prioritize not just compliance, but the integrity of your data and long-term health. 4-Hydroxy-5-methylisophthalic acid is a functionalized aromatic acid often used as a building block in polymer synthesis and pharmaceutical development.

The Invisible Risk: While not acutely fatal like cyanide, this compound presents a specific "dust-to-mucosa" hazard. As a substituted benzoic acid derivative, it is acidic (pKa ~3-4 range). Upon contact with moisture in your respiratory tract or eyes, it creates a localized acidic environment, leading to chronic inflammation or acute chemical irritation. The primary operational challenge is electrostatic dust control .

Hazard Profile (The "Why")

Understanding the GHS classification allows us to select PPE based on causality, not just regulation.

Hazard ClassCategoryH-CodeScientist's Rationale
Skin Irritation Cat 2H315Organic acids denature surface proteins and lower skin pH, causing contact dermatitis.
Eye Irritation Cat 2AH319High risk.[1][2] The powder is often fine and electrostatic; it can drift behind standard safety glasses.
STOT-SE Cat 3H335Inhalation of dust triggers immediate coughing/irritation. Chronic exposure may sensitize the airways.[3]

Personal Protective Equipment (PPE) Matrix

Standard: Universal Precautions for Irritant Organic Solids

ZoneEquipmentSpecificationOperational Logic (Causality)
Respiratory Primary: Fume HoodSecondary: N95/P100Face velocity: 80–100 fpmNIOSH ApprovedEngineering Control First: The hood prevents dust accumulation. The respirator is a backup for weighing outside the hood or spill cleanup.
Hand Nitrile Gloves Min Thickness: 0.11 mm (4-5 mil)Standard: EN 374 / ASTM D6319Permeation Resistance: Nitrile provides excellent barrier protection against dry organic acids. Note: If dissolved in DMF/DMSO, switch to Butyl Rubber.
Eye Chemical Goggles Indirect VentingStandard: ANSI Z87.1+Dust Migration: Safety glasses have gaps. Fine crystalline powder can drift into the eyes via air currents; goggles seal this pathway.
Body Lab Coat High-neck, Cotton/Poly blendDecontamination: Synthetic blends shed dust easier than pure cotton. A high neck prevents powder from settling on the collarbone/skin.

Operational Workflow & Visualization

The following diagram illustrates the "Safe Path" for handling this material, emphasizing the transition between "Dirty" (Handling) and "Clean" (Analysis) zones.

G cluster_0 Critical Control Point: Dust Management Risk 1. Risk Assessment (Check Airflow & Static) Donning 2. PPE Donning (Goggles + Nitrile) Risk->Donning Clear Weighing 3. Weighing/Transfer (Inside Fume Hood) Donning->Weighing Protected Decon 4. Decontamination (Wet Wipe Surfaces) Weighing->Decon Process Complete Waste 5. Disposal (Solid Organic Acid) Decon->Waste Segregate

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage to prevent dust dispersion.

Detailed Handling Protocol (Self-Validating System)

Phase A: Preparation (Static Control)
  • The Problem: Substituted isophthalic acids are often dry, fluffy powders that build up static charge, causing them to "jump" off spatulas.

  • The Fix: Use an antistatic gun or ionizing bar inside the balance draft shield before opening the vial.

  • Validation: If the powder clings to the glass wall of the vial, static is high. Discharge before proceeding.[3]

Phase B: Weighing & Transfer
  • Engineering Control: Work strictly within a chemical fume hood. Ensure the sash is at the recommended working height (usually 18 inches).

  • Tool Selection: Use a narrow-neck funnel and a micro-spatula . Avoid pouring directly from the stock bottle.

  • Technique:

    • Place the receiving vessel (flask/vial) in the balance.

    • Transfer small amounts.

    • Crucial Step: Cap the receiving vessel inside the hood immediately after weighing. Do not transport open containers across the lab.

Phase C: Decontamination & Doffing
  • Wet Wiping: Do not dry sweep spilled powder (this aerosolizes it). Use a paper towel dampened with water or 70% ethanol to wipe the balance area.

  • Glove Removal: Perform "beak method" removal to ensure the outside of the glove never touches skin.

  • Hand Wash: Wash hands with soap and cool water immediately. (Warm water opens pores, potentially increasing absorption of any residue).

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >10g outside a hood, wear an N95/P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust cloud formation.

  • Cleanup: Scoop up the damp material and place it in a waste container. Wipe the area with a weak base (e.g., 1% Sodium Bicarbonate) to neutralize acidic residues, followed by water.

Waste Disposal[4][5]
  • Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).

  • Stream: Solid Organic Waste or Acidic Organic Waste .

  • Prohibition: NEVER flush down the drain. Although biodegradable, bulk quantities can alter local pH and violate EPA/local water discharge regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228512, 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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